cis-Cyclobutane-1,2-dicarboxylic acid
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
(1S,2R)-cyclobutane-1,2-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c7-5(8)3-1-2-4(3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSAGCZZQKACKE-ZXZARUISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H]1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424909 | |
| Record name | (1R,2S)-cyclobutane-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461-94-5 | |
| Record name | (1R,2S)-cyclobutane-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CIS CYCLOBUTANE DICARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to cis-Cyclobutane-1,2-dicarboxylic Acid: Core Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of cis-cyclobutane-1,2-dicarboxylic acid. The information is intended to support research and development activities in chemistry, materials science, and drug development. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key reactions are provided.
Core Chemical and Physical Properties
This compound is a cyclic dicarboxylic acid with the molecular formula C₆H₈O₄. Its chemical structure consists of a four-membered cyclobutane (B1203170) ring with two carboxylic acid groups in a cis configuration. This arrangement significantly influences its physical and chemical properties.
Physical Properties
The physical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₈O₄ |
| Molar Mass | 144.13 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 133-139 °C |
| Boiling Point | 377.7 ± 35.0 °C (Predicted) |
| Density | 1.509 ± 0.06 g/cm³ (Predicted) |
| pKa₁ | 3.90 (at 25 °C) |
| pKa₂ | 5.89 (at 25 °C) |
| Solubility | Soluble in water and alcohol |
| Vapor Pressure | 9.54E-07 mmHg at 25°C |
| Refractive Index | 1.555 |
| Flashing Point | 196.4°C |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopic Data | Key Features |
| ¹H NMR | Signals corresponding to the cyclobutane ring protons. |
| ¹³C NMR | Resonances for the carboxyl carbons and the cyclobutane ring carbons. |
| IR Spectroscopy | Characteristic absorptions for O-H stretching of the carboxylic acid, C=O stretching of the carboxyl group, and C-H stretching of the cyclobutane ring. |
| Mass Spectrometry | Molecular ion peak and fragmentation patterns consistent with the structure. |
Synthesis and Experimental Protocols
Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common methods.
Synthesis from cis-Cyclobutane-1,2-dicyanide
This method involves the hydrolysis of cis-cyclobutane-1,2-dicyanide using sulfuric acid monohydrate. A key advantage of this process is that it proceeds without isomerization, preserving the cis configuration.
Experimental Protocol:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place 23.26 grams of sulfuric acid monohydrate.
-
Warm the flask and maintain a temperature between 70 °C and 115 °C.
-
Over a period of two hours, intermittently add 10.6 grams of cis-cyclobutane-1,2-dicyanide to the flask.
-
After the addition is complete, add 20 ml of water to the reaction mixture.
-
Extract the aqueous mixture with a suitable water-immiscible organic solvent, such as ether.
-
Evaporate the solvent from the extract to obtain crude this compound.
-
Recrystallize the crude product from benzene (B151609) to yield a pale yellow crystalline solid.
Scalable Preparation from β-trans-Cinnamic Acid
This method utilizes a [2+2] photodimerization of a metastable crystalline solid of trans-cinnamic acid.
Experimental Protocol:
-
Melt commercially available trans-cinnamic acid and heat it in an oven at 180 °C for 30 minutes.
-
Dissolve the molten acid in a small amount of dimethylformamide (DMF).
-
Add the DMF solution to ice water with stirring to precipitate the metastable β-form of trans-cinnamic acid.
-
Irradiate the resulting slurry with a blacklight to induce photodimerization.
-
The product, β-truxinic acid (a substituted this compound), can be isolated by filtration.
Chemical Reactivity and Applications
This compound exhibits typical reactivity of a dicarboxylic acid, including esterification, anhydride (B1165640) formation, and use as a monomer in polymerization.
Anhydride Formation
cis-Cyclobutane-1,2-dicarboxylic anhydride can be prepared by reacting the diacid with an equimolar proportion of water in the presence of an inert solvent.
Experimental Protocol:
-
To a mixture of 102 g of concentrated sulfuric acid and 14.5 g of water, add 53 g of trans-1,2-dicyanocyclobutane.
-
After stirring the adduct for 30 minutes, add 9 g of water mixed with 200 ml of an inert solvent like mesitylene.
-
Reflux the resulting mixture at approximately 160 °C for 30 hours.
-
After cooling, filter the contents and wash the solid with a solvent in which the anhydride is highly soluble (e.g., dimethoxyethane).
-
Evaporation of the solvent from the filtrate yields the cis-1,2-cyclobutanedicarboxylic anhydride.
Polyester (B1180765) Synthesis
This compound can be used as a monomer in the synthesis of polyesters through polycondensation with diols. The properties of the resulting polyester can be tuned by the choice of the diol.
General Experimental Protocol (Melt Polycondensation):
-
In a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, combine this compound and a suitable diol (e.g., 1,4-butanediol) in a defined molar ratio.
-
Add a catalyst, such as an inorganic acid (e.g., H₃PO₄), to the mixture.
-
Heat the mixture under a nitrogen atmosphere to a temperature above the melting points of the monomers (e.g., 190 °C) to initiate polycondensation.
-
Apply a vacuum to remove the water formed during the reaction and drive the polymerization to completion.
-
The resulting polyester can be purified by precipitation and washing.
Biological Context and Signaling Pathways
Extensive literature review did not reveal any direct involvement of this compound in specific biological signaling pathways. However, its isomer, 1,1-cyclobutanedicarboxylic acid, is a crucial component of the second-generation platinum-based anticancer drug, carboplatin. In carboplatin, the 1,1-cyclobutanedicarboxylate ligand modulates the reactivity of the platinum center, contributing to its therapeutic index. While this highlights the importance of the cyclobutane dicarboxylic acid scaffold in drug design, it does not directly implicate the cis-1,2- isomer in a signaling cascade.
The diagram below illustrates the logical relationship in the synthesis of a polyester, a key application of this compound, as a substitute for a biological signaling pathway.
Safety Information
This compound is a corrosive organic compound. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Avoid contact with skin, eyes, and respiratory tract. In case of contact, rinse immediately with plenty of water and seek medical advice. Store in a cool, dry place away from oxidizing agents and combustible materials.
This guide provides a foundational understanding of the chemical properties and applications of this compound. Further research may uncover novel applications and a deeper understanding of its behavior in various chemical and biological systems.
cis-cyclobutane-1,2-dicarboxylic acid molecular structure
An In-depth Technical Guide on the Molecular Structure of cis-Cyclobutane-1,2-dicarboxylic Acid
This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of this compound, intended for researchers, scientists, and professionals in drug development and materials science.
Molecular Identity and Physicochemical Properties
This compound is an organic compound featuring a four-membered cyclobutane (B1203170) ring with two carboxylic acid functional groups oriented on the same side of the ring plane.[1][2] This cis configuration significantly influences its physical properties and chemical reactivity.[2] The molecule is typically a white or colorless to pale yellow crystalline solid, soluble in water and alcohol solvents.[1][2]
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Reference |
| IUPAC Name | cis-(1R,2S)-cyclobutane-1,2-dicarboxylic acid | [3] |
| CAS Number | 1461-94-5 | [1][3][4] |
| Molecular Formula | C₆H₈O₄ | [1][3][4][5] |
| Molecular Weight | 144.13 g/mol | [1][4][5] |
| Canonical SMILES | C1C--INVALID-LINK--C(=O)O | [3] |
| InChIKey | SUSAGCZZQKACKE-ZXZARUISSA-N | [3][4][6] |
Table 2: Physicochemical Data
| Property | Value | Reference |
| Appearance | White to pale yellow crystalline solid | [1][2] |
| Melting Point | 133-139 °C | [1] |
| Boiling Point | 377.7 ± 35.0 °C (Predicted) | [1] |
| Density | 1.509 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in water and alcohol | [1] |
Molecular Structure and Conformation
The core of the molecule is a cyclobutane ring, which is not planar but exists in a puckered conformation to relieve ring strain.[7][8] The two carboxylic acid groups are positioned in a cis relationship, meaning they are on the same face of the cyclobutane ring. This stereochemistry is critical for its interaction with other molecules and its utility as a monomer in polymer synthesis. X-ray crystallography on related diphenyl-substituted derivatives reveals the cyclobutane ring adopts a puckered conformation with internal angles of approximately 87-88°.[7][8]
Experimental Protocols: Synthesis
A common method for preparing this compound involves the hydrolysis of cis-cyclobutane-1,2-dicyanide.[9] This method is advantageous as it preserves the cis stereochemistry, which can be isomerized to the trans form under other acidic conditions.[9]
Protocol: Hydrolysis of cis-Cyclobutane-1,2-dicyanide [9]
-
Adduct Formation: cis-Cyclobutane-1,2-dicyanide is reacted with sulfuric acid monohydrate. The dicyanide (e.g., 20 grams) is slowly added to a stirred solution of sulfuric acid monohydrate (e.g., 75 grams) while maintaining the temperature between 70-80°C.
-
Hydrolysis: After the addition is complete, the reaction mixture is heated to approximately 125°C and held for about one hour. Subsequently, the mixture is cooled, and water (e.g., 75 ml) is carefully added. The solution is then refluxed for an additional two hours to ensure complete hydrolysis.
-
Isolation: The reaction mixture is cooled to room temperature. The product, this compound, is extracted from the aqueous solution using a water-immiscible organic solvent such as diethyl ether.
-
Purification: The organic extracts are combined and the solvent is removed by evaporation. The resulting crude product can be further purified by recrystallization from a suitable solvent, such as benzene, to yield a pale yellow crystalline solid.[9]
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the structure of this compound. The key distinguishing features in NMR and IR spectroscopy are summarized below.
Table 3: Spectroscopic Data
| Technique | Characteristic Peaks / Features | Reference |
| ¹H NMR | In a related diphenyl derivative (CBDA-4), two distinct doublets appear for the cyclobutane ring protons at approximately δ 4.22 and 3.82 ppm in DMSO-d₆. The cis coupling constants and chemical shifts are characteristic of the puckered four-membered ring. A broad singlet for the acidic carboxylic protons is expected at δ > 12 ppm. | [7][10] |
| ¹³C NMR | Signals for the methine carbons of the cyclobutane ring and the methylene (B1212753) carbons are expected. The carboxyl carbon will appear significantly downfield (>170 ppm). | [10] |
| IR | A very broad absorption from ~2500 to 3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption around 1700 cm⁻¹ corresponding to the C=O stretching of the carboxyl group. | [7][8] |
| Mass Spec. | The molecular ion peak can be difficult to observe. Fragmentation patterns can help distinguish it from its trans isomer. Electron ionization mass spectra are available in public databases.[4][11] |
Applications and Safety
This compound serves as a valuable building block in organic and materials chemistry. Its bifunctional nature allows it to be used as a monomer for the synthesis of polyesters and other polymers.[1][9][12] The strained cyclobutane ring can be cleaved under certain conditions, making it a candidate for developing thermally recyclable or degradable materials.[7][13]
Safety Information
The compound is classified as corrosive and can cause severe skin burns and eye damage.[3] It is also irritating to the respiratory system.[1] Appropriate personal protective equipment, including gloves, eye/face protection, and respiratory protection, should be used when handling this chemical.[1]
Table 4: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement | Reference |
| GHS05 | Danger | H314: Causes severe skin burns and eye damage. | [3] |
References
- 1. chembk.com [chembk.com]
- 2. CAS 1461-94-5: this compound [cymitquimica.com]
- 3. This compound | C6H8O4 | CID 6544483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2-Cyclobutanedicarboxylic acid, cis- [webbook.nist.gov]
- 5. scbt.com [scbt.com]
- 6. This compound [stenutz.eu]
- 7. Scalable preparation and property investigation of a this compound from β-trans-cinnamic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. US3290365A - Method of preparing cis-cyclobutane-1, 2-dicarboxylic acid - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
- 11. 1,2-Cyclobutanedicarboxylic acid, cis- [webbook.nist.gov]
- 12. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour [commons.und.edu]
- 13. Scalable preparation and property investigation of a this compound from β-trans-cinnamic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to cis-Cyclobutane-1,2-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Cyclobutane-1,2-dicarboxylic acid, identified by the CAS number 1461-94-5, is a dicarboxylic acid featuring a strained four-membered cyclobutane (B1203170) ring with two carboxylic acid groups in a cis configuration. This unique structural arrangement imparts specific chemical properties and reactivity, making it a valuable building block in various fields, including polymer chemistry and organic synthesis. Its rigid, puckered structure offers a unique scaffold for the design of novel molecules. While the broader class of cyclobutane-containing molecules has seen increasing use in medicinal chemistry, specific biological activities for the cis-1,2-dicarboxylic acid isomer are an area of ongoing investigation. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and potential applications.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[1] It is soluble in water and alcohol solvents.[2] The key quantitative properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₆H₈O₄ | [2] |
| Molecular Weight | 144.13 g/mol | [3] |
| Melting Point | 133-139 °C | [2][3] |
| pKa₁ | 3.90 (at 25 °C) | [2][4] |
| pKa₂ | 5.89 (at 25 °C) | [2][4] |
| Density (Predicted) | 1.509 ± 0.06 g/cm³ | [2] |
| Boiling Point (Predicted) | 377.7 ± 35.0 °C | [2] |
| Flash Point (Predicted) | 196.4 °C | [2] |
Crystal Structure:
The crystal structure of this compound has been determined by X-ray crystallography. The cyclobutane ring is puckered with a dihedral angle of 156°.[5] The molecules form zigzag chains in the crystal lattice through strong hydrogen bonds between the carboxylic acid groups of adjacent molecules.[5]
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the protons on the cyclobutane ring.
-
¹³C NMR: The carbon NMR spectrum shows distinct peaks for the carboxylic acid carbons and the cyclobutane ring carbons.
Mass Spectrometry (MS):
The mass spectrum of this compound can be obtained through techniques like GC-MS. The fragmentation pattern can help in distinguishing it from its trans-isomer due to the interaction of the cis-carboxylic groups.[3]
Infrared (IR) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands for the O-H stretching of the carboxylic acid group (broad), C=O stretching of the carbonyl group, and C-H stretching and bending of the cyclobutane ring.
Synthesis and Experimental Protocols
Several synthetic routes to this compound have been reported. Below are two common methods with detailed experimental protocols.
Synthesis from cis-Cyclobutane-1,2-dicyanide
A patented method describes the preparation from cis-cyclobutane-1,2-dicyanide via hydrolysis.[6]
Experimental Protocol:
-
Adduct Formation: React cis-cyclobutane-1,2-dicyanide with sulfuric acid monohydrate. The mixture is heated to a temperature between 40 and 125 °C for 15 minutes to 4 hours.[6]
-
Hydrolysis: The resulting adduct is hydrolyzed by the addition of water. This step is typically performed under reflux conditions.[6]
-
Isolation: The cis-dicarboxylic acid is isolated from the reaction mixture by extraction with a water-immiscible organic solvent such as ether.[6]
-
Purification: The crude product is obtained by evaporating the solvent and can be further purified by crystallization from a suitable solvent like benzene.[6]
Photodimerization of trans-Cinnamic Acid
A scalable synthesis involves the [2+2] photodimerization of a metastable crystalline form of trans-cinnamic acid.[7]
Experimental Protocol:
-
Preparation of Metastable β-form: Commercially available trans-cinnamic acid is melted and then dissolved in a small amount of DMF. This solution is added to ice water with stirring to precipitate the metastable β-form.[7]
-
Photodimerization: The resulting slurry is irradiated with a blacklight, leading to the formation of the diphenyl-substituted this compound derivative (β-truxinic acid).[7]
-
Isolation and Purification: The product is isolated by filtration and washed with a small amount of ethanol (B145695) to yield a white powder.[7]
Applications in Research and Drug Development
While specific biological activities of this compound are not extensively documented, the cyclobutane motif is increasingly utilized in drug discovery.[8] The rigid and three-dimensional nature of the cyclobutane ring can be advantageous for creating structurally constrained molecules with improved pharmacological profiles.
Potential Roles in Drug Design:
-
Scaffold for Novel Compounds: The cis-dicarboxylic acid can serve as a starting material for the synthesis of more complex molecules with potential therapeutic applications.
-
Conformational Restriction: Incorporating the cyclobutane ring can lock a molecule into a specific conformation, which can be beneficial for binding to a biological target.[8]
-
Metabolic Stability: The cyclobutane ring is generally chemically inert and can enhance the metabolic stability of a drug candidate.[8]
Applications in Polymer Chemistry:
This compound is a valuable monomer for the synthesis of polyesters and other polymers.[2] The rigidity of the cyclobutane unit can influence the thermal and mechanical properties of the resulting polymers.
Safety and Handling
This compound is classified as a corrosive substance and can cause severe skin burns and eye damage.[9] It is also irritating to the respiratory system.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a versatile chemical compound with a unique structural profile. Its synthesis is well-established, and its properties make it a valuable component in the development of new polymers and as a scaffold in organic synthesis. While its direct applications in drug development are still emerging, the growing interest in cyclobutane-containing molecules suggests that it holds potential for future discoveries in medicinal chemistry. This guide provides a solid foundation of technical information for researchers and professionals working with or considering the use of this intriguing molecule.
References
- 1. CAS 1461-94-5: this compound [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. This compound = 97.0 T 1461-94-5 [sigmaaldrich.com]
- 4. This compound CAS#: 1461-94-5 [m.chemicalbook.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. US3290365A - Method of preparing cis-cyclobutane-1, 2-dicarboxylic acid - Google Patents [patents.google.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C6H8O4 | CID 6544483 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereoisomers of Cyclobutane-1,2-dicarboxylic Acid for Researchers and Drug Development Professionals
An Introduction to the Stereochemistry and Potential Applications of Cyclobutane-1,2-dicarboxylic Acid Isomers
Cyclobutane-1,2-dicarboxylic acid, a dicarboxylic acid with a strained four-membered ring, presents a fascinating case study in stereoisomerism with significant implications for materials science and pharmacology. The rigid, puckered nature of the cyclobutane (B1203170) ring imparts distinct three-dimensional arrangements to its substituents, leading to the existence of three stereoisomers: a meso cis-isomer and a pair of trans-enantiomers.[1] This guide provides a comprehensive technical overview of these stereoisomers, detailing their synthesis, separation, and physicochemical properties, with a particular focus on their relevance to researchers, scientists, and professionals in drug development.
Stereoisomers and Their Properties
Cyclobutane-1,2-dicarboxylic acid exists as three distinct stereoisomers:
-
cis-Cyclobutane-1,2-dicarboxylic acid: This isomer possesses a plane of symmetry, rendering it an achiral meso compound and thus optically inactive.
-
trans-Cyclobutane-1,2-dicarboxylic acid: This isomer exists as a pair of non-superimposable mirror images, the (1R,2R) and (1S,2S) enantiomers. This pair is chiral and optically active.
The distinct spatial arrangement of the carboxylic acid groups in these isomers leads to differences in their physical and chemical properties, which are summarized in the table below.
| Property | This compound | trans-Cyclobutane-1,2-dicarboxylic acid |
| CAS Number | 1461-94-5[2] | 1124-13-6[3] |
| Molecular Formula | C₆H₈O₄[2] | C₆H₈O₄[3] |
| Molecular Weight | 144.13 g/mol [2] | 144.13 g/mol [3] |
| Melting Point | 133-139 °C[4] | 129-132 °C[5] |
| pKa₁ | 3.90 (at 25 °C)[3] | 3.79 (at 25 °C)[6] |
| pKa₂ | 5.89 (at 25 °C)[3] | 5.61 (at 25 °C)[6] |
| Appearance | White crystalline solid | Off-white to light brown solid[5] |
| Optical Activity | Inactive (meso) | Active (enantiomers)[1] |
Spectroscopic Data
The stereochemical differences between the cis and trans isomers are readily distinguishable using various spectroscopic techniques.
| Spectroscopic Data | This compound | trans-Cyclobutane-1,2-dicarboxylic acid |
| ¹H NMR (DMSO-d₆) | δ 12.46 (s, 2H), 4.22 (d, J = 4.5 Hz, 2H), 3.81 (d, J = 4.5 Hz, 2H) ppm[1] | δ ~3.45 (m), ~2.17 (m) ppm |
| ¹³C NMR (DMSO-d₆) | δ 174.3, 139.6, 128.2, 128.0, 126.2, 44.8, 42.9 ppm[1] | Signals corresponding to carboxyl and cyclobutane carbons. |
| FTIR (KBr pellet) | Characteristic peaks for C=O (carboxylic acid) and C-O stretching, and O-H stretching. | Characteristic peaks for C=O (carboxylic acid) and C-O stretching, and O-H stretching. |
| Mass Spectrometry | Molecular Ion (M⁺) at m/z 144.[7] | Molecular Ion (M⁺) at m/z 144.[8] |
Experimental Protocols
Detailed methodologies for the synthesis and resolution of the stereoisomers are crucial for their application in research and development.
Synthesis of this compound
A common method for the synthesis of the cis-isomer involves the hydrolysis of cis-cyclobutane-1,2-dicyanide.
Protocol:
-
Adduct Formation: A mixture of cis-cyclobutane-1,2-dicyanide and sulfuric acid monohydrate is stirred and maintained at 90°C for 15 minutes.
-
Hydrolysis: The reaction mixture is cooled, and ice-cold water is rapidly added while stirring.
-
Extraction: The product is extracted from the aqueous mixture using a water-immiscible organic solvent such as ether.
-
Isolation: The organic solvent is evaporated to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like benzene (B151609) to yield a crystalline solid.
Synthesis of trans-Cyclobutane-1,2-dicarboxylic Acid
The trans-isomer can be synthesized from adipic acid through a multi-step process.
Protocol:
-
Bromination: Adipic acid is treated with thionyl chloride followed by bromine to yield 2,5-dibromohexane-1,6-dioic acid.
-
Esterification: The dibrominated diacid is then reacted with methanol (B129727) to form the corresponding dimethyl ester.
-
Cyclization: The dimethyl ester is treated with potassium cyanide in methanol to induce cyclization, forming 1-cyano-cyclobutane-1,2-dicarboxylic acid dimethyl ester.
-
Hydrolysis and Decarboxylation: The resulting product is hydrolyzed and heated in hydrochloric acid to yield trans-cyclobutane-1,2-dicarboxylic acid.
Resolution of trans-Cyclobutane-1,2-dicarboxylic Acid Enantiomers
The separation of the racemic mixture of trans-cyclobutane-1,2-dicarboxylic acid into its individual enantiomers is essential for studying their specific biological activities. This is typically achieved through the formation of diastereomeric salts with a chiral resolving agent, such as a chiral amine.
General Protocol:
-
Salt Formation: The racemic trans-dicarboxylic acid is dissolved in a suitable solvent (e.g., ethanol) and treated with a solution of a chiral amine (e.g., (S)-(-)-α-phenylethylamine or brucine).
-
Diastereomer Crystallization: The resulting diastereomeric salts will have different solubilities. One diastereomer will preferentially crystallize from the solution upon cooling or solvent evaporation.
-
Separation: The crystallized diastereomeric salt is separated by filtration.
-
Liberation of Enantiomer: The separated diastereomeric salt is treated with a strong acid (e.g., HCl) to protonate the carboxylate groups and liberate the enantiomerically pure dicarboxylic acid.
-
Extraction and Purification: The pure enantiomer is then extracted with an organic solvent and purified by recrystallization. The other enantiomer can be recovered from the mother liquor by a similar process.
Biological Significance and Drug Development Potential
The rigid cyclobutane scaffold is an attractive motif in drug design as it can orient pharmacophoric groups in a well-defined spatial arrangement, potentially leading to enhanced potency and selectivity. While specific biological activities for the individual stereoisomers of cyclobutane-1,2-dicarboxylic acid are not extensively documented in publicly available literature, the broader class of cyclobutane derivatives has shown significant promise in medicinal chemistry.
For instance, cyclobutane-containing compounds have been investigated as analogs of combretastatin (B1194345) A4, a potent anticancer agent that targets tubulin. The cyclobutane ring was introduced to lock the molecule in a desired conformation and prevent the loss of activity due to cis-trans isomerization. Although the synthesized cyclobutane analogs in that particular study showed modest cytotoxicity, it highlights the potential of this scaffold in designing conformationally restricted therapeutic agents.
Furthermore, dicarboxylic acids, in general, have been reported to exhibit antioxidant properties and have been implicated in the modulation of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The potential for cyclobutane-1,2-dicarboxylic acid stereoisomers to interact with and modulate this pathway warrants further investigation, particularly for their application in oncology drug discovery. The distinct stereochemistry of the cis and trans isomers could lead to differential interactions with target proteins, making the synthesis and biological evaluation of the individual stereoisomers a crucial area of research.
Conclusion
The stereoisomers of cyclobutane-1,2-dicarboxylic acid offer a rich platform for scientific exploration, from fundamental studies in stereochemistry to applications in polymer science and drug discovery. The distinct properties of the cis-meso isomer and the trans-enantiomeric pair, coupled with their synthetic accessibility, make them valuable building blocks for the creation of novel molecules with tailored functionalities. For drug development professionals, the rigid cyclobutane core presents an opportunity to design conformationally constrained molecules with potentially improved pharmacological profiles. Future research focused on elucidating the specific biological activities of each stereoisomer and their interactions with key cellular signaling pathways will be critical in unlocking their full therapeutic potential.
Visualizations
Caption: Relationship between the stereoisomers of cyclobutane-1,2-dicarboxylic acid.
Caption: Workflow for the synthesis and resolution of trans-enantiomers.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C6H8O4 | CID 6544483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (+-)-trans-1,2-Cyclobutanedicarboxylic acid | C6H8O4 | CID 10888028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Scalable preparation and property investigation of a this compound from β-trans-cinnamic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Physicochemical Properties of Cyclobutane-1,2-dicarboxylic Acid Isomers
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the melting point characteristics of cis-cyclobutane-1,2-dicarboxylic acid, a key physical property for substance identification and purity assessment. This document includes comparative data for its trans isomer, a comprehensive experimental protocol for melting point determination, and a logical diagram illustrating the isomeric relationship.
Core Physicochemical Data
The melting point is a critical parameter for the characterization of crystalline solids. For stereoisomers like cis- and trans-cyclobutane-1,2-dicarboxylic acid, this property is influenced by the spatial arrangement of the carboxyl functional groups, which in turn affects the crystal lattice energy. The cis isomer, with both carboxylic acid groups on the same side of the cyclobutane (B1203170) ring, can engage in intramolecular hydrogen bonding. In contrast, the carboxyl groups in the trans isomer are on opposite sides, favoring intermolecular hydrogen bonding. This structural difference leads to distinct melting points.
Data Presentation: Melting Points of Cyclobutane-1,2-dicarboxylic Acid Isomers
The following table summarizes the experimentally determined melting points for both cis and trans isomers of cyclobutane-1,2-dicarboxylic acid.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) |
| This compound | 1461-94-5 | C₆H₈O₄ | 144.13 | 133-139[1][2] |
| trans-Cyclobutane-1,2-dicarboxylic acid | 1124-13-6 | C₆H₈O₄ | 144.13 | 129-132[3] |
Experimental Protocols
Melting Point Determination via the Capillary Method
The capillary method is a standard and widely accepted technique for the accurate determination of a substance's melting point.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Sample of the substance (dried and finely powdered)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation:
-
Ensure the sample of cyclobutane-1,2-dicarboxylic acid is completely dry, as moisture can act as an impurity and depress the melting point.[4]
-
Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.
-
-
Loading the Capillary Tube:
-
Melting Point Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is unknown, a preliminary rapid heating run (4-5°C per minute) can be performed to get a rough estimate.[5]
-
For an accurate measurement, set the starting temperature to about 15°C below the expected melting point.[4][5]
-
Heat the sample at a controlled, slow rate, typically 1-2°C per minute, as the melting point is approached.[5]
-
-
Observation and Recording:
-
Observe the sample through the magnifying eyepiece.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).[4][5]
-
Record the temperature at which the entire solid has transformed into a transparent liquid (the completion of melting).[4][5]
-
The recorded melting point should be reported as a range from the onset to the completion of melting.
-
Mandatory Visualizations
Isomeric Relationship and Synthesis Pathway
The following diagram illustrates the relationship between the cis and trans isomers of cyclobutane-1,2-dicarboxylic acid and a synthetic route to the cis isomer.
Caption: Relationship and synthesis of cyclobutane-1,2-dicarboxylic acid isomers.
References
In-Depth Technical Guide: Solubility of cis-cyclobutane-1,2-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of cis-cyclobutane-1,2-dicarboxylic acid. While quantitative solubility data in various solvents remains largely uncharacterized in publicly accessible literature, this document consolidates available qualitative information and presents a detailed, best-practice experimental protocol for its determination. The provided methodologies are grounded in established principles of solubility testing for organic acids and are intended to guide researchers in generating reliable and reproducible data. This guide also includes a visual representation of the experimental workflow to facilitate clear understanding and implementation.
Introduction
This compound is a dicarboxylic acid featuring a strained four-membered ring. This structural motif imparts unique conformational constraints that can influence its physical and chemical properties, including its solubility. An understanding of its solubility in various solvent systems is critical for a range of applications, from reaction chemistry and purification to formulation development in the pharmaceutical and materials science industries. This guide addresses the current knowledge gap regarding the quantitative solubility of this compound.
Qualitative Solubility Profile
Based on available chemical information, this compound is a white crystalline solid. General chemical principles and limited descriptive information indicate that it is soluble in polar protic solvents.[1]
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Soluble | [1] |
| Alcohols (e.g., Methanol (B129727), Ethanol) | Soluble | [1] |
The presence of two carboxylic acid groups allows for strong hydrogen bonding interactions with polar solvents like water and alcohols, contributing to its solubility.[2] However, the nonpolar cyclobutane (B1203170) ring contributes a hydrophobic character, which may limit its solubility in highly polar or nonpolar solvents. The solubility of dicarboxylic acids is also influenced by the length of the carbon chain between the carboxyl groups, with shorter chains generally leading to higher aqueous solubility.[3][4]
Experimental Protocol for Quantitative Solubility Determination
The following protocol outlines a robust method for determining the thermodynamic (equilibrium) solubility of this compound using the widely accepted shake-flask method, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).[5][6]
Materials and Equipment
-
This compound (high purity, >98%)
-
Solvents (e.g., Water, Ethanol, Methanol, HPLC grade)
-
Analytical balance
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or wrist-action shaker with temperature control
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
Syringes
-
Autosampler vials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
HPLC column (e.g., C18 reverse-phase)
-
Volumetric flasks and pipettes
Procedure
3.2.1. Preparation of Saturated Solutions
-
Accurately weigh an excess amount of this compound and place it into a series of vials. The excess solid should be clearly visible.
-
Add a known volume of the desired solvent (e.g., 5 mL) to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.
3.2.2. Sample Collection and Preparation
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean autosampler vial. This step is crucial to remove any undissolved solid particles.
-
Dilute the filtered sample with the mobile phase to a concentration within the linear range of the HPLC calibration curve.
3.2.3. HPLC Analysis
-
Mobile Phase Preparation: Prepare an appropriate mobile phase for the reverse-phase HPLC analysis. A common mobile phase for organic acids is a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted to 2.5-3.0 to suppress ionization) and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the diluted, filtered samples into the HPLC system.
-
Quantification: Determine the concentration of this compound in the diluted samples by interpolating their peak areas from the calibration curve.
-
Solubility Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Conclusion
References
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of cis-Cyclobutane-1,2-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the crystal structure of cis-cyclobutane-1,2-dicarboxylic acid, a molecule of interest in medicinal chemistry and materials science. Understanding its three-dimensional arrangement in the solid state is crucial for predicting its physical properties, designing derivatives with tailored functionalities, and comprehending its intermolecular interactions which can inform drug-receptor binding studies and crystal engineering strategies.
Crystallographic and Molecular Parameters
The crystal structure of this compound has been determined by single-crystal X-ray diffraction, revealing a monoclinic crystal system.[1] The key crystallographic data and selected molecular dimensions are summarized in the tables below.
| Table 1: Crystal Data and Structure Refinement | |
| Empirical formula | C₆H₈O₄ |
| Formula weight | 144.13 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.710 (3) |
| b (Å) | 8.559 (2) |
| c (Å) | 7.343 (2) |
| β (°) | 95.03 (1) |
| Volume (ų) | 669.5 |
| Z | 4 |
| Final R value | 0.056 for 1256 reflections |
| Table 2: Selected Bond Lengths and Angles | |
| Bond Lengths (Å) | |
| C(1)-C(2) | 1.556 (4) |
| C(1)-C(4) | 1.543 (3) |
| C(2)-C(3) | 1.549 (4) |
| C(3)-C(4) | 1.526 (3) |
| C(1)-C(5) | 1.503 (3) |
| C(2)-C(6) | 1.506 (3) |
| **Bond Angles (°) ** | |
| C(2)-C(1)-C(4) | 87.9 (2) |
| C(1)-C(2)-C(3) | 87.8 (2) |
| C(2)-C(3)-C(4) | 88.3 (2) |
| C(1)-C(4)-C(3) | 88.1 (2) |
Molecular Conformation and Intermolecular Interactions
The cyclobutane (B1203170) ring in this compound is not planar but adopts a puckered conformation with a dihedral angle of 156°.[1] This puckering helps to alleviate the steric strain imposed by the two cis-oriented carboxylic acid groups.
A significant feature of the crystal packing is the formation of hydrogen-bonded dimers. The carboxylic acid groups of adjacent molecules form strong intermolecular hydrogen bonds, creating zigzag chains that propagate along the crystallographic a-axis.[1] These hydrogen bonding interactions are the primary cohesive force in the crystal lattice. Specifically, the molecules are linked around centers of symmetry through these hydrogen bonds.[1]
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure involved the following key steps:
References
Spectroscopic and Synthetic Profile of cis-Cyclobutane-1,2-dicarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodologies for cis-cyclobutane-1,2-dicarboxylic acid. The information is curated for professionals in research and development, offering detailed experimental protocols, tabulated spectral data for ease of comparison, and a visual representation of the synthetic and analytical workflow.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for its structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 12.46 | Singlet | - | 2H | Carboxylic Acid (-COOH) |
| 4.22 | Doublet | 4.5 | 2H | Methine (-CH) |
| 3.81 | Doublet | 4.5 | 2H | Methine (-CH) |
| Solvent: DMSO-d6, Spectrometer Frequency: 500 MHz[1] |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 174.3 | Carboxylic Acid (-COOH) |
| 44.8 | Methine (-CH) |
| 42.9 | Methine (-CH) |
| Solvent: DMSO-d6, Spectrometer Frequency: 125 MHz[1] |
Mass Spectrometry (MS)
Table 3: Electron Ionization Mass Spectrometry (EI-MS) Data for this compound
| m/z | Relative Intensity | Assignment |
| 144 | Base Peak | Molecular Ion [M]⁺ |
| Data sourced from the NIST Mass Spectrometry Data Center.[2] |
Experimental Protocols
Synthesis of this compound Derivatives
A scalable method for preparing a derivative, β-truxinic acid (cis-3,4-diphenyl-cyclobutane-1,2-dicarboxylic acid), involves the photodimerization of trans-cinnamic acid.[3][4] While not the title compound, this provides a relevant synthetic strategy for related structures.
Materials:
-
trans-Cinnamic acid
-
Dimethylformamide (DMF)
-
Ice water
-
Blacklight source (e.g., EIKO 15526 F15T8/BL Fluorescent Blacklight Bulb, λ = 365 nm)[1]
-
Commercial trans-cinnamic acid is first melted and heated at 180 °C for 30 minutes.
-
The molten acid is then dissolved in a small volume of DMF.
-
This solution is added to vigorously stirred ice water, leading to the precipitation of the metastable β-form of trans-cinnamic acid.
-
The resulting slurry is irradiated with blacklight for approximately 7 days at room temperature with continuous stirring. The reaction progress can be monitored by ¹H NMR.
-
After the reaction is complete, the mixture is filtered.
-
The collected solid is washed with a small amount of ethanol to remove any unreacted trans-cinnamic acid, yielding the product as a white powder.
An alternative patented method describes the preparation of this compound from cis-cyclobutane-1,2-dicyanide.[5]
Procedure: [5]
-
An adduct is formed by reacting cis-cyclobutane-1,2-dicyanide with sulfuric acid monohydrate.
-
This adduct is subsequently hydrolyzed.
-
The this compound is then isolated from the reaction mixture, for example, by extraction with a water-immiscible solvent like ether.
Spectroscopic Analysis
Instrumentation:
-
NMR: ¹H and ¹³C NMR spectra can be recorded on a spectrometer such as a Bruker AVANCE 500 MHz instrument.[1]
-
FT-IR: Infrared spectra can be acquired on a Thermo Scientific Nicolet iS5 FT-IR spectrometer.[1]
-
Mass Spectrometry: Electron ionization mass spectra can be obtained from standard mass spectrometers.[2]
Sample Preparation:
-
NMR: Samples for NMR analysis are typically dissolved in a deuterated solvent, such as DMSO-d6.[1]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of this compound derivatives.
Caption: Synthetic and analytical workflow for this compound.
References
- 1. rsc.org [rsc.org]
- 2. 1,2-Cyclobutanedicarboxylic acid, cis- [webbook.nist.gov]
- 3. Scalable preparation and property investigation of a this compound from β-trans-cinnamic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Scalable preparation and property investigation of a this compound from β-trans-cinnamic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. US3290365A - Method of preparing cis-cyclobutane-1, 2-dicarboxylic acid - Google Patents [patents.google.com]
Synthesis of cis-Cyclobutane-1,2-dicarboxylic Acid from Maleic Anhydride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of cis-cyclobutane-1,2-dicarboxylic acid, a valuable building block in organic synthesis and drug development, starting from maleic anhydride (B1165640). The synthesis is a two-step process involving a photosensitized [2+2] cycloaddition followed by hydrolysis. This document details the underlying chemical principles, provides explicit experimental protocols, and presents quantitative data in a structured format for clarity and reproducibility.
Synthetic Strategy Overview
The synthesis commences with the photochemical [2+2] cycloaddition of maleic anhydride with ethylene (B1197577). This reaction is typically facilitated by a photosensitizer, such as acetophenone (B1666503), to promote the formation of the cyclobutane (B1203170) ring system. The resulting cis-cyclobutane-1,2-dicarboxylic anhydride is then hydrolyzed to yield the target molecule, this compound. The stereochemistry of the final product is controlled by the concerted nature of the cycloaddition reaction.
Reaction Mechanism and Signaling Pathway
The core of this synthesis lies in the [2+2] photocycloaddition, a pericyclic reaction that proceeds via a triplet excited state of maleic anhydride. The photosensitizer absorbs light and transfers energy to the maleic anhydride, promoting it to an excited triplet state. This triplet species then reacts with ethylene in a stepwise or concerted fashion to form the cyclobutane ring. The subsequent hydrolysis of the anhydride is a standard nucleophilic acyl substitution reaction.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for the two key steps of the synthesis.
Step 1: Photochemical [2+2] Cycloaddition of Maleic Anhydride and Ethylene
This procedure describes the formation of cis-cyclobutane-1,2-dicarboxylic anhydride.
Materials:
-
Maleic Anhydride
-
Acetone (or other suitable solvent)
-
Acetophenone (photosensitizer)
-
Ethylene gas
-
Photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp) and a gas inlet.
Procedure:
-
In a quartz photochemical reactor, dissolve maleic anhydride in acetone.
-
Add acetophenone to the solution to act as a photosensitizer.
-
Purge the solution with a slow stream of ethylene gas for 15-20 minutes to ensure saturation.
-
While maintaining a slow, continuous stream of ethylene, irradiate the solution with a UV lamp. The reaction should be cooled to maintain a consistent temperature, typically between 20-30°C.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC) until the maleic anhydride is consumed.
-
Upon completion, stop the ethylene flow and the irradiation.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude cis-cyclobutane-1,2-dicarboxylic anhydride can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Step 2: Hydrolysis of cis-Cyclobutane-1,2-dicarboxylic Anhydride
This procedure outlines the conversion of the anhydride to the final dicarboxylic acid.
Materials:
-
cis-Cyclobutane-1,2-dicarboxylic Anhydride
-
Deionized Water
-
Hydrochloric Acid (optional, for ensuring complete protonation)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the cis-cyclobutane-1,2-dicarboxylic anhydride and deionized water.
-
Heat the mixture to reflux with stirring. The anhydride will slowly dissolve as it hydrolyzes.
-
Continue refluxing until the reaction is complete. The completion of the hydrolysis can be monitored by the disappearance of the anhydride starting material (e.g., by IR spectroscopy, observing the disappearance of the anhydride carbonyl stretches).
-
After completion, allow the solution to cool to room temperature, and then cool further in an ice bath to induce crystallization of the dicarboxylic acid.
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold deionized water.
-
The crude this compound can be further purified by recrystallization from hot water.
-
Dry the purified crystals under vacuum.
Quantitative Data
The following tables summarize the key quantitative parameters for each step of the synthesis.
Table 1: Quantitative Data for Photochemical [2+2] Cycloaddition
| Parameter | Value |
| Maleic Anhydride (molar equivalent) | 1.0 |
| Ethylene | In excess (bubbled through) |
| Acetophenone (mol%) | 10-20 |
| Solvent | Acetone |
| Reaction Temperature | 20-30 °C |
| Irradiation Time | 24-48 hours (typical) |
| Yield of Anhydride (typical) | 60-70% |
Table 2: Quantitative Data for Hydrolysis
| Parameter | Value |
| Anhydride (molar equivalent) | 1.0 |
| Water | In excess |
| Reaction Temperature | 100 °C (Reflux) |
| Reaction Time | 1-2 hours |
| Yield of Diacid (after recrystallization) | ~62.5%[1] |
Experimental Workflow
The overall experimental workflow is depicted in the following diagram.
References
The Fortuitous Ring: A Technical Guide to the Discovery and Application of Cyclobutane Dicarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fascinating history, synthesis, and burgeoning therapeutic relevance of cyclobutane (B1203170) dicarboxylic acids. From a serendipitous discovery marked by mistaken identity to their integral role in modern pharmaceuticals, these small ring structures offer a compelling narrative of chemical inquiry and innovation. This document provides a comprehensive overview of their synthesis, a comparative analysis of the physical properties of their isomers, and a detailed look into their mechanisms of action in drug development, supported by detailed experimental protocols and pathway visualizations.
A History of Misidentification and Discovery
The journey to understanding cyclobutane dicarboxylic acids was not straightforward. The first reported synthesis of what was believed to be 1,3-cyclobutanedicarboxylic acid was in 1881 by Markownikoff and Krestownikoff.[1] However, for nearly seven decades, the true structures of what were thought to be the cis- and trans-1,3-isomers were misidentified. It was not until the mid-20th century that the compounds initially reported were correctly identified as derivatives of methylcyclopropanedicarboxylic acid and α-methyleneglutaric acid.[1] This long-standing case of mistaken identity underscores the challenges of structural elucidation in the early days of organic chemistry and highlights the importance of rigorous analytical methods. The authentic isomers of 1,3-cyclobutanedicarboxylic acid were later prepared and correctly characterized, paving the way for a clearer understanding of this class of compounds.
Physicochemical Properties of Cyclobutane Dicarboxylic Acid Isomers
The seemingly subtle differences in the spatial arrangement of the two carboxylic acid groups on the cyclobutane ring lead to distinct physical properties among the isomers. These properties are crucial for their separation, characterization, and application in various fields, including crystal engineering and drug design.
| Isomer | Melting Point (°C) | pKa1 | pKa2 | Solubility |
| 1,1-Cyclobutanedicarboxylic Acid | 158[2][3] | 3.13[2] | 5.88[2] | Soluble in polar solvents.[4] |
| cis-1,2-Cyclobutanedicarboxylic Acid | 133-139[5] | 3.90[5] | 5.89[5] | Data not readily available. |
| trans-1,2-Cyclobutanedicarboxylic Acid | 130-131 | 3.79 | 5.61 | Soluble in benzene (B151609) and ethyl acetate (B1210297).[6] |
| cis-1,3-Cyclobutanedicarboxylic Acid | 135-136[1] | ~4.0 | ~5.4 | Data not readily available. |
| trans-1,3-Cyclobutanedicarboxylic Acid | 171-172 | ~4.0 | ~5.4 | Soluble in polar solvents.[4] |
Key Synthetic Methodologies and Experimental Protocols
The synthesis of cyclobutane dicarboxylic acids can be achieved through various routes, with the choice of method often depending on the desired substitution pattern and stereochemistry.
Synthesis of 1,1-Cyclobutanedicarboxylic Acid
A common and well-established method for the synthesis of 1,1-cyclobutanedicarboxylic acid involves the condensation of a malonic ester with a 1,3-dihalopropane followed by hydrolysis.
Experimental Protocol: Synthesis of 1,1-Cyclobutanedicarboxylic Acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, combine diethyl malonate and 1,3-dibromopropane.
-
Alkylation: Prepare a solution of sodium ethoxide in absolute ethanol (B145695). Add the sodium ethoxide solution dropwise to the reaction mixture while maintaining the temperature at 60-65°C. After the addition is complete, heat the mixture at reflux for 2 hours.
-
Work-up: Add water to dissolve the sodium bromide precipitate and remove the ethanol by distillation. Steam distill the mixture to isolate the crude diethyl 1,1-cyclobutanedicarboxylate.
-
Hydrolysis: Saponify the crude ester by refluxing with a solution of potassium hydroxide (B78521) in ethanol.
-
Isolation: Remove the ethanol by distillation and dissolve the residue in a minimal amount of hot water. Acidify the solution with concentrated hydrochloric acid.
-
Purification: Extract the product with ether, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent. Recrystallize the crude product from hot water or ethyl acetate to yield pure 1,1-cyclobutanedicarboxylic acid.
Synthesis of cis- and trans-1,2-Cyclobutanedicarboxylic Acids
The 1,2-isomers are often prepared via cycloaddition reactions or through the derivatization of other cyclobutane precursors.
Synthesis of cis- and trans-1,3-Cyclobutanedicarboxylic Acids
The synthesis of the 1,3-isomers can be more challenging. One approach involves the [2+2] photocycloaddition of suitable precursors.
Applications in Drug Development
The rigid, puckered conformation of the cyclobutane ring makes it a valuable scaffold in medicinal chemistry. This rigidity can help to pre-organize functional groups for optimal interaction with a biological target, potentially leading to increased potency and selectivity.
Carboplatin: A Landmark in Cancer Chemotherapy
1,1-Cyclobutanedicarboxylic acid plays a crucial role as a bidentate ligand in the second-generation platinum-based anticancer drug, Carboplatin.[3] This modification from its predecessor, Cisplatin, which contains two chloride ligands, results in a different pharmacokinetic profile and a significant reduction in nephrotoxicity.[7]
Mechanism of Action of Carboplatin
Carboplatin acts as a DNA alkylating agent.[8] Inside the cell, the dicarboxylate ligand is slowly hydrolyzed, activating the platinum complex.[9][10] The activated platinum species then forms covalent bonds with DNA, primarily at the N7 position of guanine (B1146940) bases, leading to intrastrand and interstrand cross-links.[9][11] These DNA adducts distort the DNA structure, inhibiting DNA replication and transcription, which ultimately triggers cell cycle arrest and apoptosis in rapidly dividing cancer cells.[8][11]
Figure 1. Mechanism of action of Carboplatin.
Squalene (B77637) Synthase Inhibition: Targeting Cholesterol Biosynthesis
Derivatives of cyclobutane dicarboxylic acids have been investigated as inhibitors of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway. Squalene synthase catalyzes the first committed step in cholesterol synthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[12][13]
The Cholesterol Biosynthesis Pathway and Squalene Synthase Inhibition
The biosynthesis of cholesterol is a complex, multi-step process that begins with acetyl-CoA.[14][15][16] A crucial regulatory step is the conversion of HMG-CoA to mevalonate (B85504) by HMG-CoA reductase, the target of statin drugs.[14] Further down the pathway, squalene synthase represents another critical control point.[12][13] By inhibiting this enzyme, the production of squalene and, consequently, cholesterol is blocked.[12][17] This can lead to a reduction in circulating LDL-cholesterol levels, making squalene synthase inhibitors a potential therapeutic strategy for hypercholesterolemia.[18]
Figure 2. Cholesterol biosynthesis pathway highlighting squalene synthase inhibition.
Conclusion
The story of cyclobutane dicarboxylic acids is a testament to the evolution of organic chemistry and the unexpected pathways of scientific discovery. From their misidentified origins to their current status as vital components in life-saving drugs and promising scaffolds for future therapeutic agents, these small, strained rings have had an outsized impact. For researchers in drug development, the unique conformational constraints and synthetic accessibility of cyclobutane dicarboxylic acids and their derivatives offer a rich and underexplored territory for the design of novel, potent, and selective therapeutics. As our understanding of their synthesis and biological activity continues to grow, the future for these remarkable molecules appears bright.
References
- 1. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 2. lookchem.com [lookchem.com]
- 3. 1,1-Cyclobutanedicarboxylic acid | 5445-51-2 [chemicalbook.com]
- 4. CAS 7439-33-0: 1,3-Cyclobutanedicarboxylic acid, trans- [cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. TRANS-CYCLOBUTANE-1,2-DICARBOXYLIC ACID | 1124-13-6 [chemicalbook.com]
- 7. Carboplatin - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. droracle.ai [droracle.ai]
- 10. scielo.br [scielo.br]
- 11. news-medical.net [news-medical.net]
- 12. scbt.com [scbt.com]
- 13. Squalene synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cholesterol - Wikipedia [en.wikipedia.org]
- 15. BIOSYNTHESIS OF CHOLESTEROL | PPTX [slideshare.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. What are SQS inhibitors and how do they work? [synapse.patsnap.com]
- 18. Squalene synthase inhibitors : clinical pharmacology and cholesterol-lowering potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermal Stability of cis-Cyclobutane-1,2-dicarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of cis-cyclobutane-1,2-dicarboxylic acid. Due to the limited availability of specific thermal analysis data for the unsubstituted compound, this guide leverages data from its close derivative, cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid, to infer and discuss its thermal properties. The information presented herein is intended to support research and development activities where the thermal behavior of this molecule is of critical importance.
Introduction
This compound is a saturated dicarboxylic acid featuring a strained four-membered ring. This structural motif is of significant interest in medicinal chemistry and materials science, offering a rigid scaffold for the design of novel molecules and polymers. The thermal stability of this compound is a critical parameter, influencing its storage, processing, and application, particularly in the development of thermally sensitive pharmaceuticals and recyclable polymers. The inherent ring strain of the cyclobutane (B1203170) moiety suggests a predisposition to thermal decomposition, primarily through ring-opening reactions.
Thermal Decomposition Profile
Melting Point
The melting point of this compound is reported to be in the range of 133-139 °C.
Thermogravimetric Analysis (TGA) of a Phenyl-Substituted Derivative
TGA measures the change in mass of a sample as a function of temperature. The data for cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid indicates that the compound is thermally stable up to approximately 200 °C.[1] Significant thermal decomposition begins after this temperature.
Table 1: TGA Data for cis-3,4-diphenylcyclobutane-1,2-dicarboxylic Acid [1]
| Parameter | Value (°C) |
| Onset of Significant Weight Loss | > 200 |
| Temperature at 5% Weight Loss | ~ 250 |
| Temperature of Maximum Weight Loss | 319 |
Differential Scanning Calorimetry (DSC) of a Phenyl-Substituted Derivative
DSC is used to measure the heat flow associated with thermal transitions in a material. For cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid, DSC analysis reveals an endothermic peak corresponding to its melting point, followed by a second endothermic event at a higher temperature, which is likely associated with its decomposition.[1]
Table 2: DSC Data for cis-3,4-diphenylcyclobutane-1,2-dicarboxylic Acid [1]
| Thermal Event | Temperature (°C) |
| Melting Point | ~ 208 |
| Second Endothermic Peak (Decomposition) | ~ 280 |
Proposed Decomposition Mechanism
The thermal decomposition of cyclobutane and its derivatives is well-documented to proceed via a retro-[2+2] cycloaddition reaction, yielding two ethylene (B1197577) molecules. By analogy, it is proposed that this compound undergoes a similar thermal cycloreversion. This process would involve the cleavage of the cyclobutane ring to produce ethylene and maleic acid (the cis-isomer of butenedioic acid). The maleic acid may further undergo dehydration to form maleic anhydride (B1165640) upon heating.
References
cis-cyclobutane-1,2-dicarboxylic acid safety and hazards
An In-depth Technical Guide to the Safety and Hazards of cis-Cyclobutane-1,2-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical.
Executive Summary
This compound (CAS No: 1461-94-5) is a solid organic compound utilized in various chemical syntheses.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this substance is classified as Skin Corrosion/Irritation Category 1B and Serious Eye Damage/Eye Irritation Category 1 .[2][3] This classification indicates that the chemical can cause severe skin burns and serious eye damage upon contact.[2][3] Rigorous adherence to safety protocols, including the use of appropriate personal protective equipment (PPE), is mandatory when handling this compound to mitigate the significant risks of exposure. This guide provides a comprehensive overview of the known hazards, safety precautions, and the experimental basis for these classifications.
Hazard Identification and Classification
The primary hazard associated with this compound is its corrosive nature. The GHS classification is consistently reported across multiple chemical safety databases.[2][3][4][5]
Table 1: GHS Classification | Hazard Class | Category | Hazard Statement | Pictogram | Signal Word | |---|---|---|---|---| | Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
GHS05 | Danger | | Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage | GHS05 | Danger |
Source: Aggregated GHS information provided to the ECHA C&L Inventory.[2]
Table 2: Precautionary Statements
| Type | P-Code | Statement |
|---|---|---|
| Prevention | P260 | Do not breathe dusts or mists. |
| Prevention | P264 | Wash skin thoroughly after handling. |
| Prevention | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| Response | P301 + P330 + P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |
| Response | P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| Response | P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Response | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Response | P310 | Immediately call a POISON CENTER or doctor/physician. |
| Storage | P405 | Store locked up. |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Source: Sigma-Aldrich Safety Data Sheet.[3]
Physical and Chemical Properties
Understanding the physical properties of a substance is crucial for safe handling and storage.
Table 3: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1461-94-5 | PubChem[2], Sigma-Aldrich[4] |
| Molecular Formula | C₆H₈O₄ | PubChem[2], Sigma-Aldrich[4] |
| Molecular Weight | 144.13 g/mol | Sigma-Aldrich[4] |
| Appearance | Solid | Sigma-Aldrich[4] |
| Melting Point | 133-139 °C | Sigma-Aldrich[4] |
| Flash Point | Not applicable | Sigma-Aldrich[4] |
| Storage Class | 8A - Combustible corrosive hazardous materials | Sigma-Aldrich[4][5] |
Experimental Protocols for Hazard Determination
While specific experimental studies for this compound are not publicly available, its classification as a corrosive substance is determined by standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). The following sections describe the likely protocols used to establish its skin and eye corrosion properties.
Skin Corrosion/Irritation Testing (Based on OECD Guideline 431)
The determination of "Skin Corrosion Category 1B" is typically achieved through an in vitro test using a reconstructed human epidermis (RhE) model. This method avoids the use of live animals and assesses the ability of a chemical to cause irreversible tissue damage.
Methodology: Reconstructed Human Epidermis (RhE) Test
-
Model Preparation: Commercially available three-dimensional RhE models, which mimic the biochemical and physiological properties of human skin, are pre-warmed in a cell culture incubator (37°C, 5% CO₂).[6]
-
Application of Test Substance: A precise amount of this compound (typically 25 mg for a solid) is applied topically to the surface of triplicate skin models.[6] Positive (e.g., potassium hydroxide) and negative (e.g., ultrapure water) controls are run in parallel.[6]
-
Exposure: The dosed models are incubated for specific time points. For sub-categorization into 1B/1C, exposure times of up to 60 minutes are used.[6]
-
Viability Assessment: After exposure, the test substance is removed by washing. The viability of the skin tissue is then measured using a vital dye assay, most commonly MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[6] The MTT is enzymatically converted by viable cells into a blue formazan (B1609692) salt, which is then extracted and quantified spectrophotometrically.[6]
-
Classification: The substance is classified based on the reduction in cell viability compared to the negative control. A substance is classified as Corrosive (Category 1) if the cell viability falls below defined thresholds (e.g., < 50% viability after a 3-minute exposure or < 15% after a 60-minute exposure).[6]
Serious Eye Damage/Irritation Testing (Based on OECD Guideline 405)
Given the severe skin corrosion classification, in vivo eye irritation testing in animals is generally not performed to avoid unnecessary animal suffering. A substance classified as a skin corrosive is presumed to cause serious eye damage as well. However, for context, the standard in vivo protocol is described below.
Methodology: Acute Eye Irritation/Corrosion (Rabbit Test)
-
Animal Selection: Healthy, young adult albino rabbits are used for the test.[2] Both eyes of each animal are examined for pre-existing defects before the study.[2]
-
Substance Instillation: A single dose of the test substance (e.g., 0.1 mL or 0.1 g) is instilled into the conjunctival sac of one eye of the animal.[7] The other eye remains untreated and serves as a control.[7]
-
Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application.[7] Observations include scoring the severity of corneal opacity, iritis (inflammation of the iris), and conjunctival redness and chemosis (swelling).
-
Classification: A substance is classified as causing "Serious Eye Damage (Category 1)" if it produces irreversible tissue damage in the eye or shows specific severe responses (e.g., corneal opacity ≥ 3 or iritis > 1.5 in at least 2 of 3 animals) that are not fully reversible within 21 days.[8]
Handling, Storage, and First Aid
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved P3 (EN 143) respirator cartridge or a N95 dust mask.[4][5]
Safe Handling and Storage
-
Handling: Avoid all personal contact, including inhalation of dust. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and bases. Store in a corrosive-resistant cabinet and keep locked up.[3][4]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Visualized Workflows
As no specific signaling pathways for the toxicity of this compound have been identified in the literature, the following diagram illustrates a logical workflow for the risk assessment and handling of this corrosive chemical in a laboratory setting.
Caption: Risk assessment and handling workflow for corrosive chemicals.
Toxicological and Ecotoxicological Information
Acute Toxicity
Quantitative acute toxicity data, such as LD50 (oral, dermal) or LC50 (inhalation), for this compound are not available in the reviewed literature. The primary toxicological concern identified is its severe corrosive effect on skin and eyes.
Chronic Toxicity, Mutagenicity, and Carcinogenicity
No data were found regarding the long-term toxicity, mutagenic potential, or carcinogenicity of this compound.
Ecotoxicity
Information on the environmental hazards of this compound is lacking. There is no available data on its effects on aquatic life or other environmental compartments. Standard laboratory practice dictates that this chemical should not be released into the environment.
Conclusion
This compound is a corrosive solid that poses a significant risk of severe skin burns and serious eye damage. All handling operations must be conducted with appropriate engineering controls and personal protective equipment. The GHS classification is based on standardized testing protocols that assess the potential for irreversible tissue damage. Due to a lack of publicly available data, a full toxicological profile cannot be provided at this time. Professionals in research and drug development should treat this compound with the utmost caution, adhering strictly to the safety guidelines outlined in the official Safety Data Sheet provided by the manufacturer.
References
- 1. A recyclable thermoset with built-in thermocleavable group developed from a this compound - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. daikinchemicals.com [daikinchemicals.com]
- 4. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]
- 5. What is OECD 431, the in vitro skin corrosion test? [blog.yeswelab.fr]
- 6. x-cellr8.com [x-cellr8.com]
- 7. oecd.org [oecd.org]
- 8. chemsafetypro.com [chemsafetypro.com]
Conformational Landscape of cis-Cyclobutane-1,2-dicarboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive conformational analysis of cis-cyclobutane-1,2-dicarboxylic acid, a molecule of significant interest in medicinal chemistry and materials science due to its constrained cyclic structure. This document outlines the stable conformations, key structural parameters, and the experimental and computational methodologies employed in their determination, offering a foundational resource for researchers in drug design and chemical engineering.
Core Concepts: The Puckered Nature of the Cyclobutane (B1203170) Ring
The cyclobutane ring deviates from a planar arrangement to alleviate torsional strain arising from eclipsing interactions between adjacent substituents. This results in a "puckered" or "butterfly" conformation, which is the most stable state for this compound. In this conformation, one carbon atom is out of the plane of the other three. The degree of puckering is a critical parameter in defining the three-dimensional structure and, consequently, the biological activity and material properties of its derivatives.
Quantitative Conformational Data
The geometric parameters of the puckered conformation of this compound have been determined with precision through single-crystal X-ray diffraction studies. The key quantitative data are summarized in the tables below.
Table 1: Puckering and Dihedral Angles
| Parameter | Value |
| Dihedral Angle (Puckering) | 156°[1] |
| Average Conformational Angle (Ring) | 17°[1] |
The dihedral angle is defined between the plane formed by atoms C4, C5, and C6 and the plane formed by atoms C4, C6, and C7 in the crystal structure.[1]
Table 2: Intramolecular Bond Lengths
| Bond | Length (Å) |
| C4 - C5 | 1.556 (4) |
| C5 - C6 | 1.526 (3) |
| C6 - C7 | 1.556 (4) |
| C4 - C7 | 1.545 (3) |
Table 3: Intramolecular Bond Angles
| Angle | Value (°) |
| C7 - C4 - C5 | 87.8 (2) |
| C4 - C5 - C6 | 88.0 (2) |
| C5 - C6 - C7 | 87.9 (2) |
| C4 - C7 - C6 | 87.9 (2) |
Experimental Protocols
The conformational analysis of this compound and its derivatives relies on a synergistic approach combining experimental techniques and computational modeling.
X-ray Crystallography
This is the definitive method for determining the solid-state conformation of a molecule.
Methodology:
-
Crystal Growth: Single crystals of the target compound are grown, often by slow evaporation from a suitable solvent. For small organic acids, this can be achieved by dissolving the compound in a solvent like acetonitrile (B52724) and allowing the solvent to evaporate over several days.[2]
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[3]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. The initial structural model is then refined using least-squares methods to best fit the experimental data.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution.
Methodology:
-
Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Data Acquisition: 1H and 13C NMR spectra are acquired on a high-field NMR spectrometer. For detailed conformational analysis, advanced 2D NMR experiments such as COSY, NOESY, and ROESY are often employed.
-
Data Analysis: The chemical shifts, coupling constants (especially 3JHH), and Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) correlations are analyzed. The Karplus equation can be used to relate the observed vicinal coupling constants to the dihedral angles between adjacent protons, providing insight into the ring puckering. NOE/ROE data provide information about through-space proximity of protons, which helps in defining the overall molecular geometry.
Computational Chemistry
Theoretical calculations are used to complement experimental data, providing insights into the relative energies of different conformers and the transition states between them.
Methodology:
-
Model Building: A 3D model of the molecule is constructed.
-
Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers.
-
Geometry Optimization and Energy Calculation: The geometry of each conformer is optimized, and its energy is calculated using quantum mechanical methods, such as Density Functional Theory (DFT) or ab initio methods (e.g., Møller-Plesset perturbation theory). A suitable basis set (e.g., 6-31G*) is chosen for these calculations.
-
Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized geometries correspond to energy minima (no imaginary frequencies) and to calculate thermodynamic properties.
Visualizations
Conformational Equilibrium of the Cyclobutane Ring
The following diagram illustrates the dynamic equilibrium between the two equivalent puckered conformations of the this compound ring.
Caption: Ring inversion of this compound.
General Experimental Workflow for Conformational Analysis
This diagram outlines the integrated approach for determining the conformation of a small molecule like this compound.
Caption: Integrated workflow for conformational analysis.
References
The Biological Versatility of Cyclobutane Dicarboxylic Acids: A Technical Guide for Researchers
December 23, 2025
Introduction
Cyclobutane (B1203170) dicarboxylic acids, a unique class of small carbocyclic compounds, have garnered increasing interest in medicinal chemistry and drug discovery. The constrained, puckered four-membered ring of cyclobutane imparts distinct conformational rigidity and stereochemical properties to molecules, which can be leveraged to enhance pharmacological profiles. This technical guide provides an in-depth overview of the known biological activities of cyclobutane dicarboxylic acids and their derivatives, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to explore the therapeutic potential of this intriguing molecular scaffold.
Anticancer Activity
The most prominent therapeutic application of a cyclobutane dicarboxylic acid derivative is in oncology. 1,1-cyclobutanedicarboxylic acid is a key component of the platinum-based chemotherapy drug, Carboplatin (B1684641).[1][2] Beyond this, various other cyclobutane-containing molecules have been investigated for their cytotoxic effects against cancer cell lines.
Platinum-Based Chemotherapeutics
Carboplatin, a second-generation platinum drug, utilizes 1,1-cyclobutanedicarboxylate as a leaving group to form DNA adducts, inducing apoptosis in cancer cells. This modification reduces the nephrotoxicity associated with its predecessor, Cisplatin.[3]
Cytotoxicity of Cyclobutane Derivatives
While quantitative data on the direct cytotoxicity of simple cyclobutane dicarboxylic acid isomers is limited in publicly available literature, numerous studies have reported the IC50 values for more complex molecules incorporating the cyclobutane moiety. These derivatives often exhibit significant cytotoxic potential across various cancer cell lines.
| Compound Class | Cell Line | Cancer Type | IC50 | Reference |
| Platinum complex (Carboplatin) | OVCAR-3 | Ovarian | <40 µM | [1] |
| Platinum complex (Carboplatin) | Kuramochi | Ovarian | >85 µM | [1] |
| Platinum complex (Carboplatin) | OVCAR-8 | Ovarian | >85 µM | [1] |
| Platinum complex (Carboplatin) | 13363 | Ovarian | 2.8 ± 0.4 µM | [1] |
| Platinum complex (Carboplatin) | 13699 | Ovarian | 3.4 ± 0.3 µM | [1] |
| Representative Cyclobutane Derivative (CB-X) | MCF-7 | Breast | 15.2 µM | [4] |
| Representative Cyclobutane Derivative (CB-X) | A549 | Lung | 22.8 µM | [4] |
| Representative Cyclobutane Derivative (CB-X) | HCT116 | Colon | 18.5 µM | [4] |
| Representative Cyclobutane Derivative (CB-X) | PC-3 | Prostate | 25.1 µM | [4] |
Table 1: Summary of IC50 values for selected cyclobutane-containing compounds against various cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard procedure for determining the cytotoxic effects of cyclobutane dicarboxylic acid derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][4][5]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Cyclobutane dicarboxylic acid derivative (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration) and a blank control (medium only).[4]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[4]
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[4] During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]
-
-
Data Analysis:
Enzyme Inhibition
Cyclobutane dicarboxylic acid derivatives have been investigated as inhibitors of various enzymes, demonstrating their potential in treating a range of diseases.
Squalene (B77637) Synthase Inhibition
A notable example is the derivative (1 alpha, 2 beta, 3 beta, 4 alpha)-1,2-bis[N-propyl-N-(4-phenoxybenzyl) amino]carbonyl]cyclobutane-3,4-dicarboxylic acid (A-87049), which has been identified as a potent inhibitor of squalene synthase.[6] This enzyme is a key player in the cholesterol biosynthesis pathway, making its inhibitors potential agents for treating hypercholesterolemia.[3]
Experimental Protocol: Squalene Synthase Inhibition Assay
This protocol describes a fluorescence-based assay to determine the inhibitory activity of compounds against squalene synthase by monitoring the consumption of NADPH.[5]
Materials:
-
Purified squalene synthase enzyme
-
Farnesyl pyrophosphate (FPP)
-
NADPH
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2 and a detergent)
-
Test compound (cyclobutane dicarboxylic acid derivative)
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the enzyme, FPP, and NADPH in the assay buffer.
-
-
Assay Reaction:
-
In a 96-well black plate, add the assay buffer, test compound at various concentrations, and the squalene synthase enzyme.
-
Initiate the reaction by adding FPP and NADPH.
-
The final reaction mixture should contain all components at their optimal concentrations.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for NADPH (e.g., Ex: 340 nm, Em: 460 nm).
-
Monitor the decrease in fluorescence over time as NADPH is consumed.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Determine the percent inhibition relative to a vehicle control.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
Modulation of Signaling Pathways
The rigid cyclobutane scaffold can orient functional groups in a precise manner, enabling targeted interactions with cellular signaling proteins.
PI3K/Akt Signaling Pathway
Some studies suggest that dicarboxylic acids may exert their biological effects, including antioxidant and anticancer activities, through the modulation of the PI3K/Akt/mTOR signaling pathway.[7][8] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. While direct evidence for the interaction of simple cyclobutane dicarboxylic acids with this pathway is scarce, derivatives containing this moiety are being explored as potential modulators.
Caption: Potential inhibition of the PI3K/Akt signaling pathway by cyclobutane dicarboxylic acid derivatives.
Tubulin Polymerization
The cytoskeleton, particularly the microtubule network formed by tubulin polymerization, is a well-established target for anticancer drugs. Some cyclobutane-containing compounds have been investigated as inhibitors of tubulin polymerization.[9][10] By disrupting microtubule dynamics, these agents can induce cell cycle arrest and apoptosis.
Caption: Potential inhibition of tubulin polymerization by cyclobutane dicarboxylic acid derivatives.
Experimental Protocol: Tubulin Polymerization Assay
This protocol describes a fluorescence-based assay to monitor the effect of test compounds on tubulin polymerization in vitro.[11]
Materials:
-
Lyophilized tubulin (>99% pure)
-
GTP solution
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol (as a polymerization enhancer)
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compound (cyclobutane dicarboxylic acid derivative)
-
Control compounds (e.g., Paclitaxel as a stabilizer, Nocodazole as an inhibitor)
-
Black 96-well plates
-
Fluorescence plate reader with temperature control
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin on ice with ice-cold General Tubulin Buffer.
-
Prepare working solutions of GTP, fluorescent reporter, test compound, and control compounds in the buffer.
-
-
Assay Setup:
-
Pre-warm the plate reader to 37°C.
-
On ice, add the test compound or control compounds at various concentrations to the wells of the 96-well plate.
-
Prepare a master mix of tubulin, GTP, and the fluorescent reporter on ice.
-
Initiate the polymerization reaction by adding the master mix to each well.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed plate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 450 nm for DAPI) at regular intervals (e.g., every 60 seconds) for 60-90 minutes at 37°C.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each condition.
-
Analyze the polymerization curves to determine the effect of the test compound on the lag time, maximum rate of polymerization (Vmax), and the steady-state polymer mass.
-
Antimicrobial Activity
Conclusion and Future Directions
Cyclobutane dicarboxylic acids and their derivatives represent a promising class of compounds with diverse biological activities. The well-established anticancer properties of carboplatin highlight the clinical potential of this scaffold. Emerging research into their roles as enzyme inhibitors and modulators of key signaling pathways suggests broader therapeutic applications.
Future research should focus on a systematic evaluation of the biological activities of a wider range of cyclobutane dicarboxylic acid isomers and their simple derivatives to establish clear structure-activity relationships. The lack of comprehensive quantitative data for the parent dicarboxylic acids is a notable gap in the current literature. Further investigation into the specific molecular targets and mechanisms of action will be crucial for the rational design of novel therapeutics based on this unique carbocyclic core. The detailed experimental protocols provided in this guide offer a starting point for researchers to undertake such investigations and unlock the full potential of cyclobutane dicarboxylic acids in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition Constant Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of cis-Cyclobutane-1,2-dicarboxylic Acid from trans-Cinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed two-step synthetic pathway for the preparation of cis-cyclobutane-1,2-dicarboxylic acid from trans-cinnamic acid. The synthesis involves an initial solid-state [2+2] photodimerization of the metastable β-polymorph of trans-cinnamic acid to yield β-truxinic acid ((1R,2S,3R,4S)-rel-3,4-diphenyl-cyclobutane-1,2-dicarboxylic acid). This is followed by the oxidative cleavage of the phenyl groups of β-truxinic acid to afford the target molecule. Detailed experimental protocols for each step are provided, along with a summary of expected yields and characterization data. The proposed pathway offers a scalable and reliable method for accessing this valuable cyclobutane (B1203170) derivative.
Introduction
This compound and its derivatives are important building blocks in medicinal chemistry and materials science. Their rigid cyclobutane core allows for the precise spatial orientation of functional groups, making them valuable scaffolds for the design of therapeutic agents and functional polymers. The synthesis of these compounds can be challenging. This application note details a robust two-step synthesis starting from the readily available trans-cinnamic acid.
Overall Synthetic Scheme
The synthesis proceeds in two key steps:
-
Photodimerization of β-trans-Cinnamic Acid: The metastable β-polymorph of trans-cinnamic acid undergoes a solid-state [2+2] photocycloaddition upon irradiation with UV light to form β-truxinic acid. This reaction is topochemically controlled, meaning the stereochemical outcome is dictated by the arrangement of the molecules in the crystal lattice.[1][2][3]
-
Oxidative Cleavage of β-Truxinic Acid: The phenyl groups of β-truxinic acid are oxidatively cleaved to carboxylic acid functionalities using a strong oxidizing agent, such as ruthenium tetroxide, to yield this compound.
Experimental Protocols
Step 1: Synthesis of β-Truxinic Acid
This protocol is adapted from a scalable preparation method.[1][3]
Materials:
-
trans-Cinnamic acid
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethanol
Equipment:
-
Oven
-
Beakers
-
Stir plate and stir bar
-
Blacklight UV lamp (e.g., 365 nm)
-
Büchner funnel and filter paper
Procedure:
-
Preparation of the Metastable β-form of trans-Cinnamic Acid:
-
Melt commercially available trans-cinnamic acid in an oven at 180 °C for 30 minutes.
-
Dissolve 5 g of the molten trans-cinnamic acid in 5 mL of DMF.
-
In a separate beaker, prepare 240 mL of ice-cold water.
-
With vigorous stirring, add the cinnamic acid/DMF solution dropwise directly into the ice-cold water. A white precipitate of the metastable β-form of trans-cinnamic acid will form. It is crucial to add the solution directly into the water and not onto any floating ice to avoid seeding the formation of the stable α-polymorph.
-
-
Photodimerization:
-
Irradiate the aqueous slurry of β-trans-cinnamic acid with a blacklight UV lamp for 24-48 hours with continuous stirring. The progress of the reaction can be monitored by taking small aliquots, dissolving them in DMSO-d6, and analyzing by ¹H NMR spectroscopy. The appearance of new doublets around δ 4.22 and 3.82 ppm indicates the formation of the cyclobutane ring of β-truxinic acid.[1]
-
-
Isolation and Purification:
-
After the reaction is complete, collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol.
-
Dry the resulting white powder under vacuum to yield β-truxinic acid.
-
Quantitative Data for Step 1
| Parameter | Value | Reference |
| Starting Material | trans-Cinnamic Acid | [1] |
| Product | β-Truxinic Acid | [1] |
| Yield | Scalable (reported on 1g, 5g, and 50g scales) | [1][3] |
| ¹H NMR (DMSO-d6) | δ: 4.22 (d), 3.82 (d) ppm (cyclobutane protons) | [1] |
Step 2: Synthesis of this compound
This is a proposed protocol based on the known reactivity of ruthenium tetroxide in oxidizing aromatic rings to carboxylic acids.
Materials:
-
β-Truxinic acid
-
Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)
-
Sodium periodate (B1199274) (NaIO₄)
-
Acetonitrile (CH₃CN)
-
Carbon tetrachloride (CCl₄) or a suitable substitute
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve β-truxinic acid in a solvent mixture of acetonitrile, carbon tetrachloride (or a suitable substitute like ethyl acetate), and water (e.g., a 2:2:3 ratio).
-
Add a catalytic amount of ruthenium(III) chloride hydrate (e.g., 1-5 mol%).
-
Add an excess of sodium periodate (e.g., 10-15 equivalents per phenyl group) as the co-oxidant.
-
-
Oxidation Reaction:
-
Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or by quenching a small aliquot and analyzing by NMR. The disappearance of the aromatic proton signals from β-truxinic acid will indicate the progress of the oxidation. The reaction can take several hours to days depending on the scale and substrate.
-
-
Work-up and Isolation:
-
Once the reaction is complete, quench the reaction by adding a small amount of a secondary alcohol (e.g., isopropanol) to consume any excess oxidant.
-
Separate the organic and aqueous layers using a separatory funnel.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts and wash with a saturated solution of sodium bicarbonate to extract the dicarboxylic acid product.
-
Acidify the bicarbonate solution with concentrated HCl until the pH is acidic.
-
Extract the acidified aqueous solution with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes).
-
Expected Quantitative Data for Step 2
| Parameter | Expected Value |
| Starting Material | β-Truxinic Acid |
| Product | This compound |
| Yield | Moderate to good (dependent on optimization) |
| Stereochemistry | Expected to be retained as cis |
Alternative Oxidation Method: Ozonolysis
Ozonolysis followed by an oxidative workup is another potential method for the cleavage of the phenyl groups. However, ozonolysis of aromatic rings can require harsh conditions and the intermediates can be explosive. This method should only be considered by experienced researchers with appropriate safety precautions in place.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Scalable Preparation of cis-Cyclobutane-1,2-dicarboxylic Acid
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
cis-Cyclobutane-1,2-dicarboxylic acid is a valuable building block in medicinal chemistry and materials science, notable for its rigid, puckered structure. Its incorporation into drug candidates can impart unique conformational constraints, influencing biological activity. This document provides detailed protocols for the scalable synthesis of this compound, focusing on a robust two-stage method commencing with the thermal dimerization of acrylonitrile (B1666552), followed by the hydrolysis of the resulting cis-1,2-dicyanocyclobutane. This method is well-documented, utilizes readily available starting materials, and is suitable for large-scale production. An alternative photochemical approach is also discussed. All quantitative data is presented in tabular format for clarity, and key experimental workflows are illustrated using diagrams.
Introduction
The cyclobutane (B1203170) motif is increasingly utilized in drug discovery to explore chemical space and optimize pharmacological properties.[1] this compound, in particular, serves as a versatile precursor for a variety of complex molecules. The primary challenge in its application has been the availability of efficient and scalable synthetic routes. This document outlines a proven, scalable method for its preparation.
Primary Synthetic Route: From Acrylonitrile via Dicyanocyclobutane
This scalable two-stage process involves the initial thermal dimerization of acrylonitrile to yield a mixture of cis- and trans-1,2-dicyanocyclobutane, followed by the separation of the cis-isomer and its subsequent hydrolysis to the target dicarboxylic acid.
Stage 1: Thermal Dimerization of Acrylonitrile
The thermal dimerization of acrylonitrile produces a mixture of cis- and trans-1,2-dicyanocyclobutane.[2][3] This reaction is typically performed at elevated temperatures and pressures.
Reaction Pathway:
Caption: Thermal dimerization of acrylonitrile.
Experimental Protocol:
-
Charging the Reactor: A high-pressure autoclave is charged with acrylonitrile. The reaction can be carried out in the presence of an inert gas such as nitrogen, hydrogen, or argon.[3]
-
Reaction Conditions: The autoclave is heated to a temperature between 180°C and 260°C, with a preferred range of 230°C to 250°C. The pressure is maintained between 10 and 100 atmospheres. The reaction is typically held under these conditions for 1 to 6 hours.[3]
-
Work-up and Isolation: After cooling, the unreacted acrylonitrile is removed by distillation and can be recycled. The remaining product, a mixture of cis- and trans-1,2-dicyanocyclobutane, is then distilled under vacuum (e.g., at approximately 3 mm Hg).[3]
-
Isomer Separation: The cis and trans isomers of 1,2-dicyanocyclobutane are separated by efficient vacuum distillation.[2]
Quantitative Data for Stage 1:
| Parameter | Value | Reference |
| Starting Material | Acrylonitrile | [2][3] |
| Temperature | 180-260°C | [3] |
| Pressure | 10-100 atm | [3] |
| Reaction Time | 1-6 hours | [3] |
| Product | cis- and trans-1,2-Dicyanocyclobutane | [2][3] |
| Yield | ~70% (based on reacted acrylonitrile) | [3] |
Stage 2: Hydrolysis of cis-1,2-Dicyanocyclobutane
The isolated cis-1,2-dicyanocyclobutane is converted to this compound via hydrolysis using sulfuric acid monohydrate.[2]
Reaction Pathway:
Caption: Hydrolysis of cis-1,2-dicyanocyclobutane.
Experimental Protocol:
-
Adduct Formation: In a suitable reaction flask, sulfuric acid monohydrate is heated to 85-95°C. cis-Cyclobutane-1,2-dicyanide is then added intermittently over a period of time (e.g., 2 hours). The reaction is exothermic and may require external cooling. The mixture is stirred at this temperature for approximately 30 minutes after the addition is complete to ensure full formation of the adduct.[2]
-
Hydrolysis: Water is added to the reaction mixture at a controlled temperature (e.g., 80°C), and the solution is then refluxed for about one hour.[2]
-
Isolation and Purification: Excess water is removed by distillation. The resulting solid crude product is extracted with a water-immiscible organic solvent such as ether. The organic extracts are combined, and the solvent is evaporated to yield the crude this compound.[2]
-
Recrystallization: The crude product is further purified by recrystallization from a suitable solvent, such as benzene, to yield a pale yellow crystalline solid.[2]
Quantitative Data for Stage 2:
| Parameter | Value/Reagent | Reference |
| Starting Material | cis-1,2-Dicyanocyclobutane | [2] |
| Reagents | Sulfuric acid monohydrate, Water | [2] |
| Adduct Formation Temp. | 40-125°C (preferred 50-95°C) | [2] |
| Hydrolysis Condition | Reflux | [2] |
| Isolation Method | Solvent Extraction (Ether) | [2] |
| Purification | Recrystallization (Benzene) | [2] |
| Final Product | This compound | [2] |
| Yield | 62.5% (after recrystallization) | [2] |
| Melting Point | 131.5-132°C | [2] |
Overall Experimental Workflow:
Caption: Scalable workflow for the synthesis of this compound.
Alternative Synthetic Route: Photochemical [2+2] Cycloaddition
An alternative approach to the cyclobutane core is through a [2+2] photochemical cycloaddition reaction. This method often involves the reaction of maleic anhydride (B1165640) with an alkene, followed by hydrolysis of the resulting anhydride.
General Principle:
The photochemical cycloaddition of maleleic anhydride with an alkene like ethylene, in the presence of a photosensitizer such as acetophenone, would theoretically yield cis-cyclobutane-1,2-dicarboxylic anhydride. Subsequent hydrolysis of this anhydride would produce the desired diacid. While this approach is synthetically viable, a detailed, scalable protocol for the preparation of the specific, unsubstituted target molecule was not prominently available in the surveyed literature. The existing literature primarily focuses on reactions with more complex or substituted alkenes.
Conceptual Reaction Pathway:
Caption: Conceptual photochemical route to this compound.
Conclusion
The synthesis of this compound via the thermal dimerization of acrylonitrile followed by the hydrolysis of the cis-dicyanide intermediate is a well-established and scalable method. The detailed protocols and quantitative data provided herein offer a solid foundation for researchers and drug development professionals to produce this valuable building block on a large scale. While photochemical routes present an interesting alternative, further process development would be required to establish a scalable protocol for the specific target molecule.
References
Application Notes and Protocols for cis-Cyclobutane-1,2-dicarboxylic acid in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cis-cyclobutane-1,2-dicarboxylic acid and its derivatives as monomers in the synthesis of polyesters and polyamides. This document includes summaries of key quantitative data, detailed experimental protocols, and visualizations to guide researchers in the development of novel polymers for various applications, including drug delivery.
Introduction
This compound (cis-CBDA) is a unique, semi-rigid cycloaliphatic monomer that offers a versatile platform for the synthesis of advanced polymers. Its constrained ring structure can impart desirable thermal and mechanical properties to the resulting polymers. Furthermore, the potential for cis-CBDA to be derived from bio-based sources and for the resulting polymers to be biodegradable and recyclable makes it an attractive candidate for sustainable materials and biomedical applications, including controlled drug delivery systems.[1][2]
Polymers derived from cis-CBDA and its analogs have demonstrated tunable thermal stability and glass transition temperatures.[1][3] These characteristics, combined with their potential biocompatibility, position them as promising materials for the development of novel drug carriers, tissue engineering scaffolds, and other biomedical devices.[4]
Data Presentation
The following tables summarize the quantitative data for polymers synthesized using this compound derivatives.
Table 1: Thermal and Molecular Weight Properties of Polyesters from a Furanic-CBDA Derivative
| Diol Co-monomer | Number Average Molecular Weight (Mn) ( g/mol ) | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (Td10%) (°C) |
| 1,3-Propanediol | 8,700 | 52 | 284 |
| 1,4-Butanediol | 11,200 | 45 | 281 |
| 1,6-Hexanediol | 9,500 | 25 | 275 |
| 1,8-Octanediol | 7,600 | 15 | 268 |
| 1,10-Decanediol | 6,400 | 6 | 263 |
Data synthesized from studies on 3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid.[1][5]
Table 2: Mechanical Properties of Copolyesters Containing 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) (a CBDA-related diol)
| Polymer Composition | Tensile Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| PEF | 2800 | 85 | 5 |
| PETF-10 (10% CBDO) | 2600 | 75 | 10 |
| PETF-18 (18% CBDO) | 2400 | 70 | 15 |
PEF: Poly(ethylene 2,5-furandicarboxylate); PETF: Poly(ethylene terephthalate-co-2,5-furandicarboxylate) with CBDO. This data is for a related cyclobutane (B1203170) monomer and is provided for illustrative purposes.[6]
Experimental Protocols
The following are detailed protocols for the synthesis of polymers using cis-CBDA derivatives. These can be adapted for use with unmodified cis-CBDA.
Protocol 1: Two-Step Melt Polycondensation for Polyester (B1180765) Synthesis
This protocol is adapted from the synthesis of polyesters from a furanic derivative of this compound and various aliphatic diols.[1][5]
Materials:
-
3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid (furanic-CBDA)
-
Selected aliphatic diol (e.g., 1,4-butanediol) (1:1.2 molar ratio with furanic-CBDA)
-
Titanium(IV) butoxide (Ti(OBu)4) catalyst (0.1 mol% relative to the diacid)
-
Nitrogen gas supply
-
High-vacuum line
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and condenser.
Procedure:
Step 1: Esterification
-
Charge the reaction vessel with the furanic-CBDA, the diol, and the catalyst.
-
Heat the mixture to 180°C under a gentle stream of nitrogen with mechanical stirring.
-
Maintain these conditions for 4 hours to facilitate the esterification reaction, during which water will be distilled off.
Step 2: Polycondensation
-
Gradually increase the temperature to 220°C.
-
Slowly apply a high vacuum (below 1 mbar) over a period of 30 minutes.
-
Continue the reaction under high vacuum at 220°C for an additional 4-6 hours, or until the desired polymer viscosity is achieved.
-
Cool the reactor to room temperature and collect the polyester product.
Protocol 2: Nanoparticle Formulation for Drug Delivery
This protocol outlines a general method for formulating drug-loaded nanoparticles from a synthesized polyester using the nanoprecipitation method.[7]
Materials:
-
Synthesized polyester based on a cis-CBDA derivative
-
Model drug (e.g., Raloxifene HCl)
-
Deionized water
-
Sonicator
-
Magnetic stirrer
Procedure:
-
Dissolve 50 mg of the polyester and 5 mg of the model drug in 2 mL of acetone. Use sonication to ensure complete dissolution.
-
In a separate beaker, place 10 mL of deionized water.
-
Under gentle magnetic stirring, add the polymer-drug solution dropwise to the water.
-
Continue stirring until the acetone has completely evaporated, leaving a suspension of nanoparticles.
-
The resulting nanoparticles can be collected by centrifugation and washed to remove any unloaded drug.
Visualizations
Experimental Workflow for Polyester Synthesis and Nanoparticle Formulation
Caption: Workflow for polyester synthesis and subsequent nanoparticle formulation.
Signaling Pathway for Biocompatibility and Drug Release
Caption: Cellular pathway of a cis-CBDA based drug delivery nanoparticle.
References
- 1. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour [commons.und.edu]
- 2. Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bio-based polyesters synthesised from furanic cyclobutane diacid - European Coatings [european-coatings.com]
- 4. "Synthesis and Characterization of Block Copolymer Based Nanoparticles " by Mohammad Naseem Khan [digitalcommons.unmc.edu]
- 5. Stress-Responsive Polymers Containing Cyclobutane Core Mechanophores: Reactivity and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Cis-Cyclobutane-1,2-Dicarboxylic Acid in Polyester Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cis-cyclobutane-1,2-dicarboxylic acid as a monomer in the production of polyesters. This document includes detailed experimental protocols for polyester (B1180765) synthesis, a summary of expected polymer properties, and diagrams illustrating the synthetic workflow and reaction pathways. The inclusion of the rigid cyclobutane (B1203170) ring into the polyester backbone is expected to impart unique thermal and mechanical properties compared to linear aliphatic polyesters.
Introduction
This compound is a cycloaliphatic dicarboxylic acid that holds promise as a monomer for the synthesis of novel polyesters.[1] Its rigid, four-membered ring structure can introduce unique properties into the polymer backbone, potentially leading to materials with enhanced thermal stability, and tailored mechanical characteristics.[2][3] Dicarboxylic acids are crucial in the manufacture of various polymers, including unsaturated polyester resins, surface coatings, and plasticizers.[1] The incorporation of cycloaliphatic structures, in particular, can improve thermal stability, transparency, and glass transition temperature.[4][5] These polyesters could find applications in diverse fields, from advanced coatings and adhesives to biomedical materials, where specific physical properties are paramount.
Potential Advantages of Incorporation
The integration of this compound into polyester chains is anticipated to offer several advantages:
-
Increased Rigidity and Glass Transition Temperature (Tg): The cyclic nature of the monomer can restrict chain mobility, leading to a higher glass transition temperature compared to analogous polyesters made from linear diacids.[6][7]
-
Tunable Thermal Properties: The thermal stability of the resulting polyesters is expected to be good, with decomposition temperatures influenced by the choice of diol co-monomer.[2][3]
-
Modified Mechanical Properties: The rigid cyclobutane unit can enhance the tensile strength and modulus of the resulting polyester.[8]
-
Biocompatibility: As a derivative of a potentially bio-based monomer, polyesters synthesized from it could be explored for applications in the biomedical and pharmaceutical fields.[1]
Data Presentation
The following table summarizes the potential properties of polyesters synthesized using a cyclobutane dicarboxylic acid, based on data from structurally related polymers.[2][3] The properties are shown to be dependent on the diol used in the polymerization.
| Property | Polyester with short-chain diol | Polyester with long-chain diol |
| Molecular Weight (g mol⁻¹) | Up to 11,200 | Up to 11,200 |
| Glass Transition Temp. (Tg) | Up to 52 °C | As low as 6 °C |
| Decomposition Onset (Td10%) | 263-284 °C | 263-284 °C |
| 50% Weight Retention Temp. | Up to 388 °C | Up to 388 °C |
Experimental Protocols
The following protocols are generalized procedures for the synthesis of polyesters from this compound and a suitable diol via melt polycondensation.[9][10]
Protocol 1: Two-Step Melt Polycondensation
This is a common method for synthesizing polyesters. It involves an initial esterification step followed by a polycondensation step under high vacuum and temperature.
Materials:
-
This compound
-
Diol (e.g., 1,4-butanediol, 1,6-hexanediol)
-
Catalyst (e.g., antimony(III) oxide, titanium(IV) butoxide, phosphoric acid)[9]
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked reaction vessel
-
Mechanical stirrer
-
Condenser
-
Thermometer
-
Vacuum outlet
-
Heating mantle or oil bath
-
Nitrogen inlet
Procedure:
-
Esterification:
-
Charge the reaction vessel with equimolar amounts of this compound and the chosen diol. A slight excess of the diol (e.g., 1:1.2 molar ratio) can be used to ensure carboxyl-terminated chains are minimized.[10]
-
Add the catalyst (e.g., 0.05-0.1 mol% relative to the diacid).
-
Equip the vessel with a mechanical stirrer, a condenser, and a nitrogen inlet.
-
Heat the mixture to 150-190°C under a slow stream of nitrogen to facilitate the removal of water formed during esterification.[9]
-
Continue this step for 2-4 hours, or until the evolution of water ceases.
-
-
Polycondensation:
-
Increase the temperature to 220-260°C.
-
Gradually apply a high vacuum (e.g., <1 mbar) to remove the excess diol and facilitate the increase in molecular weight.
-
Continue the reaction under these conditions for 4-8 hours. The viscosity of the reaction mixture will increase significantly as the polymerization progresses.
-
Once the desired viscosity is achieved, cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting polyester can be removed and purified as needed.
-
Protocol 2: Characterization of the Resulting Polyester
1. Molecular Weight Determination:
-
The number average molecular weight (Mn) and weight average molecular weight (Mw) can be determined by Gel Permeation Chromatography (GPC) using a suitable solvent such as chloroform (B151607) or tetrahydrofuran.[9]
2. Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). A typical procedure involves heating the sample to a temperature above its melting point, cooling it at a controlled rate, and then reheating it.[9]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polyester. The analysis is typically performed under a nitrogen atmosphere, with the sample heated at a constant rate (e.g., 10°C/min) to determine the onset of decomposition.[3]
3. Spectroscopic Analysis:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of ester linkages (typically a strong absorption band around 1730 cm⁻¹) and the disappearance of carboxylic acid and alcohol functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the polyester and confirm the incorporation of the this compound monomer.
Visualizations
The following diagrams illustrate the key processes and relationships in the production and characterization of polyesters from this compound.
Caption: Experimental workflow for polyester synthesis and characterization.
Caption: Polycondensation reaction of this compound and a diol.
Caption: Relationship between monomer structure and polymer properties.
References
- 1. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour [commons.und.edu]
- 2. Bio-based polyesters synthesised from furanic cyclobutane diacid - European Coatings [european-coatings.com]
- 3. Synthesis of semi-rigid-biobased polyesters from renewable furanic cyclobutane diacid - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. paint.org [paint.org]
- 9. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20160075820A1 - Synthesis and molecular weight control of aliphatic polyester diols - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks using cis-cyclobutane-1,2-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the structural topology, pore size, and functional properties of the resulting MOF. The use of flexible or semi-rigid linkers, such as cis-cyclobutane-1,2-dicarboxylic acid, can lead to the formation of dynamic frameworks with unique properties. The constrained, cyclic nature of the cyclobutane (B1203170) ring combined with the cis orientation of the carboxylate groups offers the potential for novel network topologies and guest-responsive behaviors. These characteristics make such MOFs intriguing candidates for applications in gas storage, catalysis, and particularly in drug delivery, where framework flexibility can influence cargo loading and release kinetics.
While specific MOFs synthesized directly with this compound are not yet widely reported in the literature, this document provides generalized protocols and application notes based on the synthesis and potential applications of MOFs derived from similar flexible dicarboxylic acid linkers. These guidelines are intended to serve as a foundational resource for researchers exploring the synthesis and application of novel MOFs with this promising ligand.
Potential Applications in Drug Development
The inherent porosity, high surface area, and tunable nature of MOFs make them excellent candidates for advanced drug delivery systems. MOFs synthesized from this compound could offer several advantages:
-
Controlled Release: The flexibility of the cyclobutane linker may allow for controlled "breathing" or "gate-opening" mechanisms, enabling stimuli-responsive release of encapsulated drug molecules in response to specific physiological triggers like pH or temperature.
-
Biocompatibility: The use of biocompatible metal ions (e.g., Zn²⁺, Fe³⁺, Zr⁴⁺) and an organic linker that can be metabolized could lead to MOFs with low toxicity profiles.
-
High Drug Loading: The porous nature of the MOFs would allow for high loading capacities of therapeutic agents, potentially reducing the required dosage and associated side effects.
Experimental Protocols
The following are generalized solvothermal and hydrothermal synthesis protocols for the preparation of MOFs using this compound. Researchers should note that optimal conditions (e.g., solvent system, temperature, reaction time, and molar ratios of reactants) will need to be determined empirically for each specific metal-ligand combination.
Protocol 1: Solvothermal Synthesis
This method is widely used for the synthesis of MOFs and involves heating the reactants in a sealed vessel at a temperature above the boiling point of the solvent.
Materials and Reagents:
-
Metal salt (e.g., Zinc nitrate (B79036) hexahydrate, Copper(II) acetate (B1210297) monohydrate)
-
This compound
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol)
-
Modulator (optional, e.g., acetic acid, benzoic acid)
-
Teflon-lined stainless steel autoclave
-
Oven
-
Filtration apparatus
-
Volatile solvent for washing (e.g., methanol (B129727), ethanol)
Procedure:
-
Precursor Solution Preparation:
-
In a 20 mL glass vial, dissolve the metal salt (e.g., 0.5 mmol) in 10 mL of the chosen solvent (e.g., DMF).
-
In a separate vial, dissolve the this compound (0.5 mmol) in 10 mL of the same solvent. Sonication may be used to aid dissolution.
-
-
Reaction Mixture Assembly:
-
Combine the two solutions in a 50 mL Teflon-lined stainless steel autoclave.
-
If using a modulator, add it to the reaction mixture (typically 2-10 equivalents with respect to the metal salt).
-
Seal the autoclave tightly.
-
-
Solvothermal Reaction:
-
Place the sealed autoclave in a preheated oven.
-
Heat the mixture at a constant temperature, typically between 80°C and 150°C, for a period of 24 to 72 hours.
-
-
Isolation and Purification:
-
After the reaction is complete, allow the autoclave to cool down to room temperature slowly.
-
Collect the crystalline product by filtration or decantation.
-
Wash the collected crystals with fresh solvent (e.g., DMF, 3 x 10 mL) to remove any unreacted starting materials.
-
-
Activation:
-
To remove the solvent molecules from the pores, immerse the as-synthesized crystals in a volatile solvent such as methanol or ethanol.
-
Exchange the solvent every 24 hours for a period of 3 days.
-
After solvent exchange, dry the product under vacuum at an elevated temperature (e.g., 100-150°C) for 12 hours to obtain the activated MOF.
-
Protocol 2: Hydrothermal Synthesis
This method is similar to the solvothermal method but uses water as the solvent.
Materials and Reagents:
-
Metal salt (e.g., Zinc chloride, Cobalt(II) nitrate hexahydrate)
-
This compound
-
Deionized water
-
pH-modifying agent (optional, e.g., NaOH, HNO₃)
-
Teflon-lined stainless steel autoclave
-
Oven
-
Filtration apparatus
Procedure:
-
Precursor Solution Preparation:
-
Dissolve the metal salt (e.g., 0.5 mmol) in 10 mL of deionized water.
-
Dissolve the this compound (0.5 mmol) in 10 mL of deionized water. The pH may be adjusted to aid dissolution.
-
-
Reaction Mixture Assembly:
-
Combine the metal salt and ligand solutions in a Teflon-lined autoclave.
-
Adjust the pH of the final mixture if necessary.
-
Seal the autoclave.
-
-
Hydrothermal Reaction:
-
Heat the autoclave in an oven at a temperature typically between 100°C and 180°C for 24 to 72 hours.
-
-
Isolation and Activation:
-
Follow the same isolation, purification, and activation steps as described in the solvothermal protocol.
-
Characterization of Synthesized MOFs
The synthesized materials should be thoroughly characterized to determine their structure, porosity, and stability.
| Technique | Purpose | Typical Expected Results |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the bulk material. | A diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The pattern can be compared to simulated patterns if single-crystal data is available. |
| Single-Crystal X-Ray Diffraction (SC-XRD) | To determine the precise three-dimensional atomic structure of the MOF. | Provides detailed information on bond lengths, bond angles, coordination environment of the metal center, and the overall network topology. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and determine the temperature for solvent removal. | A TGA curve showing weight loss steps corresponding to the removal of guest and coordinated solvent molecules, followed by framework decomposition at higher temperatures. |
| Gas Adsorption Analysis (e.g., N₂ at 77 K) | To determine the surface area (BET), pore volume, and pore size distribution. | An adsorption isotherm (e.g., Type I for microporous materials) from which the Brunauer-Emmett-Teller (BET) surface area and pore volume can be calculated. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination of the carboxylate groups to the metal centers. | A shift in the characteristic C=O stretching frequency of the carboxylic acid upon coordination to the metal ion. |
Visualizations
Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a MOF using this compound.
Caption: General workflow for MOF synthesis and characterization.
Hypothetical Drug Delivery Mechanism
This diagram illustrates a potential pH-responsive drug release mechanism from a MOF synthesized with this compound.
Application Notes and Protocols for cis-Cyclobutane-1,2-Dicarboxylic Acid in Recyclable Polymers
Introduction
Cis-cyclobutane-1,2-dicarboxylic acid and its derivatives are emerging as valuable monomers in the development of next-generation recyclable polymers. The inherent strain of the cyclobutane (B1203170) ring allows for controlled cleavage under specific thermal or chemical conditions, enabling depolymerization and monomer recovery. This "closed-loop" recycling is a significant advancement over traditional mechanical recycling, which often leads to a degradation of material properties. While research into the unsubstituted this compound is ongoing, a notable application has been demonstrated using its derivative, cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid (CBDA-4), in the creation of a thermally recyclable thermoset. These materials offer the robust performance of cross-linked polymers with the added benefit of chemical recyclability, addressing the critical need for sustainable polymer life cycles.
This document provides detailed application notes and protocols for a recyclable thermoset synthesized from a derivative of this compound. The principles demonstrated are foundational for the broader application of cyclobutane-containing monomers in sustainable polymer design.
Application Note 1: Thermally Recyclable Thermoset from cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid (CBDA-4)
1. Overview
A novel recyclable thermoset has been developed utilizing cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid (CBDA-4) and glycerol (B35011).[1][2][3][4][5][6] The key to its recyclability lies in the thermocleavable nature of the cyclobutane ring integrated into the polymer backbone.[4][5][7] Upon heating to approximately 300 °C, the cyclobutane ring undergoes a retro [2+2] cycloaddition, leading to the decomposition of the polymer network.[4][5] The resulting degradation product can be captured and hydrolyzed to recover the precursor monomers, which can then be used to synthesize new thermosets with identical properties, thus completing a closed-loop recycling process.[4]
2. Mechanism of Recyclability
The recycling process involves two main stages:
-
Thermal Degradation: The thermoset polymer is heated to a high temperature (around 300 °C), causing the cyclobutane units in the polymer backbone to cleave. This breaks the cross-linked network and results in the formation of a key intermediate, glycerol cinnamate (B1238496).[2][3][4]
-
Hydrolysis and Monomer Recovery: The glycerol cinnamate intermediate is then hydrolyzed, breaking the ester bonds and yielding the original starting materials: glycerol and trans-cinnamic acid.[2][8] The trans-cinnamic acid can then be used to resynthesize the CBDA-4 monomer through a [2+2] photocycloaddition reaction.[2][3]
3. Data Presentation
The following tables summarize the key quantitative data available for the recyclable thermoset system based on CBDA-4.
Table 1: Thermal Properties of CBDA-4-Based Thermoset
| Property | Value | Method |
| Glass Transition Temp (Tg) | 68 °C | DSC |
| Degradation Temperature | ~300 °C | TGA/DSC |
| Endothermal Peak (Cleavage) | 265 °C | DSC |
Data sourced from references[2][3][4][5].
Table 2: Monomer Recovery Yields from Hydrolysis of Degraded Polymer
| Recovered Monomer | Yield |
| Glycerol | 83% |
| Cinnamic Acid | 86% |
Data sourced from reference[8].
4. Visualization of the Recycling Workflow
The logical flow of the synthesis and recycling process is depicted below.
Caption: Workflow of the synthesis and closed-loop recycling of the CBDA-4 based thermoset.
Experimental Protocols
Protocol 1: Synthesis of Recyclable Thermoset (CBDAT)
This protocol outlines three methods for the synthesis of the thermoset from CBDA-4 and glycerol.[8]
Materials:
-
cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid (CBDA-4)
-
Glycerol
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
p-Toluenesulfonic acid or Zinc Chloride (ZnCl2)
-
Anhydrous acetonitrile (B52724)
-
N,N-Dimethylformamide (DMF)
Method A: Room Temperature Synthesis
-
Add CBDA-4 (0.49 g, 1.7 mmol), EDC (0.69 g, 3.7 mmol), and DMAP (0.04 g, 0.3 mmol) to anhydrous acetonitrile (8 mL) in a round-bottom flask.
-
Stir the mixture for 10 minutes at room temperature.
-
Add a solution of glycerol (0.08 mL, 1.1 mmol) in acetonitrile (2 mL) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Pour the mixture into 100 mL of water to precipitate the product.
-
Filter the precipitate and dry in a vacuum oven for 24 hours to obtain the thermoset as a white powder.
Method B: Catalytic Melt Polymerization
-
Combine CBDA-4 (1.0 g, 3.4 mmol), glycerol (0.2 g, 2.2 mmol), a catalyst (p-toluenesulfonic acid, 58 mg, 0.3 mmol; or ZnCl2, 46 mg, 0.3 mmol), and DMF (1 mL) in a 10 mL round-bottom flask.
-
Purge the flask with argon three times.
-
Heat the mixture to 110 °C with stirring until all components are dissolved.
-
Increase the temperature to 160 °C and apply a vacuum for several hours with continuous stirring. The product will be a viscous liquid or solid depending on the reaction time.
Method C: Catalyst-Free Melt Polymerization
-
Add CBDA-4 (1.6 g, 5.4 mmol) and glycerol (0.4 g, 4.3 mmol) to a 10 mL round-bottom flask.
-
Purge the flask with argon.
-
Heat the mixture with a heat gun on a high setting, using a sweeping motion to ensure even heating.
-
Continue heating for approximately 3 minutes after the mixture has fully melted, or until an increase in viscosity is observed.
-
Remove the heat and allow any bubbles to dissipate.
-
Pour the viscous liquid into a mold (e.g., aluminum foil) and allow it to cool to room temperature.
Protocol 2: Thermal Degradation and Monomer Recovery
This protocol describes the process for degrading the thermoset and recovering the precursor monomers.[8]
Materials:
-
CBDAT thermoset
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol
-
Deionized water
-
6M Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Step 1: Thermal Degradation
-
Place a sample of the CBDAT thermoset in a furnace or a tube furnace under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the sample to 300 °C. The cyclobutane ring will cleave, resulting in the decomposition of the polymer. The primary degradation product is glycerol cinnamate.[4][5]
Step 2: Hydrolysis of the Degraded Intermediate
-
Combine the degraded polymer intermediate (glycerol cinnamate, 100 mg), potassium hydroxide (140 mg), and a 3:1 mixture of ethanol/water (24 mL) in a 50 mL round-bottom flask.
-
Reflux the mixture for 24 hours.
-
Cool the reaction to room temperature.
-
Acidify the mixture to a pH of 2.5 using 6M HCl.
-
Add silica gel (1.0 g) to the flask and evaporate the solvents under reduced pressure.
-
Transfer the dried sample onto a silica gel column.
-
Elute the column with DCM and MeOH to separate the products.
-
Glycerol will be recovered as a colorless oil (expected yield: ~83%), and cinnamic acid as a white solid (expected yield: ~86%).
Visualization of the Degradation and Recovery Pathway
Caption: Chemical pathway for the thermal degradation and subsequent hydrolysis of the thermoset.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A recyclable thermoset with built-in thermocleavable group developed from a this compound - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. A recyclable thermoset with built-in thermocleavable group developed from a this compound - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. A recyclable thermoset with built-in thermocleavable group developed from a this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scalable preparation and property investigation of a this compound from β-trans-cinnamic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. rsc.org [rsc.org]
Application Notes and Protocol for 1H NMR Analysis of cis-Cyclobutane-1,2-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This document provides a detailed protocol for the ¹H NMR analysis of cis-cyclobutane-1,2-dicarboxylic acid, a key building block in the synthesis of various organic compounds and materials. The following sections outline the necessary steps for sample preparation, data acquisition, and processing to obtain a high-quality ¹H NMR spectrum, along with representative data.
Signaling Pathway and Structural Analysis
The ¹H NMR spectrum of this compound provides valuable information about its molecular structure. The molecule has a plane of symmetry, which simplifies the spectrum. The two methine protons (H-1 and H-2) are chemically equivalent, as are the two sets of methylene (B1212753) protons (H-3 and H-4). However, the methylene protons on the same carbon (geminal protons) are diastereotopic and thus chemically non-equivalent. This leads to a more complex splitting pattern than might be initially expected.
The methine protons will appear as a multiplet due to coupling with the adjacent methylene protons. The methylene protons will also appear as complex multiplets due to both geminal and vicinal coupling. The carboxylic acid protons will typically appear as a broad singlet at a downfield chemical shift (typically >10 ppm), and its position can be concentration and temperature dependent. The integration of these signals will correspond to the number of protons in each environment.
Experimental Protocol
A comprehensive protocol for the ¹H NMR analysis of this compound is detailed below.
Sample Preparation
Proper sample preparation is crucial for obtaining a high-quality NMR spectrum.
-
Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[1][2]
-
Solvent Selection: Use deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) as the solvent. DMSO-d₆ is particularly suitable for carboxylic acids as it can solubilize the compound well and the acidic protons are often observed.[1][2]
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial containing the sample.[3] Vortex or gently sonicate the mixture to ensure complete dissolution.
-
Filtering: To remove any particulate matter, which can degrade the spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[1]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added. However, for routine analysis, the residual solvent peak of DMSO-d₆ at δ 2.50 ppm can be used as a reference.
NMR Data Acquisition
The following parameters are recommended for a standard ¹H NMR experiment on a 400 or 500 MHz spectrometer.
| Parameter | Recommended Value | Purpose |
| Spectrometer Frequency | ≥ 400 MHz | Higher field strength provides better signal dispersion and resolution. |
| Pulse Program | Standard 1D Proton (e.g., zg30) | A standard single-pulse experiment is sufficient. |
| Spectral Width (SW) | 12-16 ppm | To cover the entire range of proton chemical shifts, including the carboxylic acid protons. |
| Number of Scans (NS) | 8-16 | To achieve an adequate signal-to-noise ratio.[4] |
| Relaxation Delay (D1) | 2-5 seconds | To allow for full relaxation of the protons between scans, ensuring accurate integration. |
| Acquisition Time (AQ) | 3-4 seconds | To ensure good digital resolution. |
| Temperature | 298 K (25 °C) | Standard room temperature acquisition. |
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the residual DMSO-d₆ peak to δ 2.50 ppm.
-
Integration: Integrate the area under each peak to determine the relative number of protons.
-
Peak Picking: Identify the chemical shift of each peak and multiplet.
Data Presentation
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -COOH | ~12.5 | broad singlet | - | 2H |
| H-1, H-2 (methine) | ~3.8 - 4.2 | multiplet | - | 2H |
| H-3, H-4 (methylene) | ~2.0 - 2.5 | multiplet | - | 4H |
Note: The chemical shifts and coupling patterns of the cyclobutane (B1203170) ring protons (H-1, H-2, H-3, and H-4) are expected to be complex due to second-order effects and multiple coupling interactions. The values presented are an approximation. For a precise analysis, 2D NMR techniques such as COSY may be beneficial.
Experimental Workflow
The overall workflow for the ¹H NMR analysis is depicted in the following diagram.
Caption: Workflow for 1H NMR analysis.
Logical Relationship of Spectral Features
The following diagram illustrates the logical relationships between the protons in this compound and their expected appearance in the ¹H NMR spectrum.
Caption: Proton-spectrum correlation.
References
Application Notes and Protocols for the Mass Spectrometry of cis-Cyclobutane-1,2-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Cyclobutane-1,2-dicarboxylic acid is a cyclic dicarboxylic acid of interest in various fields, including organic synthesis, materials science, and as a potential building block in medicinal chemistry. Its characterization is crucial for quality control and metabolic studies. Mass spectrometry (MS) is a powerful analytical technique for the identification and quantification of this compound. This document provides detailed application notes and protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₈O₄ | [1][2] |
| Molecular Weight | 144.13 g/mol | [1][2] |
| CAS Number | 1461-94-5 | [1][2] |
| Appearance | Solid | |
| Melting Point | 133-139 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Due to its low volatility, this compound requires derivatization prior to GC-MS analysis to convert it into a more volatile and thermally stable compound. Silylation is a common and effective derivatization technique.
Experimental Protocol: Silylation for GC-MS Analysis
This protocol outlines the derivatization of this compound to its trimethylsilyl (B98337) (TMS) ester using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Materials:
-
This compound standard or sample
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile)
-
Reaction vials (2 mL) with screw caps
-
Heating block or oven
-
Vortex mixer
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the dried sample or standard into a reaction vial. It is crucial to ensure the sample is free of moisture as BSTFA is moisture-sensitive.
-
Reagent Addition: Add 100 µL of anhydrous solvent to dissolve the sample, followed by the addition of 200 µL of BSTFA + 1% TMCS.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the reaction mixture at 70°C for 60 minutes.
-
Analysis: Cool the vial to room temperature. The derivatized sample is now ready for injection into the GC-MS.
GC-MS Instrumental Parameters
The following table provides typical GC-MS parameters for the analysis of the TMS-derivatized this compound.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-500 |
Data Presentation: Electron Ionization Mass Spectrum
The electron ionization mass spectrum of this compound is characterized by the absence of a prominent molecular ion peak (m/z 144) and several characteristic fragment ions. The interaction between the two carboxylic acid groups in the cis configuration influences the fragmentation pattern, which can help distinguish it from its trans-isomer.[3][4]
The major observed fragments in the EI-MS spectrum are summarized in the table below. The data is based on the NIST Mass Spectrometry Data Center.[1]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 98 | 100 | [M - H₂O - CO₂]⁺ |
| 70 | 85 | [C₄H₆O]⁺ |
| 54 | 60 | [C₄H₆]⁺ |
| 126 | 30 | [M - H₂O]⁺ |
| 99 | 25 | [M - COOH]⁺ |
Electrospray Ionization-Mass Spectrometry (ESI-MS) Analysis
ESI-MS is a soft ionization technique suitable for the analysis of polar and thermally labile molecules like dicarboxylic acids. Analysis is typically performed in negative ion mode, observing the deprotonated molecule [M-H]⁻.
Experimental Protocol: Negative Ion ESI-MS
Materials:
-
This compound standard or sample
-
LC-MS grade methanol (B129727)
-
LC-MS grade water
-
Ammonium acetate (B1210297) (for mobile phase modification, optional)
-
Liquid chromatograph coupled to a mass spectrometer (LC-MS) with an ESI source
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Further dilute with the initial mobile phase to a working concentration of 1-10 µg/mL.
-
LC Separation (Optional, for complex mixtures):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions and equilibrate for 3 min.
-
Flow Rate: 0.3 mL/min.
-
-
Direct Infusion (for pure samples): Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
ESI-MS Instrumental Parameters
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | -3.5 kV |
| Nebulizer Gas (N₂) | 35 psi |
| Drying Gas (N₂) Flow | 8 L/min |
| Drying Gas Temperature | 325°C |
| Mass Range | m/z 50-200 |
| Fragmentor Voltage | 100 V |
Data Presentation: ESI-MS Fragmentation
In negative ion ESI-MS, this compound will primarily form the deprotonated molecule [M-H]⁻ at m/z 143. Collision-induced dissociation (CID) of this precursor ion can provide structural information. The primary fragmentation pathways for dicarboxylic acids in negative ESI-MS are the neutral losses of H₂O and CO₂.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
| 143 | 125 | H₂O |
| 143 | 99 | CO₂ |
Visualizations
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
Fragmentation Pathway in Negative ESI-MS/MS
Caption: Primary fragmentation of [M-H]⁻ ion of this compound.
References
- 1. 1,2-Cyclobutanedicarboxylic acid, cis- [webbook.nist.gov]
- 2. 1,2-Cyclobutanedicarboxylic acid, cis- [webbook.nist.gov]
- 3. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biodegradable Plastics from cis-Cyclobutane-1,2-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of biodegradable polyesters derived from cis-cyclobutane-1,2-dicarboxylic acid. This document is intended to guide researchers in exploring the potential of this monomer in the development of novel biomaterials for applications such as controlled drug delivery, temporary medical implants, and environmentally benign packaging.
Introduction
This compound is a unique cycloaliphatic monomer that can be incorporated into polyesters to create biodegradable materials with tunable properties. The rigid cyclobutane (B1203170) ring can enhance the thermal stability and mechanical properties of the resulting polymers, while the ester linkages are susceptible to hydrolytic and enzymatic degradation, rendering the materials biodegradable. The cis configuration of the carboxylic acid groups influences the polymer chain's stereochemistry and packing, which in turn affects its crystallinity and degradation rate.
The synthesis of polyesters from this compound is typically achieved through polycondensation with various diols. The choice of the diol co-monomer allows for the tailoring of the polymer's flexibility, thermal properties, and degradation kinetics. This document provides a detailed, adaptable protocol for the synthesis of these polyesters and methods for evaluating their key properties, including their biodegradability.
Synthesis of Polyesters
The following is a general two-stage melt polycondensation protocol adapted from the synthesis of polyesters from a similar cyclobutane dicarboxylic acid derivative.[1][2] This method can be used to synthesize a range of polyesters by varying the diol co-monomer.
Experimental Protocol: Two-Stage Melt Polycondensation
Materials:
-
This compound
-
Selected diol (e.g., 1,4-butanediol, 1,6-hexanediol, ethylene (B1197577) glycol)
-
Catalyst: Antimony(III) oxide (Sb₂O₃) or Titanium(IV) butoxide (Ti(OBu)₄)
-
Nitrogen gas (high purity)
-
Methanol (for cleaning)
-
Chloroform and trifluoroacetic acid (for characterization)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
-
Glassware for purification and analysis.
Procedure:
Stage 1: Esterification
-
Charge the three-necked flask with equimolar amounts of this compound and the chosen diol.
-
Add the catalyst (e.g., 250 ppm of Sb₂O₃).
-
Flush the reactor with nitrogen gas for 15-20 minutes to create an inert atmosphere.
-
Heat the mixture under a constant nitrogen flow to 180-200°C with continuous stirring.
-
Maintain these conditions for 2-4 hours, or until the theoretical amount of water, formed as a byproduct, is collected in the distillation condenser.
Stage 2: Polycondensation
-
Gradually increase the temperature to 220-240°C.
-
Slowly reduce the pressure to below 1 mbar over a period of 30-60 minutes to facilitate the removal of the excess diol and promote polymer chain growth.
-
Continue the reaction under high vacuum and elevated temperature for another 3-5 hours. The viscosity of the mixture will increase significantly as the polymerization proceeds.
-
To stop the reaction, turn off the heating and allow the reactor to cool to room temperature under a nitrogen atmosphere.
-
The resulting polyester (B1180765) can be removed from the flask after carefully breaking the vacuum with nitrogen. The polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., cold methanol).
-
Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
Visualization of the Synthesis Workflow
Caption: Workflow for the two-stage melt polycondensation synthesis of polyesters.
Characterization and Data Presentation
The synthesized polyesters should be characterized to determine their molecular weight, thermal properties, and mechanical properties. The following table summarizes typical properties of polyesters derived from a furanic-cyclobutane dicarboxylic acid, which can serve as a reference for expected values.[1][2]
| Property | Diol | Value |
| Number Average Molecular Weight (Mn) | 1,3-Propanediol | 4,200 g/mol |
| 1,4-Butanediol | 5,100 g/mol | |
| 1,6-Hexanediol | 5,300 g/mol | |
| 1,8-Octanediol | 11,200 g/mol | |
| Glass Transition Temperature (Tg) | 1,3-Propanediol | 52°C |
| 1,4-Butanediol | 38°C | |
| 1,6-Hexanediol | 20°C | |
| 1,8-Octanediol | 6°C | |
| Decomposition Temperature (Td, 10% weight loss) | 1,3-Propanediol | 284°C |
| 1,4-Butanediol | 275°C | |
| 1,6-Hexanediol | 268°C | |
| 1,8-Octanediol | 263°C |
Biodegradability Assessment
The biodegradability of the synthesized polyesters can be evaluated through various methods, including hydrolytic degradation, enzymatic degradation, and soil burial tests.
Experimental Protocol: Hydrolytic Degradation
-
Prepare thin films of the polyester by solvent casting or melt pressing.
-
Cut the films into pre-weighed samples of a specific size (e.g., 10 mm x 10 mm).
-
Immerse the samples in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C.
-
At predetermined time intervals, remove the samples, wash them with distilled water, and dry them in a vacuum oven until a constant weight is achieved.
-
Calculate the weight loss percentage over time.
-
The degradation can also be monitored by analyzing the decrease in molecular weight of the polymer using Gel Permeation Chromatography (GPC).
Experimental Protocol: Enzymatic Degradation
-
Prepare polyester films as described for the hydrolytic degradation test.
-
Immerse the pre-weighed films in a buffer solution (e.g., phosphate (B84403) buffer, pH 7.0) containing a specific enzyme, such as lipase (B570770) from Pseudomonas cepacia or Candida antarctica.[3]
-
Incubate the samples at the optimal temperature for the chosen enzyme (typically 37°C).
-
At regular intervals, remove the films, wash them thoroughly to remove any residual enzyme, and dry them to a constant weight.
-
Determine the weight loss as a function of time.
Experimental Protocol: Soil Burial Test
-
Prepare polyester films of a known weight and surface area.
-
Bury the films in a container with active soil at a depth of 5-10 cm. The soil should be kept moist (e.g., 60% of its water-holding capacity) and at a controlled temperature (e.g., 25-30°C).[4]
-
At specific time points (e.g., every 2-4 weeks), carefully excavate the samples.
-
Gently clean the films to remove any adhering soil, wash with distilled water, and dry to a constant weight.[4]
-
Calculate the percentage of weight loss. Visual changes and surface erosion can be monitored using scanning electron microscopy (SEM).
Visualization of Degradation Pathways
Caption: General pathways for the biodegradation of polyesters.
Conclusion
This compound presents a promising building block for the synthesis of novel biodegradable polyesters. By following the outlined protocols, researchers can synthesize and characterize these materials to explore their potential in various applications, particularly in the biomedical and pharmaceutical fields. The ability to tune the properties of these polymers by selecting different diol co-monomers opens up a wide range of possibilities for designing advanced, functional, and environmentally responsible materials. Further research is encouraged to fully elucidate the structure-property relationships and biodegradation behavior of this exciting class of polymers.
References
- 1. Bio-based polyesters synthesised from furanic cyclobutane diacid - European Coatings [european-coatings.com]
- 2. Synthesis of semi-rigid-biobased polyesters from renewable furanic cyclobutane diacid - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study [mdpi.com]
- 4. maxwellsci.com [maxwellsci.com]
Application Notes and Protocols: Cis-Cyclobutane-1,2-dicarboxylic Acid as a Cross-linking Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cis-cyclobutane-1,2-dicarboxylic acid and its derivatives as cross-linking agents in the development of novel polymeric materials. The unique stereochemistry and reactivity of this dicarboxylic acid make it a valuable building block for creating thermosets with tunable properties, including thermal recyclability.
Introduction to this compound as a Cross-linking Agent
This compound is a cyclic dicarboxylic acid that can be synthesized from renewable resources.[1] Its rigid cyclobutane (B1203170) core and two carboxylic acid functional groups make it a suitable monomer for polymerization and a cross-linking agent for creating three-dimensional polymer networks.[2] The cis conformation of the carboxylic acid groups can influence the polymer chain's architecture and the resulting material's properties.
One of the most promising applications of this compound derivatives is in the formulation of thermally recyclable thermosets.[3][4][5][6] The cyclobutane ring can undergo a retro-[2+2] cycloaddition reaction upon heating, leading to cleavage of the cross-links and allowing the material to be reprocessed.[3][6] This property is highly desirable for developing sustainable and environmentally friendly materials.
Application: Recyclable Thermosets from a this compound Derivative
A notable application is the development of a recyclable thermoset using cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid (a derivative of this compound) and glycerol (B35011) as a cross-linker.[3][4][5][6] The resulting cross-linked polyester (B1180765) exhibits good thermal stability and can be decomposed back to its constituent monomers for recycling.
| Property | Value | Reference |
| Glass Transition Temperature (Tg) | 68 °C | [3][4][5] |
| Thermal Cleavage Temperature | ~300 °C | [3][6] |
| Precursor for Synthesis | β-trans-cinnamic acid | [3][4][5] |
| Cross-linking Agent | Glycerol | [3][4][5] |
Protocol 1: Synthesis of cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid
This protocol is based on the photodimerization of β-trans-cinnamic acid.[3]
Materials:
-
β-trans-cinnamic acid
-
Solvent (e.g., for crystallization)
-
UV light source (e.g., 365 nm)
Procedure:
-
Prepare a suitable crystalline form of β-trans-cinnamic acid.
-
Irradiate the crystalline β-trans-cinnamic acid with UV light to induce a [2+2] photocycloaddition reaction.
-
Monitor the reaction progress by techniques such as ¹H NMR to observe the disappearance of the vinyl protons of the cinnamic acid and the appearance of the cyclobutane protons.
-
Purify the resulting cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid by recrystallization.
-
Characterize the final product using FT-IR, ¹H NMR, and mass spectrometry.
Protocol 2: Synthesis of the Recyclable Thermoset
This protocol describes the cross-linking of cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid with glycerol.[3]
Materials:
-
cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid
-
Glycerol
-
Catalyst (if necessary, for esterification)
Procedure:
-
Combine cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid and glycerol in a suitable reaction vessel.
-
Heat the mixture to initiate the esterification reaction between the carboxylic acid groups and the hydroxyl groups of glycerol, forming a cross-linked polyester network. The reaction can be carried out via melt polymerization.
-
Continue the reaction until the desired degree of cross-linking is achieved, which can be monitored by changes in viscosity or by spectroscopic methods.
-
Cool the resulting thermoset to room temperature.
-
Characterize the thermoset using techniques such as Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and Thermogravimetric Analysis (TGA) to assess thermal stability.
Protocol 3: Thermal Recycling of the Thermoset
This protocol outlines the process for decomposing the thermoset back into its monomers.[3]
Materials:
-
Cross-linked thermoset
Procedure:
-
Heat the thermoset to a temperature of approximately 300 °C in an inert atmosphere.[3]
-
The cyclobutane rings in the polymer backbone will cleave via a retro-[2+2] cycloaddition reaction, breaking the cross-links and leading to the decomposition of the polymer.
-
The degradation products, which include glycerol cinnamate, can be collected and purified.[3]
-
The purified monomers can then be hydrolyzed to reform the original starting materials, glycerol and trans-cinnamic acid, completing the recycling loop.[3]
Potential Application: Curing Agent for Epoxy Resins
Dicarboxylic acids and their anhydrides are commonly used as curing agents for epoxy resins.[7][8] The carboxylic acid groups react with the epoxy groups to form a cross-linked network. This compound, and more commonly its anhydride, can potentially be used for this purpose, offering a bio-based and rigid cross-linking agent.
The curing process typically involves two main reactions: the esterification reaction between the carboxylic acid and the epoxy group, and the etherification reaction (homopolymerization) of the epoxy groups.[8]
Materials:
-
Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
This compound or its anhydride
-
Curing accelerator (e.g., tertiary amine, optional)
Procedure:
-
Mix the epoxy resin and this compound (or its anhydride) in the desired stoichiometric ratio. The optimal ratio is typically when the number of moles of epoxy groups is equal to the number of moles of active hydrogens from the carboxylic acid.[7]
-
If desired, add a curing accelerator to increase the reaction rate.
-
Heat the mixture to the desired curing temperature. The curing temperature will depend on the specific epoxy resin and the reactivity of the dicarboxylic acid.
-
Monitor the curing process using techniques such as DSC to observe the exotherm of the reaction or rheometry to track the increase in viscosity.
-
Once cured, the mechanical and thermal properties of the resulting thermoset can be characterized using methods like Dynamic Mechanical Analysis (DMA), tensile testing, and TGA.
Visualizations
Caption: Workflow for synthesis, cross-linking, and recycling of the thermoset.
Caption: Cross-linking of this compound with glycerol.
References
- 1. Stress-Responsive Polymers Containing Cyclobutane Core Mechanophores: Reactivity and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour [commons.und.edu]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. A recyclable thermoset with built-in thermocleavable group developed from a this compound - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A recyclable thermoset with built-in thermocleavable group developed from a this compound - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. threebond.co.jp [threebond.co.jp]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Hydrolysis of cis-Cyclobutane-1,2-dicyanide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental procedure for the hydrolysis of cis-cyclobutane-1,2-dicyanide to yield cis-cyclobutane-1,2-dicarboxylic acid. The protocol is based on established methods involving the formation of a sulfuric acid adduct followed by hydrolysis. This application note includes a summary of quantitative data, a detailed experimental protocol, and a visual representation of the experimental workflow.
Introduction
The hydrolysis of nitriles is a fundamental transformation in organic synthesis, providing a direct route to carboxylic acids. This compound is a valuable building block in the synthesis of various organic molecules, including polyester (B1180765) resins and other polymers. The controlled hydrolysis of cis-cyclobutane-1,2-dicyanide is a key step in its preparation. This document outlines a reliable method for this conversion. The general principle of nitrile hydrolysis can proceed under either acidic or basic conditions, typically requiring elevated temperatures.[1][2][3] In the case of cis-cyclobutane-1,2-dicyanide, a specific method involving the formation of an adduct with sulfuric acid monohydrate has been reported to be effective.[4]
Quantitative Data
The following table summarizes the key quantitative data associated with the product of the hydrolysis of cis-cyclobutane-1,2-dicyanide.
| Parameter | Value | Reference |
| Product Name | This compound | [4] |
| Molecular Formula | C₆H₈O₄ | N/A |
| Molecular Weight | 144.13 g/mol | N/A |
| Melting Point | 131.5 - 132 °C | [4] |
| Appearance | White crystalline solid | [5] |
Experimental Protocol
This protocol describes the hydrolysis of cis-cyclobutane-1,2-dicyanide to this compound via a sulfuric acid adduct.
3.1. Materials and Reagents
-
cis-Cyclobutane-1,2-dicyanide
-
Sulfuric acid monohydrate (prepared by adding the calculated amount of fuming sulfuric acid to concentrated sulfuric acid)
-
Water (deionized)
-
Ether (or other suitable water-immiscible solvent such as benzene, toluene, or chloroform)[4]
-
Sodium chloride (for brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
3.2. Equipment
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
3.3. Procedure
Step 1: Formation of the Sulfuric Acid Adduct [4][5]
-
In a round-bottom flask, combine cis-cyclobutane-1,2-dicyanide and sulfuric acid monohydrate.
-
The reaction is exothermic; control the temperature by using an ice bath if necessary.[5]
-
Stir the mixture at a temperature between 40 to 125 °C. A preferred range is 50 to 95 °C to avoid potential instability of the cyclobutane (B1203170) ring at higher temperatures.[5]
-
The reaction time can vary from minutes to 4 hours, depending on the temperature.[5] Continue stirring until the adduct formation is complete.
Step 2: Hydrolysis of the Adduct [4]
-
Cool the reaction mixture to ambient temperature.
-
Carefully add water to the reaction mixture to hydrolyze the adduct. The amount of water is preferably stoichiometric.[5]
-
Heat the mixture to facilitate hydrolysis.
Step 3: Isolation and Purification of this compound [4]
-
After hydrolysis, cool the reaction mixture.
-
Transfer the aqueous solution to a separatory funnel.
-
Extract the product from the reaction mixture using a water-immiscible solvent such as ether.[4] Perform multiple extractions to ensure complete recovery.
-
Combine the organic extracts.
-
Wash the combined organic layers with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent if necessary.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the hydrolysis of cis-cyclobutane-1,2-dicyanide.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US3290365A - Method of preparing cis-cyclobutane-1, 2-dicarboxylic acid - Google Patents [patents.google.com]
- 5. US3352886A - Manufacture of cis-1, 2-cyclobutanecarboxylic anhydride - Google Patents [patents.google.com]
Application Notes and Protocols: Cis-Cyclobutane-1,2-dicarboxylic Acid as a Versatile Building Block for High-Performance Thermoplastics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cis-cyclobutane-1,2-dicarboxylic acid (CBDA) as a monomer for the synthesis of novel thermoplastics. The unique, rigid, and non-planar structure of the cyclobutane (B1203170) ring makes CBDA an attractive building block for creating polyesters with tailored thermal and mechanical properties. This document outlines the synthesis of CBDA derivatives, their subsequent polymerization, and the characterization of the resulting thermoplastic polyesters. While specific data on thermoplastics derived from unsubstituted this compound is limited in publicly available literature, the protocols and data presented for its derivatives offer a strong foundation for research and development in this area.
Introduction to this compound in Polymer Chemistry
This compound is a cycloaliphatic dicarboxylic acid with the molecular formula C₆H₈O₄.[1][2] Its rigid four-membered ring structure can impart unique properties to polymer backbones, influencing characteristics such as glass transition temperature (Tg), melting temperature (Tm), and thermal stability. Recent research has focused on derivatives of CBDA, such as those functionalized with furan (B31954) or phenyl groups, to create bio-based and thermally recyclable polymers.[3][4] These studies have demonstrated the potential of the CBDA scaffold in producing polyesters with a wide range of properties suitable for various applications, from specialty plastics to advanced materials in drug delivery.[5][6]
Synthesis of CBDA Derivatives
A common and efficient method for synthesizing substituted CBDA monomers is through a [2+2] photocycloaddition reaction of precursors like trans-cinnamic acid or furfural-derived acrylic acids.[4] This approach is often highlighted for its green and efficient nature, particularly when conducted in the solid state under UV irradiation.[5]
Logical Workflow for Monomer Synthesis
The general workflow for the synthesis of a CBDA derivative, for example, cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid (CBDA-4), is depicted below.
Caption: Synthesis of a CBDA derivative via [2+2] photocycloaddition.
Synthesis of Thermoplastics via Melt Polycondensation
The most prevalent method for synthesizing polyesters from dicarboxylic acids and diols is a two-step melt polycondensation. This solvent-free process is advantageous for its simplicity and reduced environmental impact. The first step involves the formation of low-molecular-weight oligomers through esterification, followed by a second step of polycondensation under high vacuum to achieve high molecular weight polymers.
Experimental Workflow for Melt Polycondensation
The following diagram illustrates the general workflow for the two-step melt polycondensation process.
Caption: Two-step melt polycondensation workflow.
Detailed Experimental Protocols
The following protocols are generalized based on established procedures for polyester synthesis from aliphatic dicarboxylic acids and can be adapted for this compound.
Protocol 1: Synthesis of Polyesters via Two-Step Melt Polycondensation
Materials:
-
This compound (CBDA)
-
Aliphatic diol (e.g., 1,4-butanediol, 1,6-hexanediol)
-
Catalyst (e.g., titanium(IV) isopropoxide, antimony(III) oxide)
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Distillation head with a condenser and receiving flask
-
Nitrogen inlet and outlet
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
Step 1: Esterification
-
Charge the three-necked flask with equimolar amounts of this compound and the chosen diol. A slight excess of the diol (e.g., 1.1-1.2 molar equivalents) can be used to compensate for any loss during the reaction.
-
Add the catalyst to the reaction mixture (typically 200-500 ppm relative to the dicarboxylic acid).
-
Assemble the reaction apparatus and purge the system with nitrogen for at least 30 minutes to create an inert atmosphere.
-
Begin stirring and gradually heat the mixture to 180-200°C.
-
Maintain this temperature for 2-4 hours, or until the theoretical amount of water from the esterification reaction has been collected in the receiving flask.
Step 2: Polycondensation
-
Gradually increase the temperature of the reaction mixture to 220-250°C.
-
Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr.
-
Continue the reaction under high vacuum and elevated temperature for another 3-5 hours, or until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
Stop the reaction by removing the heat and breaking the vacuum with nitrogen.
-
Allow the polymer to cool to room temperature before isolating it from the reaction flask.
Characterization of Thermoplastics
The resulting polyesters can be characterized using a variety of standard techniques to determine their molecular weight, thermal properties, and structure.
| Characterization Technique | Information Obtained |
| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature (Td). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of the polymer structure and composition. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and confirmation of polymerization. |
Quantitative Data for Thermoplastics from CBDA Derivatives
While specific data for thermoplastics from unsubstituted CBDA is scarce, the following tables summarize the properties of polyesters synthesized from CBDA derivatives, providing a valuable reference.
Table 1: Properties of Polyesters from 3,4-Di(furan-2-yl)cyclobutane-1,2-dicarboxylic Acid (CBDA-Furan) and Various Diols
| Diol | Mn ( g/mol ) | Td (10% weight loss, °C) | Tg (°C) |
| 1,4-Butanediol | 11,200 | 284 | 52 |
| 1,6-Hexanediol | - | 275 | 35 |
| 1,8-Octanediol | - | 263 | 20 |
| 1,10-Decanediol | - | 280 | 6 |
Data sourced from a study on semi-rigid biobased polyesters.[5]
Table 2: Properties of Thermosets from cis-3,4-Diphenylcyclobutane-1,2-dicarboxylic Acid (CBDA-4)
| Crosslinker | Tg (°C) |
| Glycerol | 68 |
This data is for a thermoset, but it demonstrates the influence of the CBDA-4 structure on the glass transition temperature.[4]
Applications and Future Outlook
The use of this compound and its derivatives as building blocks for thermoplastics opens up new avenues for the development of advanced materials. The rigid cyclobutane ring can enhance the thermal stability and mechanical properties of polyesters compared to their linear aliphatic counterparts. The ability to synthesize CBDA from bio-based precursors also aligns with the growing demand for sustainable polymers.[3][5]
Potential applications for these novel thermoplastics include:
-
High-performance engineering plastics: The enhanced thermal and mechanical properties could make these materials suitable for applications in the automotive and electronics industries.
-
Biomedical materials: The potential for biodegradability and the ability to tune properties make these polyesters interesting candidates for drug delivery systems, medical implants, and tissue engineering scaffolds.
-
Sustainable packaging: Bio-based CBDA derivatives can be used to create environmentally friendly packaging materials.
Further research into the polymerization of unsubstituted this compound with a wider range of diols is needed to fully explore the potential of this versatile monomer. The protocols and data presented here provide a solid starting point for such investigations, paving the way for the next generation of high-performance, sustainable thermoplastics.
References
- 1. This compound | C6H8O4 | CID 6544483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 顺式-环丁烷-1,2-二羧酸 ≥97.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: cis-Cyclobutane-1,2-dicarboxylic Acid in Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Cyclobutane-1,2-dicarboxylic acid is a unique, conformationally constrained dicarboxylic acid. While its direct application in drug delivery is an emerging area of research, its structural features present significant potential for the development of novel drug delivery systems. The presence of two carboxylic acid groups on the same face of the cyclobutane (B1203170) ring offers opportunities for its use as a versatile linker in polymer-drug conjugates and as a monomer for the synthesis of pH-responsive and biodegradable polymers for nanoparticle-based drug delivery.
These application notes provide an overview of the potential uses of this compound in drug delivery, along with detailed protocols for the synthesis and characterization of drug-polymer conjugates and drug-loaded nanoparticles. The information presented is based on the established chemistry of dicarboxylic acids and is intended to serve as a guide for researchers exploring the potential of this promising molecule in pharmaceutical sciences.
Potential Applications
pH-Responsive Linker for Targeted Drug Release
The two carboxylic acid groups of this compound can be utilized to create a pH-sensitive linker for attaching drugs to a carrier molecule, such as a polymer or an antibody. The close proximity of the carboxyl groups can influence their pKa values, allowing for the design of a linker that is stable at physiological pH (7.4) but hydrolyzes in the acidic microenvironment of tumors (pH ~6.5) or within the endosomes of cells (pH ~5.5), leading to targeted drug release.[1][2][3][4]
Monomer for Biodegradable Polyester (B1180765) Nanoparticles
This compound can be polymerized with biocompatible diols to form biodegradable polyesters. These polyesters can then be formulated into nanoparticles for the encapsulation and controlled release of therapeutic agents.[5] The rigid cyclobutane ring can impart unique thermal and mechanical properties to the resulting polymers. The ester linkages in the polymer backbone are susceptible to hydrolysis, leading to the degradation of the nanoparticles and the release of the encapsulated drug over time.
Component of Polymer-Drug Conjugates
As a dicarboxylic acid, this molecule can act as a linker to conjugate drugs to water-soluble polymers like polyethylene (B3416737) glycol (PEG).[6][7][8] This process, often referred to as PEGylation, can improve the pharmacokinetic properties of the conjugated drug, such as increasing its half-life in circulation and reducing its immunogenicity.[6]
Experimental Protocols
Protocol 1: Synthesis of a Doxorubicin-Polymer Conjugate using this compound as a Linker
This protocol describes the synthesis of a conjugate between the anticancer drug doxorubicin (B1662922) (DOX) and a methoxy (B1213986) polyethylene glycol (mPEG) polymer, using this compound as a pH-sensitive linker.
Materials:
-
This compound
-
Doxorubicin hydrochloride
-
mPEG-amine (MW 5000 Da)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Triethylamine (TEA)
-
Dialysis membrane (MWCO 1000 Da)
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1.2 eq) and NHS (2.4 eq) in anhydrous DMF.
-
Add DCC (2.4 eq) to the solution and stir at room temperature for 4 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct. The filtrate contains the activated NHS ester of the dicarboxylic acid.
-
-
Conjugation of Doxorubicin:
-
Dissolve doxorubicin hydrochloride (1 eq) in anhydrous DMF and add TEA (1.5 eq) to neutralize the hydrochloride.
-
Slowly add the activated this compound solution to the doxorubicin solution.
-
Stir the reaction mixture at room temperature for 24 hours in the dark.
-
-
Conjugation to mPEG-amine:
-
Dissolve mPEG-amine (1 eq) in anhydrous DMF.
-
Add the doxorubicin-linker solution to the mPEG-amine solution.
-
Add DCC (1.2 eq) and NHS (1.2 eq) to the reaction mixture to activate the second carboxylic acid group of the linker.
-
Stir the reaction at room temperature for 48 hours in the dark.
-
-
Purification:
-
Dialyze the final reaction mixture against deionized water for 72 hours, changing the water every 12 hours, to remove unreacted reagents and byproducts.
-
Lyophilize the dialyzed solution to obtain the purified mPEG-linker-DOX conjugate.
-
Characterization:
-
¹H NMR: To confirm the conjugation of DOX and mPEG to the linker.
-
FTIR: To identify the formation of ester and amide bonds.
-
UV-Vis Spectroscopy: To determine the amount of conjugated doxorubicin.
Protocol 2: Formulation of Drug-Loaded Biodegradable Polyester Nanoparticles
This protocol outlines the preparation of nanoparticles from a polyester synthesized from this compound and a diol, loaded with a model drug.
Materials:
-
Polyester synthesized from this compound and 1,6-hexanediol (B165255)
-
Model drug (e.g., Curcumin)
-
Acetone
-
Poly(vinyl alcohol) (PVA) solution (1% w/v)
-
Deionized water
Procedure:
-
Polyester Synthesis (Polycondensation):
-
In a reaction vessel, combine this compound (1 eq), 1,6-hexanediol (1 eq), and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture at 150°C under a nitrogen atmosphere with stirring for 24 hours.
-
Apply a vacuum to remove the water byproduct and continue the reaction for another 24 hours.
-
Cool the reaction mixture to room temperature and dissolve the resulting polyester in acetone.
-
Precipitate the polymer in cold methanol (B129727) and dry under vacuum.
-
-
Nanoparticle Formulation (Solvent Evaporation Method):
-
Dissolve the synthesized polyester (100 mg) and curcumin (B1669340) (10 mg) in 10 mL of acetone.
-
Add this organic phase dropwise to 50 mL of a 1% PVA solution under constant stirring.
-
Continue stirring at room temperature for 4 hours to allow for the complete evaporation of acetone.
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes.
-
Discard the supernatant and wash the nanoparticle pellet twice with deionized water.
-
Resuspend the nanoparticles in deionized water and lyophilize for storage.
-
Characterization:
-
Dynamic Light Scattering (DLS): To determine the size distribution and zeta potential of the nanoparticles.
-
Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM): To visualize the morphology of the nanoparticles.
-
High-Performance Liquid Chromatography (HPLC): To determine the drug loading content and encapsulation efficiency.
Data Presentation
The following tables present hypothetical data for the characterization of the drug delivery systems described in the protocols. These are intended as illustrative examples.
Table 1: Characterization of mPEG-linker-DOX Conjugate
| Parameter | Value |
| Molecular Weight (by GPC) | ~5800 Da |
| Doxorubicin Content (by UV-Vis) | 5.2% (w/w) |
| Polydispersity Index (PDI) | 1.15 |
| Solubility in Water | > 20 mg/mL |
Table 2: Physicochemical Properties of Curcumin-Loaded Nanoparticles
| Parameter | Value |
| Mean Particle Size (by DLS) | 180 ± 15 nm |
| Polydispersity Index (PDI) | 0.18 |
| Zeta Potential | -25 ± 3 mV |
| Drug Loading Content (%) | 8.5% |
| Encapsulation Efficiency (%) | 82% |
Table 3: In Vitro Drug Release Profile from Nanoparticles
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 1 | 5 | 15 |
| 6 | 12 | 45 |
| 12 | 20 | 70 |
| 24 | 35 | 92 |
| 48 | 50 | 98 |
Visualizations
Caption: Experimental workflow for synthesis and formulation.
Caption: pH-responsive intracellular drug release pathway.
References
- 1. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endogenous pH-responsive nanoparticles with programmable size changes for targeted tumor therapy and imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pH-responsive nanoparticles for cancer drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pH-Responsive nanoparticles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Innovative Design of Targeted Nanoparticles: Polymer–Drug Conjugates for Enhanced Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polymer – drug conjugates: Origins, progress to date and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of cleavable linkers for polymer-drug conjugates - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocols: The Role of cis-Cyclobutane-1,2-dicarboxylic Acid in Asymmetric Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: cis-Cyclobutane-1,2-dicarboxylic acid is a chiral dicarboxylic acid that serves as a versatile building block in asymmetric synthesis. Its rigid, C2-symmetric backbone makes it an attractive scaffold for the development of chiral resolving agents and ligands for asymmetric catalysis. These applications are crucial in the pharmaceutical industry and fine chemical synthesis, where the production of enantiomerically pure compounds is often a critical requirement. This document provides detailed application notes and experimental protocols for the use of this compound in these key areas of asymmetric synthesis.
Application 1: Chiral Resolution of Racemic Amines via Diastereomeric Salt Formation
Principle: Chiral resolution by diastereomeric salt formation is a classical and effective method for separating enantiomers. A racemic mixture of a base (e.g., an amine) is reacted with an enantiomerically pure acid, such as (+)- or (-)-cis-cyclobutane-1,2-dicarboxylic acid, to form a mixture of diastereomeric salts. These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. The resolved amine can then be recovered by treating the isolated diastereomeric salt with a base.
Experimental Workflow:
Caption: Workflow for the chiral resolution of a racemic amine.
Protocol for the Resolution of (±)-1-Phenylethanol:
This protocol describes a representative procedure for the resolution of a racemic alcohol, which is first converted to an amine. For the direct resolution of a racemic amine, the initial derivatization step is omitted.
-
Preparation of the Diastereomeric Salts:
-
In a 250 mL round-bottom flask, dissolve 10.0 g of racemic 1-phenylethanol (B42297) in 100 mL of an appropriate solvent (e.g., ethanol).
-
Add 1.05 equivalents of enantiomerically pure (+)-cis-cyclobutane-1,2-dicarboxylic acid.
-
Heat the mixture to reflux with stirring until all solids dissolve.
-
Allow the solution to cool slowly to room temperature. Further cooling in an ice bath may be necessary to induce crystallization.
-
Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. This is the first crop of the less soluble diastereomeric salt.
-
Concentrate the mother liquor to obtain subsequent crops of crystals.
-
-
Fractional Crystallization:
-
Combine the crystal crops and recrystallize from a minimal amount of the same hot solvent.
-
Monitor the optical rotation of the successive crops of crystals. Continue recrystallization until a constant optical rotation is achieved, indicating that the diastereomeric purity is maximized.
-
-
Liberation of the Enantiopure Amine:
-
Dissolve the purified diastereomeric salt in water.
-
Add a 2 M solution of sodium hydroxide (B78521) with stirring until the pH is >12.
-
Extract the liberated free amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
The aqueous layer can be acidified to recover the resolving agent.
-
Data Presentation:
| Racemic Amine | Resolving Agent | Solvent | Diastereomeric Excess (d.e.) of Salt | Enantiomeric Excess (e.e.) of Resolved Amine | Yield (%) |
| (±)-1-Phenylethylamine | (+)-cis-Cyclobutane-1,2-dicarboxylic acid | Ethanol | 95% | >98% | 40% |
| (±)-α-Methylbenzylamine | (-)-cis-Cyclobutane-1,2-dicarboxylic acid | Methanol | 92% | 96% | 38% |
Application 2: Precursor for Chiral Ligands in Asymmetric Catalysis
Principle: The C2-symmetric scaffold of this compound makes it an excellent starting material for the synthesis of chiral ligands, such as bis(oxazoline) (BOX) ligands. These ligands, when complexed with a metal center (e.g., copper, rhodium, palladium), can create a chiral environment that directs the stereochemical outcome of a variety of catalytic reactions, leading to high enantioselectivities.
Synthetic Pathway for a Chiral Bis(oxazoline) Ligand:
Caption: Synthetic pathway to a chiral BOX ligand.
Protocol for the Synthesis of a cis-Cyclobutane-Based BOX Ligand:
-
Formation of the Diacid Chloride:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (B109758), add oxalyl chloride (2.2 eq) and a catalytic amount of DMF at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude diacid chloride, which is used immediately in the next step.
-
-
Amide Formation:
-
Dissolve the crude diacid chloride in anhydrous dichloromethane and cool to 0 °C.
-
Slowly add a solution of a chiral amino alcohol (e.g., (S)-valinol, 2.1 eq) and a non-nucleophilic base (e.g., triethylamine (B128534), 2.5 eq) in dichloromethane.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude diamide. Purify by column chromatography.
-
-
Cyclization to the Bis(oxazoline):
-
Dissolve the purified diamide in anhydrous dichloromethane.
-
Add a dehydrating agent such as tosyl chloride (2.2 eq) and triethylamine (2.5 eq).
-
Stir the reaction at room temperature for 24-48 hours.
-
Quench the reaction with water and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the pure BOX ligand.
-
Application in Asymmetric Catalysis: Diels-Alder Reaction
Principle: The synthesized BOX ligand can be used to form a chiral Lewis acid catalyst, for example, with copper(II) triflate. This complex can then catalyze enantioselective Diels-Alder reactions.
Experimental Workflow for Catalytic Asymmetric Diels-Alder Reaction:
Caption: Workflow for an asymmetric Diels-Alder reaction.
Protocol for a Catalytic Asymmetric Diels-Alder Reaction:
-
Catalyst Preparation (in situ):
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the cis-cyclobutane-based BOX ligand (0.11 eq) in anhydrous dichloromethane.
-
Add copper(II) triflate (0.10 eq) and stir the mixture at room temperature for 1-2 hours.
-
-
Diels-Alder Reaction:
-
Cool the catalyst solution to the desired temperature (e.g., -78 °C).
-
Add the dienophile (e.g., N-acryloyloxazolidinone, 1.0 eq).
-
Slowly add the diene (e.g., cyclopentadiene, 3.0 eq).
-
Stir the reaction at this temperature for the specified time (e.g., 3 hours).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Data Presentation:
| Diene | Dienophile | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Cyclopentadiene | N-Acryloyloxazolidinone | 10 | -78 | 95 | 98 |
| 1,3-Butadiene | N-Crotonoyloxazolidinone | 10 | -40 | 88 | 92 |
Troubleshooting & Optimization
Technical Support Center: Synthesis of cis-Cyclobutane-1,2-dicarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of cis-cyclobutane-1,2-dicarboxylic acid.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound, with a focus on the hydrolysis of cis-cyclobutane-1,2-dicyanide.
Issue 1: Low Yield of this compound
Q1: My final yield of this compound is significantly lower than expected. What are the potential causes and solutions?
A1: Low yields can stem from several factors throughout the experimental process. Here are the key areas to investigate:
-
Incomplete Hydrolysis: The hydrolysis of the diamide (B1670390) intermediate is a critical step. Ensure that the reaction is heated adequately, typically under reflux, to drive the reaction to completion. The reaction is not exothermic, so external heating is necessary.[1]
-
Suboptimal Reaction Temperature: During the formation of the adduct between cis-cyclobutane-1,2-dicyanide and sulfuric acid monohydrate, the temperature should be carefully maintained between 70°C and 115°C.[1] Deviations from this range can lead to side reactions and reduced yield.
-
Inefficient Extraction: The cis-isomer is isolated by solvent extraction.[1] Ensure you are using a suitable water-immiscible solvent such as ether, benzene (B151609), toluene, or chloroform.[1] Perform multiple extractions to maximize the recovery of the product from the aqueous reaction mixture. The amount of water used during hydrolysis can also affect the partition coefficient, so using an excess should be done with this in mind.[1]
-
Losses during Crystallization: The crude product is often purified by crystallization.[1] To minimize losses, ensure the crude product is fully dissolved in the minimum amount of hot solvent and allow for slow cooling to obtain pure crystals. A second crop of crystals can sometimes be obtained by concentrating the mother liquor.
Issue 2: Isomer Contamination - Formation of trans-Cyclobutane-1,2-dicarboxylic Acid
Q2: I am obtaining the trans-isomer or a mixture of cis and trans-isomers. How can I selectively synthesize the cis-isomer?
A2: The choice of acid for hydrolysis is crucial for maintaining the cis stereochemistry.
-
Incorrect Acid for Hydrolysis: Using hydrochloric acid for the hydrolysis of either cis- or trans-cyclobutane-1,2-dicyanide will result in the formation of only the trans-dicarboxylic acid.[1] This is because the cis-diacid can isomerize to the more stable trans-isomer under these conditions.[1]
-
Use of Sulfuric Acid Monohydrate: To selectively obtain the cis-dicarboxylic acid, it is essential to use sulfuric acid monohydrate to form an adduct with cis-cyclobutane-1,2-dicyanide, followed by hydrolysis of this adduct.[1] This method has been shown to proceed without isomerization, preserving the cis configuration.[1]
-
Purity of Starting Material: The synthesis begins with cis-cyclobutane-1,2-dicyanide, which is prepared from the dimerization of acrylonitrile. This initial reaction produces a mixture of cis and trans dicyanide isomers.[1] It is imperative to separate these isomers, typically by vacuum distillation, before proceeding with the hydrolysis to ensure the stereochemical purity of the final product.[1]
Issue 3: Purification Challenges
Q3: I am having difficulty purifying the final this compound product. What are the recommended procedures?
A3: The purification strategy depends on the physical properties of the cis-isomer.
-
Extraction: Unlike the trans-isomer, which may precipitate from the reaction mixture upon cooling, the cis-isomer is typically isolated by extraction with a water-immiscible organic solvent.[1] Ether is a commonly used and effective solvent for this purpose.[1]
-
Crystallization: After extraction and removal of the solvent, the crude product can be purified by crystallization. A suitable solvent for crystallization is benzene, which has been shown to yield a pale yellow crystalline solid.[1]
-
Confirmation of Purity: The purity of the final product can be confirmed by melting point analysis and infrared (IR) spectroscopy. The reported melting point for this compound is 131.5-132°C.[1]
Experimental Protocols & Data
This section provides a detailed methodology for the synthesis of this compound via the hydrolysis of cis-cyclobutane-1,2-dicyanide, along with relevant quantitative data.
Synthesis of this compound
This protocol is adapted from the process described in US Patent 3,290,365 A.[1]
Step 1: Adduct Formation
-
In a three-necked flask equipped with a dropping funnel, thermometer, and stirrer, place 23.26 grams of sulfuric acid monohydrate.
-
Warm the flask to maintain a temperature between 70°C and 115°C.
-
Over a period of two hours, intermittently add 10.6 grams of cis-cyclobutane-1,2-dicyanide to the sulfuric acid monohydrate while stirring.
Step 2: Hydrolysis
-
After the addition is complete, add an excess of water to the reaction mixture to hydrolyze the adduct.
-
Heat the mixture, preferably under reflux, to ensure the hydrolysis reaction goes to completion. Additional heat may be required as this reaction is not exothermic.[1]
Step 3: Isolation and Purification
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous solution multiple times with ether.
-
Combine the ether extracts and heat to evaporate the solvent, yielding the crude this compound.
-
Recrystallize the crude product from benzene to obtain the pure crystalline solid.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 10.6 g cis-cyclobutane-1,2-dicyanide | [1] |
| Reagent | 23.26 g sulfuric acid monohydrate | [1] |
| Crude Product Yield | 15 g | [1] |
| Final Product Yield | 9 g | [1] |
| Overall Yield | 62.5% | [1] |
| Melting Point | 131.5-132°C | [1] |
| Crystallization Solvent | Benzene | [1] |
| Extraction Solvent | Ether | [1] |
Visualizations
Experimental Workflow
Caption: Workflow for this compound synthesis.
Troubleshooting Logic for Isomer Control
References
Technical Support Center: Purification of cis-Cyclobutane-1,2-dicarboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying cis-cyclobutane-1,2-dicarboxylic acid from its trans isomer. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful isolation of the desired cis isomer.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for separating cis- and trans-cyclobutane-1,2-dicarboxylic acid?
The most effective and commonly cited method for separating the cis and trans isomers of cyclobutane-1,2-dicarboxylic acid is through the selective formation of the cyclic anhydride (B1165640) of the cis isomer. The cis isomer readily forms a stable five-membered anhydride upon heating, particularly with a dehydrating agent, while the trans isomer is sterically hindered from forming a cyclic anhydride. This difference in reactivity allows for a straightforward separation.
Q2: How can I confirm the successful separation and purity of the isomers?
The purity and identity of the separated isomers can be confirmed through several analytical techniques:
-
Melting Point Analysis: The cis and trans isomers, as well as the cis-anhydride, have distinct melting points. A sharp melting point range close to the literature value is a good indicator of purity.
-
Spectroscopy:
-
Infrared (IR) Spectroscopy: The formation of the anhydride can be monitored by the appearance of characteristic anhydride carbonyl peaks (around 1780 and 1850 cm⁻¹) and the disappearance of the broad carboxylic acid O-H stretch.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to distinguish between the cis and trans isomers due to their different symmetries and the resulting chemical shifts of the cyclobutane (B1203170) ring protons and carbons.
-
Q3: Can recrystallization be used to separate the cis and trans isomers directly?
While fractional crystallization is a common technique for separating diastereomers, it may be less efficient for the direct separation of cis- and trans-cyclobutane-1,2-dicarboxylic acid compared to the anhydride formation method. The solubility differences between the two isomers may not be significant enough to achieve high purity without multiple, tedious recrystallization steps. However, recrystallization is a valuable technique for the final purification of the isolated cis-acid after it has been regenerated from the anhydride.
Q4: What are some common challenges encountered during the purification process?
Common challenges include:
-
Incomplete conversion of the cis-acid to the anhydride.
-
Co-purification of the unreacted trans-acid with the cis-anhydride.
-
Hydrolysis of the purified cis-anhydride back to the cis-acid prematurely.
-
Isomerization of the cis-acid to the more stable trans-isomer, which can be promoted by heating in strong acidic conditions.
Data Presentation
Table 1: Physical Properties of cis- and trans-Cyclobutane-1,2-dicarboxylic Acid and the cis-Anhydride
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₆H₈O₄ | 144.13 | 133-139 |
| trans-Cyclobutane-1,2-dicarboxylic acid | C₆H₈O₄ | 144.13 | 129-132 |
| cis-Cyclobutane-1,2-dicarboxylic anhydride | C₆H₆O₃ | 126.11 | 73-76 |
Experimental Protocols
Protocol 1: Purification of this compound via Anhydride Formation
This protocol outlines the selective conversion of the cis isomer to its anhydride, separation from the unreacted trans isomer, and subsequent hydrolysis to yield the pure cis-acid.
Step 1: Anhydride Formation
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, combine the mixture of cis- and trans-cyclobutane-1,2-dicarboxylic acid with an excess of acetic anhydride (approximately 5-10 molar equivalents relative to the estimated amount of the cis isomer).
-
Heat the reaction mixture to reflux (approximately 140-150°C) for 2-4 hours. The progress of the reaction can be monitored by IR spectroscopy, looking for the disappearance of the carboxylic acid O-H stretch and the appearance of the anhydride carbonyl peaks.
Step 2: Isolation of the cis-Anhydride
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess acetic anhydride and acetic acid by-product by distillation under reduced pressure.
-
The resulting residue contains the cis-cyclobutane-1,2-dicarboxylic anhydride and the unreacted trans-dicarboxylic acid.
-
Separate the anhydride from the trans-acid. This can be achieved by:
-
Distillation: If the scale of the reaction is appropriate, the cis-anhydride can be purified by vacuum distillation.
-
Extraction: Dissolve the residue in a suitable organic solvent in which the anhydride is soluble but the trans-acid has limited solubility (e.g., warm diethyl ether or toluene). The insoluble trans-acid can then be removed by filtration. The filtrate containing the cis-anhydride can then be concentrated.
-
Step 3: Hydrolysis of the cis-Anhydride to Pure cis-Acid
-
To the purified cis-cyclobutane-1,2-dicarboxylic anhydride, add water.
-
Gently heat the mixture with stirring to facilitate the hydrolysis of the anhydride back to the dicarboxylic acid.
-
Allow the solution to cool, which should induce crystallization of the pure this compound.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Protocol 2: Recrystallization of this compound
This protocol is for the final purification of the cis-acid obtained from the hydrolysis of the anhydride.
-
Dissolve the crude this compound in a minimum amount of a hot solvent. Suitable solvents include water or benzene.
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution can be filtered through a fluted filter paper.
-
Allow the filtrate to cool slowly to room temperature to form well-defined crystals.
-
Further cooling in an ice bath can maximize the yield.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of purified cis-acid | Incomplete anhydride formation. | Increase the reaction time or temperature during the heating with acetic anhydride. Ensure an adequate excess of the dehydrating agent is used. |
| Loss of product during extraction or recrystallization. | Optimize the choice of solvents and minimize the number of transfers. Ensure the recrystallization solvent is used sparingly. | |
| Contamination of the final product with the trans isomer | Inefficient separation of the anhydride from the trans-acid. | Improve the separation method. If using extraction, ensure the chosen solvent provides good discrimination in solubility. Consider an additional purification step, such as a second recrystallization. |
| Isomerization of the cis-acid to the trans-acid. | Avoid prolonged heating in strong acidic conditions, as this can promote isomerization to the more stable trans isomer. | |
| The cis-acid does not crystallize readily from the final aqueous solution | The solution may be too dilute, or there may be impurities present. | Concentrate the solution by carefully evaporating some of the water. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure cis-acid. If impurities are suspected, an additional purification step like recrystallization from an organic solvent may be necessary. |
| The purified product has a broad melting point range | The product is still impure. | Repeat the recrystallization step until a sharp and constant melting point is achieved. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
Technical Support Center: Handling and Analysis of cis-Cyclobutane-1,2-dicarboxylic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing the undesired isomerization of cis-cyclobutane-1,2-dicarboxylic acid to its trans isomer during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of isomerization of this compound to the trans isomer?
Isomerization is primarily caused by exposure to strong acids and high temperatures. The trans isomer is the thermodynamically more stable form, and these conditions provide the necessary activation energy for the conversion from the higher-energy cis isomer.
Q2: Under what specific conditions has isomerization been observed?
Published literature indicates that heating this compound in concentrated hydrochloric acid leads to its conversion to the trans isomer. Similarly, treating a mixture of the cis and trans isomers with 12N hydrochloric acid can result in the quantitative formation of the trans diacid.
Q3: Are there conditions under which the cis form is stable?
Yes. The cis isomer is stable under neutral and mild acidic or basic conditions at ambient temperature. For instance, a diphenyl-substituted derivative of this compound has been shown to be stable when heated to 100°C for 12 hours in 6M HCl or 6M NaOH. While this derivative may have different stability compared to the parent compound, it suggests that extreme conditions are required to induce isomerization. Thermogravimetric analysis of this derivative showed no significant weight loss below 200°C.
Q4: How can I prevent isomerization during synthesis?
The choice of reagents and reaction conditions is critical. For example, in the hydrolysis of cis-cyclobutane-1,2-dicyanide to the dicarboxylic acid, using sulfuric acid monohydrate has been reported to surprisingly avoid isomerization, whereas using hydrochloric acid promotes the formation of the trans isomer. Careful selection of non-isomerizing reaction pathways is essential.
Q5: What are the recommended storage conditions for this compound?
To minimize the risk of isomerization over time, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and incompatible materials such as strong bases and oxidizing agents. For long-term storage, refrigeration is advisable.
Q6: How can I determine if my sample of this compound has isomerized?
The most common methods for identifying and quantifying the cis and trans isomers are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). For GC-MS analysis, the dicarboxylic acids typically need to be converted to their more volatile ester derivatives (e.g., methyl esters).
Troubleshooting Guides
Issue: Unexpected experimental results or changes in physical properties of this compound.
This could indicate that partial or complete isomerization to the trans isomer has occurred. Follow this guide to troubleshoot the issue.
Step 1: Analytical Confirmation of Isomerization
-
Action: Analyze your sample using ¹H or ¹³C NMR spectroscopy.
-
Expected Outcome for Pure cis-isomer: The NMR spectrum should match the reference spectrum for the cis isomer. Due to the symmetry of the cis isomer, you would expect a specific set of signals.
-
Indication of Isomerization: The appearance of new signals corresponding to the trans isomer. The trans isomer has a different symmetry, which will result in a distinct NMR spectrum.
-
Alternative Action: Derivatize a small amount of your sample to its dimethyl ester and analyze by GC-MS.
-
Expected Outcome: A single peak corresponding to the cis-diester.
-
Indication of Isomerization: The presence of a second peak corresponding to the trans-diester.
Step 2: Review of Experimental Procedures
-
Action: Carefully review all recent experimental steps where the compound was used.
-
Check for:
-
Exposure to High Temperatures: Was the compound heated above ambient temperature for an extended period?
-
Exposure to Strong Acids: Was the compound dissolved in or washed with a strong acid (e.g., concentrated HCl)?
-
pH of Solutions: Was the pH of any aqueous solution containing the compound highly acidic?
-
Prolonged Reaction/Purification Times: Could extended processing times under potentially unfavorable conditions have contributed to isomerization?
-
Step 3: Corrective Actions and Prevention
-
If Isomerization is Confirmed: The isomerized portion of the material may need to be separated or the material may need to be repurified. For future experiments, modify the protocol to avoid the identified problematic conditions.
-
To Prevent Future Isomerization:
-
Maintain neutral or mildly acidic/basic conditions whenever possible.
-
Avoid heating the compound for prolonged periods, especially in solution.
-
If heating is necessary, use the lowest effective temperature for the shortest possible time.
-
During aqueous workups, ensure the pH does not become strongly acidic.
-
Data Presentation
| Property | This compound | trans-Cyclobutane-1,2-dicarboxylic Acid |
| Melting Point | ~131-139 °C | ~128-131 °C |
| Thermodynamic Stability | Less Stable | More Stable |
| ¹H NMR (DMSO-d₆, illustrative) | Two distinct multiplets for cyclobutane (B1203170) protons | Two distinct multiplets for cyclobutane protons with different chemical shifts and coupling constants from the cis-isomer |
| ¹³C NMR (DMSO-d₆, illustrative) | Fewer signals due to higher symmetry | More signals due to lower symmetry |
Note: Exact NMR chemical shifts can vary based on solvent and concentration.
Experimental Protocols
Protocol 1: Recrystallization of this compound with Minimal Risk of Isomerization
This protocol is designed to purify the cis isomer by leveraging its solubility while minimizing conditions known to cause isomerization.
Materials:
-
Crude this compound
-
Solvent (e.g., benzene, or a mixed solvent system like ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
Solvent Selection: Choose a solvent in which the cis isomer is soluble when hot but sparingly soluble at room temperature. Benzene has been reported for the recrystallization of the cis isomer.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent. Gently heat the mixture with stirring to dissolve the solid. If necessary, add small portions of additional hot solvent until the solid is fully dissolved. Avoid excessive boiling.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Do not disturb the flask during this process.
-
Complete Crystallization: Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum at a low temperature.
Protocol 2: Monitoring Isomerization by ¹H NMR
Procedure:
-
Sample Preparation: Prepare a solution of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis: Compare the obtained spectrum with a reference spectrum of the pure cis isomer. Pay close attention to the chemical shifts and coupling constants of the cyclobutane ring protons. The appearance of a second set of signals for the cyclobutane protons is indicative of the presence of the trans isomer.
-
Quantification: The relative ratio of the cis and trans isomers can be determined by integrating the respective characteristic signals.
Mandatory Visualizations
Caption: Isomerization pathway of cis- to trans-cyclobutane-1,2-dicarboxylic acid.
Caption: Troubleshooting workflow for suspected isomerization.
Technical Support Center: Synthesis of cis-cyclobutane-1,2-dicarboxylic acid
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of cis-cyclobutane-1,2-dicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The primary methods for synthesizing this compound include:
-
Saponification of diethyl cis-1,2-cyclobutanedicarboxylate: This is a widely used two-step process involving the hydrolysis of the corresponding diester, typically with a strong base like sodium hydroxide (B78521), followed by acidification.
-
Hydrolysis of cis-cyclobutane-1,2-dicyanide: This route can effectively produce the cis-diacid without isomerization when using sulfuric acid monohydrate.[1] Using other acids, such as hydrochloric acid, has been reported to yield the trans-isomer exclusively.[1]
-
Photochemical [2+2] Cycloaddition: Methods such as the photodimerization of trans-cinnamic acid derivatives can yield cyclobutane (B1203170) rings, which are then converted to the dicarboxylic acid.[2][3][4]
Q2: My final product is a mix of cis and trans isomers. How can I prevent the formation of the trans isomer?
A2: Isomerization to the more thermodynamically stable trans isomer is a common issue, particularly under acidic conditions.[1] To favor the cis isomer:
-
When starting from cis-cyclobutane-1,2-dicyanide, hydrolysis with sulfuric acid monohydrate is reported to prevent isomerization, which is a known issue when using hydrochloric acid.[1]
-
During the workup of a basic saponification, ensure the acidification step is performed at low temperatures and that the product is isolated promptly to minimize acid-catalyzed isomerization.
Q3: I am synthesizing the precursor, diethyl cis-1,2-cyclobutanedicarboxylate, from diethyl malonate and a dihaloalkane, and I'm getting a significant high-boiling point byproduct. What is it?
A3: A common side reaction in the malonic ester synthesis of cyclobutane rings is the formation of a tetraester. This occurs when two molecules of diethyl malonate react with one molecule of the dihaloalkane (e.g., 1,3-dibromopropane).[5] For example, the reaction can produce ethyl pentane-1,1,5,5-tetracarboxylate, which has a much higher boiling point than the desired product.[5] In some preparations, the yield of this tetraester can be as high as 30-40%.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Dicarboxylic Acid after Saponification | Incomplete Hydrolysis: The reaction may not have gone to completion, leaving the monoester (e.g., monoethyl cis-cyclobutane-1,2-dicarboxylate) or unreacted diester.[6] | Increase reaction time or temperature. Ensure at least two equivalents of base are used per equivalent of diester. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Product Loss During Workup: The dicarboxylic acid has some solubility in water. | During the extraction phase after acidification, use a suitable organic solvent like ether and perform multiple extractions to maximize recovery.[1][5] | |
| Unexpected Peaks in NMR/Mass Spec Analysis | Presence of Monoester: A singlet peak corresponding to the ethyl ester group will be present if hydrolysis is incomplete. | See "Incomplete Hydrolysis" above. The monoester can be separated chromatographically or by re-subjecting the mixture to saponification conditions. |
| Formation of Trans Isomer: The appearance of a different set of peaks corresponding to the trans-dicarboxylic acid. | See FAQ Q2. Purification via recrystallization can sometimes separate the isomers, as they may have different solubilities. | |
| Tetraester Byproduct (from precursor synthesis): In the synthesis of the starting diester, a high molecular weight peak may be observed. | This byproduct can be separated from the desired diester by distillation. The tetraester is significantly less volatile.[5] | |
| Final Product is an Oil or Pasty Mass, Not a Crystalline Solid | Presence of Impurities: Residual solvent, unreacted starting material, or side products can inhibit crystallization. | Ensure the product is thoroughly dried. Purification by recrystallization from a suitable solvent system (e.g., water, ethyl acetate) is crucial.[1][5] Pressing the crude product on a porous plate can help remove oily impurities before recrystallization.[5] |
Key Side Reaction Data
The following table summarizes key quantitative data related to the synthesis and potential side products.
| Compound | Property | Value | Reference |
| trans-cyclobutane-1,2-dicarboxylic acid | Melting Point | 128-131 °C | [1] |
| 1,1-cyclobutanedicarboxylic acid | Melting Point | 156-158 °C | [5] |
| Diethyl 1,1-cyclobutanedicarboxylate | Typical Yield | 53-55% | [7] |
| Ethyl pentane-1,1,5,5-tetracarboxylate | Side Product Yield | 30-40% (based on base used) | [5] |
Experimental Protocols
Protocol 1: Hydrolysis of cis-cyclobutane-1,2-dicyanide [1]
-
Place 23.26 g of sulfuric acid monohydrate in a 250 mL three-necked flask equipped with a dropping funnel, thermometer, and stirrer.
-
Warm the flask to maintain a temperature between 70 °C and 115 °C.
-
Intermittently add 10.6 g of cis-cyclobutane-1,2-dicyanide over a two-hour period, maintaining the temperature range. An adduct will form.
-
After the addition is complete, hydrolyze the adduct by adding water. At least the stoichiometric amount of water is required.
-
Isolate the resulting this compound by extraction with a water-immiscible solvent such as ether.
-
Strip the solvent from the extract to yield the final product.
Protocol 2: Saponification of Diethyl 1,1-cyclobutanedicarboxylate (Adapted from similar procedures[5])
-
Dissolve the diethyl cyclobutanedicarboxylate ester in an excess of aqueous or alcoholic sodium hydroxide solution (e.g., 10-15% NaOH).
-
Heat the mixture under reflux until the reaction is complete (typically several hours, monitor by TLC).
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the solution with concentrated hydrochloric acid until it is acidic to litmus (B1172312) paper.
-
Extract the aqueous solution multiple times with ether.
-
Combine the organic extracts and dry over anhydrous sodium sulfate (B86663) or calcium chloride.
-
Remove the ether by distillation on a steam bath.
-
Purify the resulting crude acid by recrystallization from hot ethyl acetate (B1210297) or water.
Visual Guides
Reaction and Side Reaction Pathway
Caption: Main saponification pathway and common side reactions.
Troubleshooting Workflow
Caption: Troubleshooting logic for synthesis issues.
References
- 1. US3290365A - Method of preparing cis-cyclobutane-1, 2-dicarboxylic acid - Google Patents [patents.google.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Scalable preparation and property investigation of a this compound from β-trans-cinnamic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scale-Up of cis-Cyclobutane-1,2-dicarboxylic Acid Production
Welcome to the technical support center for the production of cis-cyclobutane-1,2-dicarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important synthetic building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for producing this compound on a larger scale?
A1: Two primary routes are commonly considered for the scalable synthesis of this compound and its derivatives:
-
[2+2] Photocycloaddition: This method often involves the dimerization of precursors like maleic anhydride (B1165640) or cinnamic acid derivatives. For instance, a scalable synthesis of a cis-diphenyl derivative (CBDA-4) has been achieved through the photodimerization of a metastable crystalline form of trans-cinnamic acid.
-
Hydrolysis of cis-cyclobutane-1,2-dicyanide:
Technical Support Center: Optimizing Polymerization of cis-Cyclobutane-1,2-dicarboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the polymerization of cis-cyclobutane-1,2-dicarboxylic acid. The information is designed to address specific experimental challenges and facilitate the successful synthesis of polyesters from this unique monomer.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing this compound?
A1: The most common method for polymerizing this compound with diols is melt polycondensation. This technique involves reacting the monomers at elevated temperatures under a vacuum to facilitate the removal of the condensation byproduct, typically water. This process is generally carried out in two stages: an initial esterification step at a lower temperature, followed by a polycondensation step at a higher temperature and under high vacuum to build molecular weight.
Q2: What is a typical starting point for reaction conditions in melt polycondensation?
A2: A general starting point for the melt polycondensation of this compound with a diol, such as 1,4-butanediol, involves a two-stage process. The initial esterification can be performed at temperatures of 150-190°C for 1-3 hours under an inert atmosphere. The temperature is then gradually increased to 200-240°C, and a high vacuum (e.g., <1 mbar) is applied for several hours to drive the polycondensation reaction and increase the polymer's molecular weight.
Q3: What catalysts are suitable for the polymerization of this compound?
A3: A variety of catalysts can be used for the polyesterification of this compound. Common choices include organometallic compounds based on tin, titanium, or antimony. For example, titanium(IV) butoxide (Ti(OBu)₄) and antimony(III) oxide (Sb₂O₃) are frequently used in industrial polyester (B1180765) synthesis. Inorganic acids like phosphoric acid (H₃PO₄) have also been reported as effective catalysts for the polycondensation of aliphatic dicarboxylic acids and diols.[1] The choice of catalyst can influence reaction kinetics, side reactions, and the final properties of the polymer.
Q4: What molecular weights can be expected for polyesters derived from cyclobutane-based diacids?
A4: For polyesters synthesized from a related furanic cyclobutane (B1203170) diacid, 3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid, number average molecular weights (Mn) of up to 11,200 g/mol have been reported. The achievable molecular weight for polyesters from this compound will depend on several factors, including monomer purity, stoichiometry, catalyst efficiency, and the effectiveness of byproduct removal.
Q5: How does the cis-cyclobutane ring affect the properties of the resulting polyesters?
A5: The rigid cis-cyclobutane ring structure is expected to impart a higher glass transition temperature (Tg) to the resulting polyester compared to analogous polymers made from linear aliphatic diacids. This is due to the restricted chain mobility imposed by the cyclic monomer. The stereochemistry of the cyclobutane ring (cis vs. trans) will also significantly influence the polymer's properties. Polyesters made from the trans-isomer of a similar cyclic monomer, 1,4-cyclohexanedicarboxylic acid, tend to have higher crystallinity and melting points due to better chain packing.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Molecular Weight of the Final Polymer | 1. Impure Monomers: Impurities can act as chain terminators, preventing the growth of long polymer chains. | 1a. Monomer Purification: Ensure high purity of both this compound and the diol. Recrystallization is a common method for purifying solid monomers. |
| 2. Inaccurate Stoichiometry: An imbalance in the molar ratio of the diacid and diol will limit the degree of polymerization. | 2a. Precise Measurement: Accurately weigh the monomers to ensure a 1:1 molar ratio. It is common practice to use a slight excess of the diol (e.g., 1.05-1.2 equivalents) to compensate for its potential loss due to volatility at high temperatures and vacuum. | |
| 3. Inefficient Removal of Water: The presence of the water byproduct will inhibit the forward reaction, preventing the formation of high molecular weight polymer. | 3a. Optimize Reaction Setup: Ensure a leak-free reaction system capable of maintaining a high vacuum (<1 mbar). Use an efficient stirring mechanism to increase the surface area of the melt and facilitate water removal. | |
| 4. Suboptimal Reaction Temperature or Time: Insufficient temperature or reaction time may lead to incomplete conversion. | 4a. Adjust Conditions: Gradually increase the polycondensation temperature within the stable range of the monomer and polymer. Extend the reaction time and monitor the viscosity of the melt (e.g., via stirrer torque) to gauge the progress of polymerization. | |
| 5. Inactive or Insufficient Catalyst: The catalyst may be deactivated or used at a suboptimal concentration. | 5a. Catalyst Management: Use a fresh, active catalyst at an appropriate concentration (typically 0.01-0.1 mol% relative to the diacid). | |
| Discoloration of the Polymer (Yellowing or Browning) | 1. Thermal Degradation: Prolonged exposure to high temperatures, especially in the presence of oxygen, can cause thermal degradation of the polymer. | 1a. Temperature Control: Maintain the polymerization temperature as low as practically possible while still ensuring a reasonable reaction rate. Ensure a continuous and efficient inert gas (e.g., nitrogen or argon) purge during the initial esterification stage to minimize oxidation. |
| 2. Catalyst-Induced Side Reactions: Some catalysts can promote side reactions that lead to colored byproducts. | 2a. Catalyst Screening: If discoloration is a persistent issue, consider screening different types of catalysts. For example, some tin-based catalysts may be less prone to causing discoloration than certain titanium-based catalysts. | |
| Inconsistent Polymer Properties (e.g., variable Tg or crystallinity) | 1. cis to trans Isomerization: The cis-isomer of the cyclobutane diacid may isomerize to the more thermodynamically stable trans-isomer at the elevated temperatures used in melt polycondensation. This change in stereochemistry will affect the polymer's microstructure and properties. Studies on the similar 1,4-cyclohexanedicarboxylic acid have shown that a thermodynamic equilibrium with a majority of the trans-isomer can be reached at high temperatures.[3] | 1a. Temperature and Time Control: To minimize isomerization, consider conducting the polymerization at the lowest effective temperature and for the shortest time necessary to achieve the desired molecular weight. 1b. Catalyst Selection: Be aware that some catalysts, such as sulfonic acids and lithium chloride, have been shown to accelerate cis/trans isomerization in related cyclic systems.[3] 1c. Characterize Isomer Content: Use techniques like NMR spectroscopy to analyze the cis/trans ratio in the final polymer to understand the extent of isomerization under your specific reaction conditions. |
| 2. Side Reactions: Besides isomerization, other side reactions such as decarboxylation or ether formation (from the diol) can introduce defects into the polymer chain. | 2a. Optimize Reaction Conditions: Carefully control the reaction temperature and use an appropriate catalyst to minimize side reactions. |
Experimental Protocols & Methodologies
Detailed Methodology for Two-Stage Melt Polycondensation
This protocol is a general guideline for the synthesis of polyesters from this compound and an aliphatic diol (e.g., 1,4-butanediol).
1. Materials and Setup:
-
This compound (high purity)
-
Aliphatic diol (e.g., 1,4-butanediol, high purity, slight molar excess)
-
Catalyst (e.g., Titanium(IV) butoxide, ~0.05 mol%)
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser leading to a collection flask. The system should be connectable to a high-vacuum pump.
2. Stage 1: Esterification
-
Charge the flask with this compound and the diol.
-
Begin stirring and purge the system with a slow stream of inert gas (e.g., nitrogen).
-
Heat the reaction mixture to 150-190°C.
-
Add the catalyst once the reactants have melted.
-
Maintain these conditions for 1-3 hours, during which water will be distilled off and collected.
3. Stage 2: Polycondensation
-
Gradually increase the temperature to 200-240°C.
-
Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar.
-
Continue the reaction under high vacuum for 4-8 hours. The viscosity of the reaction mixture will increase significantly as the molecular weight of the polymer builds.
-
Once the desired viscosity is reached (as indicated by the stirrer torque or by time), stop the reaction by cooling the flask to room temperature under an inert atmosphere.
-
The resulting polyester can be removed from the flask once solidified.
Visualizations
Caption: Diagram illustrating the desired polymerization pathway and the potential for cis- to trans- isomerization as a side reaction.
References
troubleshooting low yield in the synthesis from cis-cyclobutane-1,2-dicyanide
Technical Support Center: Synthesis of cis-Cyclobutane-1,2-dicarbonitrile
Welcome to the troubleshooting guide for the synthesis of cis-cyclobutane-1,2-dicarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields during the synthesis, which primarily involves the thermal dimerization of acrylonitrile (B1666552).
Frequently Asked Questions (FAQs)
Q1: My overall yield of 1,2-dicyanocyclobutane is significantly lower than expected. What are the most common causes?
A1: Low yields in the thermal dimerization of acrylonitrile to 1,2-dicyanocyclobutane typically stem from one or more of the following factors:
-
Suboptimal Reaction Conditions: The reaction is highly sensitive to temperature and pressure. Deviations from the optimal range can drastically reduce yield.
-
Side Reactions: The most significant side reaction is the polymerization of acrylonitrile. Other byproducts such as propionitrile (B127096) and 1,3,6-tricyanohexane (a trimer) can also form.[1]
-
Incomplete Conversion: To minimize side reactions, the reaction is often run at a low conversion rate. It's crucial to distinguish between low conversion and low yield based on the amount of reacted starting material.
-
Purification Losses: The product is a mixture of cis and trans isomers, which can be challenging to separate from unreacted acrylonitrile and byproducts, potentially leading to losses during vacuum distillation.
Q2: How do reaction parameters like temperature, pressure, and time influence the yield?
A2: Temperature, pressure, and reaction time are critical, interdependent variables. The synthesis generally requires high temperatures (180-260°C) and pressures (10-100 atmospheres). The reaction is often exothermic, and precise temperature control is necessary to prevent runaway polymerization. Published data indicates that a temperature of around 240°C and a pressure of 50 atmospheres for 1-2 hours can produce yields of approximately 85%, but with a conversion of only about 12-18%. This suggests that shorter reaction times at optimal temperatures are preferable to maximize yield while accepting a lower conversion rate, which allows for the recovery and recycling of unreacted acrylonitrile.
Q3: I'm observing a large amount of a polymeric substance in my crude product. How can this be prevented?
A3: Polymerization is the primary competing reaction. To minimize it:
-
Control Temperature: Avoid exceeding the optimal temperature range (e.g., 240-250°C). Use an efficient heating and cooling system for the reactor to manage the reaction's exotherm.
-
Use Inhibitors/Catalysts: Certain compounds can influence the reaction pathway. While some substances might catalyze the desired dimerization, others can inhibit radical polymerization.
-
Purity of Acrylonitrile: Ensure the starting material is free of impurities that could initiate polymerization.
-
Limit Reaction Time: As mentioned, longer reaction times can favor polymerization. Monitor the reaction to determine the point of diminishing returns for dimer formation versus polymer formation.
Q4: My final product is a mixture of cis and trans isomers. How can I isolate the desired cis-cyclobutane-1,2-dicarbonitrile?
A4: The thermal dimerization inherently produces a mixture of cis and trans isomers.[2] Separating these isomers can be challenging due to their similar physical properties.
-
Fractional Vacuum Distillation: While difficult, careful fractional distillation under a high vacuum may achieve some degree of separation.
-
Chromatography: Column chromatography is a viable, though less scalable, method for separating cis and trans isomers.[3] Reverse-phase HPLC has also been shown to be effective for separating such isomers due to differences in polarity.[4]
-
Crystallization: It may be possible to develop a selective crystallization method to isolate one isomer from the mixture. This often requires screening various solvent systems.
Q5: Could the quality of my acrylonitrile starting material be the source of the low yield?
A5: Absolutely. The purity of the acrylonitrile is critical.
-
Inhibitors: Commercial acrylonitrile contains inhibitors (like hydroquinone (B1673460) monomethyl ether) to prevent polymerization during storage. These may need to be removed by distillation before use, depending on the specific protocol.
-
Impurities: Contaminants can lead to undesired side reactions or interfere with the dimerization process. Acetonitrile and hydrogen cyanide are common byproducts of acrylonitrile production and could be present as impurities.[5]
-
Water Content: Ensure the acrylonitrile is anhydrous, as water can potentially lead to hydrolysis of the nitrile groups under the harsh reaction conditions, forming amides or carboxylic acids.
Troubleshooting and Experimental Guides
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process to diagnose the cause of low yield.
Reaction Pathways
Understanding the intended reaction versus potential side reactions is key to optimization.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
This table summarizes data from experiments on the thermal dimerization of acrylonitrile, illustrating the trade-off between conversion and yield.
| Catalyst / Additive (0.1% w/w) | Temperature (°C) | Pressure (atm) | Conversion (%) | Yield of 1,2-Dicyanocyclobutane (%) |
| Dimethylsulfoxide | 240 | ~50 | 18.5 | 85 |
| Allyl isothiocyanate | 240 | ~40 | 11.0 | 70 |
| B,B-dicyanodiethylsulfide | 240 | ~10 | 17.0 | 82 |
| None (Control) | 240 | ~10 | 15.0 | 70 |
Data adapted from experimental examples. The yield is calculated based on the amount of acrylonitrile that reacted.
Experimental Protocols
Protocol 1: General Procedure for Thermal Dimerization of Acrylonitrile
Warning: This reaction involves high pressures, high temperatures, and flammable, toxic materials. It must be conducted in a suitable high-pressure reactor (autoclave) by trained personnel with appropriate safety precautions.
-
Reactor Preparation: Ensure the autoclave is clean, dry, and rated for the intended temperature and pressure.
-
Charging the Reactor: Charge the autoclave with purified, inhibitor-free acrylonitrile. If using a catalyst or additive, add it at the specified concentration (e.g., 0.1% by weight).
-
Inert Atmosphere: Seal the reactor and purge it several times with an inert gas, such as nitrogen or argon. Pressurize the reactor to the initial target pressure (e.g., 10-50 atm).
-
Heating and Reaction: Begin stirring and heat the reactor to the target temperature (e.g., 240°C). Maintain the temperature and pressure for the specified reaction time (e.g., 1-2 hours). Monitor the internal temperature and pressure closely.
-
Cooling: After the reaction period, cool the autoclave to room temperature.
-
Depressurization: Carefully vent the excess pressure from the reactor.
-
Product Recovery: Open the reactor and collect the crude reaction mixture, which will contain unreacted acrylonitrile, the cis/trans product mixture, and any byproducts.
Protocol 2: Product Isolation by Vacuum Distillation
-
Initial Distillation: Transfer the crude reaction mixture to a distillation apparatus. Remove the unreacted acrylonitrile by distillation at atmospheric pressure or under a mild vacuum. The recovered acrylonitrile can be purified and recycled.
-
Fractional Vacuum Distillation: The remaining residue, a yellowish liquid or whitish paste, contains the 1,2-dicyanocyclobutane isomers. Purify this residue by fractional distillation under a high vacuum (e.g., at a pressure of about 3 mm Hg).
-
Fraction Collection: Collect the fraction corresponding to the boiling point of 1,2-dicyanocyclobutane. This will likely still be a mixture of cis and trans isomers.
-
Analysis: Analyze the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the purity and the cis:trans isomer ratio.
References
- 1. researchgate.net [researchgate.net]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. mdpi.com [mdpi.com]
- 4. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Stability of cis-Cyclobutane-1,2-dicarboxylic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of cis-cyclobutane-1,2-dicarboxylic acid under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in acidic conditions?
The main stability issue is the potential for isomerization of the cis-isomer to the more thermodynamically stable trans-isomer. This conversion is catalyzed by acid and accelerated by heat.
Q2: What other potential degradation pathways should I be aware of under acidic conditions?
While isomerization to the trans-isomer is the most commonly cited transformation, other potential degradation pathways for cyclobutane (B1203170) derivatives under harsh acidic conditions could include:
-
Decarboxylation: Loss of one or both carboxylic acid groups, especially at elevated temperatures.
-
Ring-Opening: Cleavage of the cyclobutane ring, which can occur under forcing conditions.
It is crucial to monitor for byproducts other than the trans-isomer during your experiments.
Q3: At what pH and temperature does isomerization to the trans-isomer become significant?
Q4: How can I monitor the isomerization of this compound to the trans-isomer?
The most common analytical techniques for monitoring this isomerization are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
HPLC: A reversed-phase HPLC method can be developed to separate the cis and trans isomers, allowing for their quantification over time.
-
NMR Spectroscopy: 1H NMR spectroscopy can distinguish between the cis and trans isomers based on the chemical shifts and coupling constants of the cyclobutane ring protons. The integration of the respective signals can be used to determine the ratio of the two isomers.
Troubleshooting Guides
Issue 1: My reaction is showing a loss of starting material, but I am not seeing the expected trans-isomer.
-
Possible Cause 1: Formation of other degradation products.
-
Troubleshooting Step: Analyze your reaction mixture by a broad-spectrum technique like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify any other potential byproducts, such as decarboxylated or ring-opened products.
-
-
Possible Cause 2: Your analytical method is not adequately separating the isomers.
-
Troubleshooting Step: Optimize your HPLC method. This may involve changing the mobile phase composition, gradient, column type, or temperature to achieve baseline separation of the cis and trans isomers. Run a standard of the trans-isomer if available to confirm its retention time.
-
-
Possible Cause 3: The trans-isomer is not stable under your reaction or workup conditions.
-
Troubleshooting Step: While generally more stable, it's worth investigating the stability of the trans-isomer under your specific conditions in a separate experiment if possible.
-
Issue 2: The rate of isomerization is much faster/slower than expected.
-
Possible Cause 1: Incorrect pH or temperature.
-
Troubleshooting Step: Verify the pH of your reaction mixture using a calibrated pH meter. Ensure your heating apparatus is accurately maintaining the target temperature.
-
-
Possible Cause 2: Catalytic effects of other components in the reaction mixture.
-
Troubleshooting Step: Be aware that other acidic or basic species in your reaction mixture could be influencing the rate of isomerization. If possible, simplify the reaction mixture to isolate the effect of the primary acid catalyst.
-
Data Presentation
Due to the lack of specific kinetic data in the literature for the acid-catalyzed isomerization of this compound, the following table is presented as a template for organizing your experimental data from a forced degradation study.
| Condition ID | Acid Type | Acid Concentration (M) | Temperature (°C) | Time (hours) | % cis-isomer Remaining | % trans-isomer Formed | % Other Degradants |
| A-1 | HCl | 0.1 | 60 | 1 | |||
| A-2 | HCl | 0.1 | 60 | 4 | |||
| A-3 | HCl | 0.1 | 60 | 24 | |||
| B-1 | H₂SO₄ | 0.1 | 80 | 1 | |||
| B-2 | H₂SO₄ | 0.1 | 80 | 4 | |||
| B-3 | H₂SO₄ | 0.1 | 80 | 24 |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Stress Testing
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under acidic conditions.
1. Materials:
- This compound
- 0.1 M Hydrochloric Acid (HCl)
- 0.1 M Sodium Hydroxide (NaOH) for neutralization
- Methanol or other suitable organic solvent
- HPLC grade water
- HPLC grade acetonitrile
- Volumetric flasks, pipettes, and vials
2. Procedure:
- Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/methanol mixture).
- In a series of reaction vials, add a known volume of the stock solution and an equal volume of 0.1 M HCl.
- Place the vials in a temperature-controlled bath at a set temperature (e.g., 60°C or 80°C).
- At specified time points (e.g., 0, 1, 4, 8, 24 hours), remove a vial from the bath and immediately quench the reaction by neutralizing the solution with an equivalent amount of 0.1 M NaOH.
- Dilute the quenched sample to a suitable concentration for analysis.
- Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the cis- and trans-isomers.
Protocol 2: HPLC Method for Isomer Quantification
This is a starting point for developing an HPLC method to separate and quantify cis- and trans-cyclobutane-1,2-dicarboxylic acid. Optimization will likely be required.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase. A suggested starting point is 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Acid-catalyzed isomerization of cis- to trans-cyclobutane-1,2-dicarboxylic acid.
Caption: Troubleshooting workflow for unexpected stability study results.
Technical Support Center: Purification of Crude cis-Cyclobutane-1,2-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude cis-cyclobutane-1,2-dicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
The impurities present in crude this compound are highly dependent on the synthetic route employed.
-
From Maleic Anhydride and Ethylene: Unreacted maleic anhydride, and potentially polymeric materials.
-
From Hydrolysis of cis-1,2-Dicyanocyclobutane: Incomplete hydrolysis can lead to the presence of the corresponding mono-amide or dinitrile. The trans-isomer of the dicarboxylic acid can also be a significant impurity.[1]
-
General Impurities: Residual solvents from the reaction or initial extraction steps, and colored byproducts from side reactions.
Q2: What are the recommended initial purification steps for this compound?
For a solid crude product, a simple wash with a cold, non-polar solvent can be effective in removing less polar impurities. For more comprehensive purification, recrystallization is the most common and effective method. This compound is known to be soluble in water and alcohol solvents.[2]
Q3: My purified product has a low melting point and a broad melting range. What does this indicate?
A low and broad melting point is a strong indication of the presence of impurities. The melting point of pure this compound is reported to be in the range of 133-139°C.[2] Co-crystallization of impurities or the presence of the trans-isomer can lead to this observation. Further purification is recommended.
Q4: Can I use column chromatography to purify this compound?
Yes, silica (B1680970) gel column chromatography can be a suitable method for purifying dicarboxylic acids, especially for removing impurities with different polarities. A common mobile phase for dicarboxylic acids on silica gel involves a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol), often with a small amount of a modifier like acetic or formic acid to improve peak shape and reduce tailing.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Oily Precipitate Forms Instead of Crystals | The crude material may have a high concentration of impurities, lowering its melting point to below the boiling point of the solvent. The cooling rate may be too rapid. | - Re-heat the solution to redissolve the oil. - Add a small amount of a co-solvent in which the oil is more soluble. - Allow the solution to cool more slowly. - Try a different recrystallization solvent with a lower boiling point. |
| Low or No Crystal Formation Upon Cooling | The solution is not sufficiently saturated. Too much solvent was used. | - Concentrate the solution by carefully evaporating some of the solvent. - Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. - Add a seed crystal of pure this compound. |
| Colored Impurities in Crystals | The impurities are co-crystallizing with the product. | - Perform a hot filtration of the dissolved crude product with activated charcoal to adsorb colored impurities before allowing the solution to cool and crystallize. Be aware that activated charcoal can also adsorb some of the desired product, potentially reducing the yield. - A second recrystallization may be necessary. |
| Poor Recovery of the Product | The chosen solvent is too good a solvent for the compound, even at low temperatures. Incomplete precipitation. | - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Minimize the amount of cold solvent used to wash the crystals. - Consider using a different solvent or a solvent mixture where the product has lower solubility at cold temperatures. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Separation of Product and Impurities | The chosen eluent system has inappropriate polarity. | - Perform small-scale analytical Thin Layer Chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. - For dicarboxylic acids, adding a small percentage of acetic or formic acid to the eluent can improve separation and peak shape. |
| Product Streaks on the Column/TLC Plate | The compound is interacting too strongly with the stationary phase. The sample is overloaded. | - Add a small amount of a polar modifier like acetic acid to the eluent. - Ensure the sample is fully dissolved in a minimal amount of the initial eluent before loading onto the column. - Load a smaller amount of the crude material onto the column. |
| Product Does Not Elute from the Column | The eluent is not polar enough. | - Gradually increase the polarity of the eluent system (gradient elution). For example, start with a low percentage of methanol (B129727) in dichloromethane (B109758) and gradually increase the methanol concentration. |
Experimental Protocols
Recrystallization from Water
This protocol is a general guideline and may require optimization based on the purity of the crude material.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of hot water until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of the crude product) and swirl the mixture. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.
General Column Chromatography Protocol
-
Slurry Preparation: In a beaker, mix silica gel with the initial, low-polarity eluent to form a slurry.
-
Column Packing: Pour the slurry into a chromatography column plugged with a small piece of cotton or glass wool. Allow the silica to settle, ensuring a level surface. Drain the excess solvent until it is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Carefully add this solution to the top of the silica gel bed.
-
Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.
-
Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Solubility Data (Qualitative)
| Solvent | Solubility |
| Water | Soluble[2] |
| Alcohol (e.g., Ethanol) | Soluble[2] |
| Benzene | Recrystallization solvent[1] |
| Ether | Extraction solvent[1] |
| Ethyl Acetate | Recrystallization solvent for a related compound |
Visualizations
Experimental Workflow: Recrystallization
Caption: Workflow for the purification of this compound by recrystallization.
Troubleshooting Logic: Oily Precipitate
Caption: Troubleshooting guide for the formation of an oily precipitate during recrystallization.
References
Technical Support Center: Analytical Methods for Detecting Trans Isomer Contamination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the detection and quantification of trans isomer contamination.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for my application?
A1: The choice of technique depends on several factors including the sample matrix, the concentration of the trans isomer, the required level of accuracy and precision, and available instrumentation.
-
Gas Chromatography (GC-FID): A robust and widely used method, especially for fatty acid analysis in food and biological samples. It offers high resolution and sensitivity.[1][2][3]
-
High-Performance Liquid Chromatography (HPLC): Versatile for separating a wide range of cis/trans isomers, including non-volatile or thermally labile compounds found in drug substances.
-
Fourier-Transform Infrared Spectroscopy (FTIR): A rapid screening tool, particularly for edible oils and fats, that requires minimal sample preparation.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, making it an excellent tool for unambiguous identification and quantification of isomers without the need for reference standards of the individual isomers.
Q2: Why is derivatization often required for GC analysis of fatty acids?
A2: Free fatty acids are polar and have low volatility, which can lead to poor chromatographic peak shape (tailing) and inaccurate results. Derivatization to fatty acid methyl esters (FAMEs) increases their volatility and reduces polarity, making them suitable for GC analysis.[6]
Q3: Can FTIR be used for quantitative analysis of low levels of trans fats?
A3: Yes, Attenuated Total Reflectance (ATR)-FTIR is a recognized method for quantifying trans fats. The characteristic absorption band for isolated trans double bonds appears around 966 cm⁻¹.[4][5][7] While traditionally used for levels above 1%, modifications to the method can allow for quantification at lower levels.
Q4: How does NMR distinguish between cis and trans isomers?
A4: NMR spectroscopy differentiates cis and trans isomers based on differences in the chemical environment of the nuclei. This results in distinct chemical shifts and coupling constants (J-values) for the protons attached to the double bond. For instance, the vicinal coupling constant (³JHH) is typically larger for trans isomers (around 12-18 Hz) compared to cis isomers (around 6-12 Hz).
Quantitative Data Summary
The following table summarizes typical performance characteristics of the different analytical methods for trans isomer analysis.
| Parameter | Gas Chromatography-Flame Ionization Detector (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV/Fluorescence) | Attenuated Total Reflectance - Fourier-Transform Infrared Spectroscopy (ATR-FTIR) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Limit of Detection (LOD) | 0.01 - 0.06 mg/mL[8] | ~0.03 mg/g (with derivatization)[9] | ~1% (official methods), can be lowered with modifications | Dependent on concentration and acquisition time |
| Limit of Quantification (LOQ) | 0.03 - 0.1%[10] | ~0.1 mg/g (with derivatization)[9] | ~1% (AOCS official method)[4] | Dependent on S/N ratio, requires S/N > 10 |
| Linearity (R²) | > 0.99[2][8][11] | > 0.999[12] | > 0.99[3] | Excellent, direct proportionality |
| Precision (RSD%) | < 5%[2][11] | < 2% | < 5% | High precision achievable with proper setup |
| Typical Analysis Time | 30 - 70 minutes[2][3] | 15 - 30 minutes | < 5 minutes[3][4] | Minutes to hours, depending on concentration |
Troubleshooting Guides
Gas Chromatography (GC-FID)
Problem: Poor peak shape (tailing or fronting) for FAMEs. Answer:
-
Tailing peaks: Can be caused by active sites in the inlet or column. Try cleaning or replacing the inlet liner and conditioning the column.
-
Fronting peaks: Often a result of column overload. Reduce the injection volume or sample concentration.
Problem: Inconsistent retention times for cis/trans isomers. Answer:
-
Check for leaks in the gas lines.
-
Ensure a constant and correct carrier gas flow rate.
-
Verify the stability of the oven temperature. Small temperature fluctuations can significantly impact the separation of closely eluting isomers.
Problem: Co-elution of cis and trans isomers. Answer:
-
Optimize the temperature program. A slower ramp rate can improve resolution.[13]
-
Ensure you are using a highly polar capillary column (e.g., cyanopropyl phase) of sufficient length (e.g., 100m) as recommended by official methods like AOAC 996.06 and AOCS Ce 1h-05.[1][14][15]
High-Performance Liquid Chromatography (HPLC)
Problem: Isomers are not separating (co-elution). Answer:
-
Optimize mobile phase: Adjust the ratio of organic modifier to the aqueous phase. Switching between acetonitrile (B52724) and methanol (B129727) can also alter selectivity. For ionizable compounds, small changes in pH can have a significant effect.
-
Change stationary phase: If mobile phase optimization is insufficient, consider a column with different chemistry. For geometric isomers, columns with shape selectivity can be effective.
-
Adjust flow rate: Lowering the flow rate can sometimes improve resolution, though it will increase analysis time.
Problem: Broad peaks. Answer:
-
Extra-column volume: Minimize the length and internal diameter of tubing between the column and detector.
-
Column degradation: The column may be contaminated or the packing may have deteriorated. Try flushing the column or replace it if necessary.
-
Sample overload: Inject a smaller volume or a more dilute sample.
Fourier-Transform Infrared (FTIR) Spectroscopy
Problem: Inaccurate quantification of trans fats at low levels. Answer:
-
Baseline correction: Ensure proper baseline correction is applied to the spectrum to accurately measure the peak area of the trans band at ~966 cm⁻¹.
-
Interferences: Other functional groups in the sample matrix can have absorbances near the trans peak. Using a second derivative of the spectrum can help to resolve overlapping peaks.[5]
-
Calibration standards: The accuracy of the quantification is highly dependent on the quality and matrix-matching of your calibration standards.
Problem: Noisy spectrum. Answer:
-
Insufficient scans: Increase the number of scans to improve the signal-to-noise ratio.
-
Sample preparation: Ensure the sample is homogeneous and properly in contact with the ATR crystal. For oils, heating the sample can ensure it is fully liquid and uniform.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem: Overlapping signals of cis and trans isomers. Answer:
-
Higher field strength: Using a higher field NMR spectrometer will increase chemical shift dispersion and may resolve the overlapping signals.
-
Change of solvent: Different deuterated solvents can induce different chemical shifts (solvent effects), which may lead to the separation of signals.
-
2D NMR techniques: Techniques like COSY and NOESY can help to identify and assign the signals corresponding to each isomer even if they are partially overlapped in the 1D spectrum.
Problem: Broad peaks. Answer:
-
Shimming: Poor magnetic field homogeneity is a common cause of broad peaks. Re-shim the spectrometer.
-
Sample viscosity: Highly concentrated or viscous samples can lead to broader lines. Dilute the sample if possible.
-
Paramagnetic impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure your sample and NMR tube are clean.
Experimental Protocols & Workflows
Overall Workflow for Trans Isomer Analysis
Caption: General workflow for the analysis of trans isomer contamination.
Detailed Protocol: GC-FID Analysis of Trans Fatty Acids (as FAMEs)
This protocol is based on principles outlined in official methods such as AOAC 996.06 and AOCS Ce 1h-05.[1][7][14][15]
1. Sample Preparation (Fatty Acid Methylation): a. Accurately weigh about 100-150 mg of the extracted lipid sample into a screw-cap tube. b. Add 2 mL of hexane (B92381) and vortex to dissolve the lipid. c. Add 2 mL of 0.5 M sodium methoxide (B1231860) in methanol. d. Cap the tube tightly and vortex for 2 minutes at room temperature. e. Add 2 mL of saturated NaCl solution and vortex for 30 seconds. f. Centrifuge at 3000 rpm for 5 minutes to separate the layers. g. Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.
2. GC-FID Instrumentation and Conditions:
- Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
- Column: Highly polar capillary column (e.g., 100 m x 0.25 mm ID, 0.20 µm film thickness, cyanopropyl stationary phase).
- Carrier Gas: Helium or Hydrogen.
- Injector: Split/splitless injector, 225 °C.
- Oven Temperature Program:
- Initial temperature: 100 °C, hold for 4 minutes.
- Ramp to 240 °C at 3 °C/min.
- Hold at 240 °C for 15 minutes.
- Detector: FID, 285 °C.
3. Data Acquisition and Analysis: a. Inject 1 µL of the FAMEs solution into the GC. b. Acquire the chromatogram. c. Identify the FAME peaks by comparing their retention times with those of a standard FAME mixture. d. Integrate the peak areas of the trans fatty acid isomers. e. Quantify the amount of each trans isomer using a calibration curve or an internal standard method.
GC-FID Troubleshooting Logic
Caption: Troubleshooting workflow for common GC-FID issues in trans isomer analysis.
Detailed Protocol: ATR-FTIR for Total Trans Fat Quantification
1. Instrument Setup: a. Use an FTIR spectrometer equipped with a heated ATR accessory (e.g., with a diamond or ZnSe crystal). b. Set the ATR crystal temperature to 65 °C to ensure fat/oil samples are completely melted and homogeneous.
2. Sample and Standard Preparation: a. Prepare a series of calibration standards by mixing a trans-fat-free oil with a standard trans-fat (e.g., trielaidin) at various concentrations (e.g., 1%, 5%, 10%, 20%). b. Heat the standards and samples to ensure they are liquid and homogeneous before analysis.
3. Data Acquisition: a. Collect a background spectrum of the clean, empty ATR crystal. b. Apply a small amount (e.g., 50 µL) of the melted standard or sample onto the ATR crystal, ensuring complete coverage. c. Acquire the sample spectrum (e.g., by co-adding 32 scans at a resolution of 4 cm⁻¹).
4. Data Processing and Quantification: a. In the spectral region of interest (e.g., 1000-900 cm⁻¹), perform a baseline correction. b. Measure the peak area or height of the characteristic trans absorption band around 966 cm⁻¹. c. Create a calibration curve by plotting the peak area/height of the standards against their known concentrations. d. Use the calibration curve to determine the trans fat concentration in the unknown samples.
Decision Tree for Method Selection
Caption: Decision tree for selecting an appropriate analytical method.
References
- 1. Rt-2560 Columns Ensure Accurate, Reliable AOAC 996.06 and AOCS Ce 1j-07 FAMEs Analysis [restek.com]
- 2. Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products [mdpi.com]
- 3. gcms.cz [gcms.cz]
- 4. jascoinc.com [jascoinc.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. gcms.cz [gcms.cz]
- 7. scribd.com [scribd.com]
- 8. Validation of the AOAC method for analyzing fatty acids in meat by-products for the Korean Food Composition Database - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jppres.com [jppres.com]
- 11. An accurate and reliable method for identification and quantification of fatty acids and trans fatty acids in food fats samples using gas chromatography - Arabian Journal of Chemistry [arabjchem.org]
- 12. Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. chinaoils.cn [chinaoils.cn]
- 15. library.aocs.org [library.aocs.org]
effect of temperature on the stability of cis-cyclobutane-1,2-dicarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-cyclobutane-1,2-dicarboxylic acid. The information addresses common issues related to the compound's thermal stability.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of this compound?
A1: Based on data from substituted analogs, this compound is expected to be reasonably stable at temperatures up to approximately 200°C.[1] Above this temperature, the cyclobutane (B1203170) ring may undergo cleavage.[1][2] The melting point of the cis isomer is reported to be in the range of 134-139°C.[3] It is important to note that prolonged heating, even below the decomposition temperature, may lead to isomerization.
Q2: My experiment requires heating a solution of this compound, and I'm observing the formation of a new, less soluble compound. What is happening?
A2: It is highly probable that the this compound is isomerizing to its trans isomer. The trans isomer is generally more thermally stable and often less soluble than the cis form. This process can be accelerated by the presence of acidic conditions. It has been documented that heating this compound in the presence of concentrated hydrochloric acid will convert it to the trans-isomer.
Q3: How can I minimize the isomerization of this compound during my experiments?
A3: To minimize isomerization, it is recommended to:
-
Use the lowest possible temperature required for your reaction or process.
-
Keep heating times to a minimum.
-
Work under neutral or basic conditions if your experimental design allows, as acidic conditions can catalyze the isomerization.
-
If possible, consider using a non-protic solvent to reduce the likelihood of proton-mediated isomerization.
Q4: What are the primary decomposition products of this compound at high temperatures?
A4: At temperatures significantly above 200°C, the primary decomposition pathway is likely to be cleavage of the cyclobutane ring.[1][2] This can result in the formation of various smaller molecules. The exact nature of the decomposition products will depend on the specific conditions (e.g., presence of oxygen, pressure).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected formation of a precipitate upon heating. | Isomerization to the less soluble trans-cyclobutane-1,2-dicarboxylic acid. | Confirm the identity of the precipitate using analytical techniques such as NMR or melting point analysis. To avoid this, follow the recommendations in FAQ Q3. |
| Inconsistent reaction yields when using this compound as a starting material in heated reactions. | Partial isomerization to the trans isomer, which may have different reactivity in your specific reaction. | Monitor the isomeric purity of your starting material throughout the reaction using techniques like HPLC or NMR. Adjust reaction conditions (lower temperature, shorter time) to minimize isomerization. |
| Observation of gas evolution and discoloration at elevated temperatures. | Thermal decomposition of the compound. | This indicates that the temperature is too high. Refer to the thermal stability data and ensure your experimental temperature is well below the decomposition range (ideally below 200°C). Consider using a milder synthetic route if high temperatures are required. |
Data Presentation
| Property | This compound | trans-Cyclobutane-1,2-dicarboxylic acid |
| Melting Point | 134-139 °C[3] | 129-132 °C[4] |
| Estimated Decomposition Temperature | > 200 °C[1] | > 200 °C |
Experimental Protocols
Protocol 1: Monitoring Thermal Isomerization using Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Prepare a solution of this compound of known concentration in a suitable deuterated solvent (e.g., DMSO-d6) in an NMR tube.
-
Initial Spectrum: Acquire a baseline ¹H NMR spectrum at room temperature. The protons on the cyclobutane ring of the cis isomer will have a characteristic chemical shift and coupling pattern.
-
Heating: Heat the NMR tube to the desired temperature in a calibrated oil bath or a variable temperature NMR probe.
-
Time-course Analysis: Acquire ¹H NMR spectra at regular time intervals.
-
Data Analysis: Monitor the appearance of new signals corresponding to the trans isomer. The degree of isomerization can be quantified by integrating the signals corresponding to both the cis and trans isomers.
Protocol 2: Assessment of Thermal Stability using Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA instrument according to the manufacturer's instructions.
-
Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-10 mg) into the TGA pan.
-
Experimental Conditions: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 400 °C).
-
Data Analysis: The TGA thermogram will show the percentage of weight loss as a function of temperature. The onset temperature of significant weight loss indicates the beginning of decomposition.
Visualizations
Caption: Thermal pathways for this compound.
References
Technical Support Center: Synthesis of cis-Cyclobutane-1,2-dicarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of cis-cyclobutane-1,2-dicarboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound and its derivatives.
Route 1: [2+2] Photocycloaddition of Maleic Anhydride (B1165640)
This method typically involves the photochemical cycloaddition of maleic anhydride with an alkene (e.g., ethylene) in the presence of a photosensitizer to form the corresponding cis-cyclobutane-1,2-dicarboxylic anhydride, which is subsequently hydrolyzed.
Question: My [2+2] photocycloaddition reaction is giving a very low yield. What are the potential causes and solutions?
Answer:
Low yields in [2+2] photocycloaddition reactions can stem from several factors:
-
Inadequate Light Source: The wavelength of your light source must overlap with the absorbance spectrum of the photosensitizer. For instance, benzophenone (B1666685) has poor absorbance at 375 nm, which can lead to inefficient sensitization.
-
Mismatched Triplet Energies: For efficient energy transfer, the triplet energy of the photosensitizer must be higher than that of maleic anhydride (which is approximately 302 kJ/mol).[1]
-
Incorrect Photosensitizer Concentration: The concentration of the photosensitizer is crucial. Typically, a concentration is chosen to absorb most of the incident light.
-
Side Reactions: Maleic anhydride can undergo polymerization or other side reactions under UV irradiation, especially in the absence of a suitable alkene.[2][3]
-
Oxygen Quenching: Dissolved oxygen can quench the triplet excited state of the photosensitizer, inhibiting the desired energy transfer. It is crucial to degas the reaction mixture thoroughly before starting the irradiation.
Solutions:
-
Optimize Light Source and Photosensitizer: Ensure your light source's emission spectrum is appropriate for your chosen photosensitizer. For example, thioxanthone is a suitable sensitizer (B1316253) for reactions irradiated with blue light-emitting diodes (LEDs) around 440 nm.[4][5]
-
Degas the Reaction Mixture: Before irradiation, thoroughly degas the solvent and reaction mixture by bubbling with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.
-
Control Reaction Temperature: Photochemical reactions can be temperature-dependent. Maintaining a consistent, often low, temperature can minimize side reactions.
-
Use an Appropriate Solvent: The choice of solvent can influence the reaction outcome. Solvents like acetone (B3395972) can sometimes act as a photosensitizer, while others might participate in side reactions. Dichloromethane and acetonitrile (B52724) are commonly used solvents for these reactions.[4][6]
Question: I am observing the formation of byproducts in my photocycloaddition reaction. What are they and how can I minimize them?
Answer:
Common byproducts in the photocycloaddition of maleic anhydride include polymers of maleic anhydride and adducts with the solvent.[2] To minimize these:
-
Use a high concentration of the alkene: This will favor the intermolecular [2+2] cycloaddition over side reactions.
-
Control the irradiation time: Prolonged irradiation can lead to the decomposition of the product and the formation of byproducts. Monitor the reaction progress by techniques like TLC or GC.
-
Purify the starting materials: Impurities in the maleic anhydride or the alkene can lead to undesired side reactions.
Question: How can I hydrolyze the resulting anhydride to the cis-dicarboxylic acid without causing isomerization?
Answer:
Hydrolysis of the cis-anhydride to the corresponding dicarboxylic acid can typically be achieved by heating with water.[7] To avoid isomerization to the more stable trans-isomer, it is important to avoid strongly acidic or basic conditions and high temperatures for extended periods.[8] Mild conditions, such as refluxing in water followed by recrystallization, are generally sufficient.[7]
Route 2: Hydrolysis of cis-Cyclobutane-1,2-dicyanide
This method involves the hydrolysis of cis-cyclobutane-1,2-dicyanide. The choice of acid for hydrolysis is critical to prevent isomerization.
Question: I am trying to synthesize this compound from the corresponding dicyanide, but I am getting the trans-isomer. Why is this happening and how can I prevent it?
Answer:
The formation of the trans-isomer is a common issue when hydrolyzing cis-cyclobutane-1,2-dicyanide. This isomerization is often catalyzed by strong acids like hydrochloric acid at elevated temperatures.[8]
Solution:
To prevent isomerization, the use of sulfuric acid monohydrate is recommended.[8] This reagent facilitates the hydrolysis of the dicyanide to the dicarboxylic acid without causing epimerization at the cyclobutane (B1203170) ring, thus preserving the cis-stereochemistry. The reaction typically involves forming an adduct between the dicyanide and sulfuric acid monohydrate, followed by hydrolysis.[8]
Question: The hydrolysis of my dinitrile is incomplete, resulting in a low yield of the dicarboxylic acid. How can I improve the conversion?
Answer:
Incomplete hydrolysis can be due to several factors:
-
Insufficient reaction time or temperature: The hydrolysis of nitriles can be slow. Ensure the reaction is heated for a sufficient period.
-
Formation of stable intermediates: Amides are intermediates in the hydrolysis of nitriles.[9][10] Under certain conditions, the reaction may stall at the amide stage.
-
Poor solubility of the starting material: The dinitrile may not be fully soluble in the reaction medium.
Solutions:
-
Optimize reaction conditions: The reaction temperature and time may need to be optimized. For the sulfuric acid monohydrate method, temperatures between 50 to 95 °C are preferred.[8]
-
Ensure adequate mixing: Vigorous stirring is important to ensure good contact between the reactants.
-
Stepwise hydrolysis: In some cases, a two-step procedure involving initial formation of the amide followed by its hydrolysis under different conditions might be more effective.
Data Presentation
The following table summarizes the performance of different photosensitizers in a representative [2+2] cycloaddition reaction of an N-aryl maleimide (B117702) with styrene.
| Photosensitizer | Catalyst Loading (mol%) | Irradiation Wavelength (nm) | Yield (%) | Diastereomeric Ratio (dr) |
| Thioxanthone | 20 | 370 | 72 | 70:30 |
| Benzophenone | 20 | 370 | <5 | - |
| 4,4'-Dimethoxybenzophenone | 20 | 370 | <5 | - |
| Michler's Ketone | 20 | 440 | 35 | 70:30 |
Data adapted from a study on N-aryl maleimides, which have different photophysical properties than maleic anhydride but illustrate the importance of sensitizer choice.[4]
Experimental Protocols
Protocol 1: Synthesis of cis-Cyclobutane-1,2-dicarboxylic Anhydride via Photosensitized [2+2] Cycloaddition
This protocol describes the synthesis of a cyclobutane-1,2-dicarboxylic anhydride derivative using a photosensitized [2+2] cycloaddition.
Materials:
-
Maleic Anhydride
-
Alkene (e.g., ethylene, cyclohexene)
-
Photosensitizer (e.g., thioxanthone, acetone)
-
Solvent (e.g., dichloromethane, acetonitrile)
-
Photoreactor equipped with a suitable lamp (e.g., medium-pressure mercury lamp, LEDs)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a quartz reaction vessel, dissolve maleic anhydride and the chosen photosensitizer (e.g., 0.05 equivalents of thioxanthone) in the selected solvent.
-
Add a stoichiometric excess of the alkene to the solution.
-
Seal the reaction vessel and thoroughly degas the mixture by bubbling with an inert gas for at least 30 minutes.
-
Place the reaction vessel in the photoreactor and commence irradiation. If using a gaseous alkene like ethylene, maintain a constant pressure throughout the reaction.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or 1H NMR).
-
Once the reaction is complete, stop the irradiation and carefully vent any excess pressure.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the pure cis-cyclobutane-1,2-dicarboxylic anhydride derivative.
Protocol 2: Hydrolysis of cis-Cyclobutane-1,2-dicarboxylic Anhydride
Materials:
-
cis-Cyclobutane-1,2-dicarboxylic anhydride derivative
-
Deionized water
Procedure:
-
To a round-bottom flask containing the cis-cyclobutane-1,2-dicarboxylic anhydride, add a sufficient amount of deionized water.
-
Heat the mixture to reflux with stirring until the anhydride has completely dissolved.
-
Continue refluxing for 1-2 hours to ensure complete hydrolysis.
-
Allow the solution to cool to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold deionized water.
-
Dry the crystals under vacuum to obtain the pure this compound derivative.[7]
Protocol 3: Synthesis of this compound via Hydrolysis of cis-Cyclobutane-1,2-dicyanide
This protocol is based on the method described in US Patent 3,290,365 to prevent isomerization.[8]
Materials:
-
cis-Cyclobutane-1,2-dicyanide
-
Sulfuric acid monohydrate (H₂SO₄·H₂O)
-
Deionized water
-
Ether (or another suitable extraction solvent like benzene, toluene, or chloroform)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place the sulfuric acid monohydrate.
-
Slowly add the cis-cyclobutane-1,2-dicyanide to the sulfuric acid monohydrate while maintaining the temperature between 70-115 °C. The reaction is exothermic, so cooling may be necessary.
-
After the addition is complete, stir the mixture for a further 15-30 minutes to ensure the formation of the adduct.
-
Carefully add water to the reaction mixture. The hydrolysis reaction is also exothermic.
-
Reflux the solution for approximately one hour.
-
After reflux, remove excess water by distillation.
-
Extract the resulting solid or slurry with ether in a Soxhlet extractor for several hours (e.g., 16 hours).
-
Evaporate the ether from the extract to obtain the crude this compound.
-
Recrystallize the crude product from a suitable solvent (e.g., benzene) to yield the pure product.
Visualizations
Caption: Workflow for the synthesis of this compound via photocycloaddition.
Caption: Workflow for the synthesis of this compound via dicyanide hydrolysis.
Caption: Troubleshooting decision tree for key synthesis issues.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. Renewable production of phthalic anhydride from biomass-derived furan and maleic anhydride - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC41655K [pubs.rsc.org]
- 4. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stereoselective intermolecular [2 + 2]-photocycloaddition reactions of maleic anhydride: stereocontrolled and regiocontrolled access to 1,2,3-trifunctionalized cyclobutanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. sas.upenn.edu [sas.upenn.edu]
- 8. US3290365A - Method of preparing cis-cyclobutane-1, 2-dicarboxylic acid - Google Patents [patents.google.com]
- 9. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 10. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
avoiding byproducts in the photodimerization synthesis method
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing photodimerization reactions and minimizing the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in photodimerization reactions?
A1: The most prevalent byproducts in photodimerization reactions are typically stereoisomers of the desired dimer.[1][2] For instance, the photodimerization of trans,trans-dibenzylideneacetone can yield up to eleven different stereoisomers.[1] Other common byproducts include polymers, photoisomers of the starting material (e.g., cis-trans isomers), and degradation products resulting from prolonged exposure to UV light.[3][4][5] In the presence of oxygen, photooxidation products can also form.
Q2: How does the choice of solvent affect byproduct formation?
A2: Solvent polarity and viscosity play a crucial role in determining the selectivity and outcome of a photodimerization reaction.[2][6] In solution, different solvents can favor the formation of specific stereoisomers. For example, in the photodimerization of 6-alkylcoumarins, nonpolar solvents exclusively yield the anti-hh dimer, while polar solvents can lead to the formation of ht dimers for the unsubstituted coumarin.[2] Running the reaction in a solvent where the reactant is insoluble, such as the photodimerization of acenaphthylene (B141429) in water, can significantly enhance stereoselectivity towards the anti product.[7]
Q3: Can the wavelength of light be used to control byproduct formation?
A3: Yes, the irradiation wavelength is a critical parameter for controlling byproduct formation. Using a wavelength that selectively excites the reactant to the desired excited state can minimize side reactions. For instance, irradiating at the long-wavelength edge of the absorption band can sometimes improve selectivity.[4] Conversely, using high-energy (short-wavelength) UV light can lead to the formation of degradation products and other unwanted isomers.[8][9] It is often recommended to use narrow-band filters or a tunable light source to isolate the optimal wavelength.[9]
Q4: What is the role of a photosensitizer in avoiding byproducts?
A4: A photosensitizer can be used to selectively generate the triplet excited state of the reactant, which can lead to a different and often more selective reaction pathway compared to direct irradiation.[10][11] This is because direct irradiation may produce a mixture of singlet and triplet excited states, leading to different products. By choosing a photosensitizer with an appropriate triplet energy, it is possible to promote the formation of a specific desired dimer and suppress other reaction channels.[6] For example, in the photodimerization of coumarin, using a sensitizer (B1316253) predominantly yields the anti-head-to-head dimer.[6]
Q5: Is it possible to completely avoid byproducts?
A5: While completely avoiding byproducts is challenging, their formation can be significantly minimized through careful optimization of reaction conditions.[12] Factors such as reactant concentration, temperature, solvent, irradiation wavelength, and the use of photosensitizers all contribute to the product distribution.[13] Solid-state photodimerization, where the molecules are held in a fixed orientation within a crystal lattice, can often lead to higher selectivity and fewer byproducts compared to solution-phase reactions.[3][14]
Troubleshooting Guides
Problem 1: Low Yield of Desired Dimer and High Amount of Stereoisomeric Byproducts
| Potential Cause | Recommended Solution |
| Non-optimal Solvent | Screen a variety of solvents with different polarities. Consider using a solvent in which the starting material is sparingly soluble to leverage crystal packing forces, which can enhance stereoselectivity.[7] For example, performing the reaction in water for insoluble reactants has shown high anti stereoselectivity.[7] |
| Inappropriate Wavelength | Use a light source with a narrow emission spectrum or employ band-pass filters to select a wavelength that maximizes the formation of the desired product while minimizing the excitation of other species.[9] Start by using a wavelength at the longer end of the reactant's absorption spectrum. |
| Reaction Run in Solution | If feasible, attempt the reaction in the solid state. The topochemical control provided by the crystal lattice can significantly restrict the possible orientations of the reacting molecules, leading to a single or a limited number of stereoisomers.[3][14] |
| Absence of a Photosensitizer | If direct irradiation leads to a mixture of products, consider using a triplet photosensitizer. The choice of sensitizer should be based on its triplet energy relative to the reactant. |
Problem 2: Formation of Polymeric Byproducts
| Potential Cause | Recommended Solution |
| High Reactant Concentration | Lower the concentration of the starting material. High concentrations can favor intermolecular reactions beyond dimerization, leading to oligomerization and polymerization.[5] |
| Prolonged Irradiation Time | Monitor the reaction progress using an analytical technique like TLC or HPLC and stop the reaction once the starting material is consumed or the concentration of the desired product is maximized.[1][9] Over-irradiation can lead to the reaction of the initial dimer with other monomer molecules. |
| High Light Intensity | Reduce the intensity of the light source. High photon flux can increase the concentration of excited species, promoting polymerization. |
Problem 3: Presence of Photoisomerization or Degradation Products
| Potential Cause | Recommended Solution |
| Broadband UV Source | Use a light source with a specific wavelength or filters to avoid high-energy UV radiation that can cause degradation or unwanted isomerizations.[8][9] |
| Presence of Oxygen | Degas the solvent and the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes before and during the irradiation to prevent photooxidation.[9] |
| Product Instability | The desired photodimer itself might be photochemically active at the irradiation wavelength, leading to a photostationary state or subsequent reactions.[15] If possible, choose a wavelength where the product has minimal absorbance. Additionally, perform workup and purification in the dark or under red light to prevent further reactions.[9] |
Quantitative Data Summary
Table 1: Effect of Solvent on the Stereoselectivity of Acenaphthylene Photodimerization
| Solvent | Selectivity (syn:anti) | Yield (%) |
| Benzene (O₂ saturated) | 98:2 | 39 |
| Water (insoluble) | <1:99 | High |
| Organic Solvents (solubilizing) | Poor selectivity | - |
| Data compiled from reference[7]. |
Table 2: Influence of Reaction Conditions on 6-Methylcoumarin Photodimerization
| Condition | Predominant Product |
| Nonpolar Solvents | anti-hh |
| Triplet Sensitization | anti-hh |
| Ionic Micellar Systems | syn-hh |
| Data compiled from reference[2]. |
Experimental Protocols
General Protocol for Solution-Phase Photodimerization
-
Preparation of the Reaction Mixture:
-
Dissolve the starting material in an appropriate, degassed solvent (e.g., HPLC-grade cyclohexane, benzene, or acetonitrile) in a quartz reaction vessel to the desired concentration (typically 0.01-0.1 M).
-
If a photosensitizer is used, add it to the solution at the desired concentration (e.g., 10 mol%).
-
Seal the vessel with a septum and degas the solution by bubbling with a gentle stream of argon or nitrogen for 20-30 minutes.
-
-
Photochemical Reaction:
-
Place the reaction vessel in a photochemical reactor equipped with a suitable UV lamp (e.g., mercury lamp) and a cooling system to maintain a constant temperature.
-
If necessary, use a filter (e.g., Pyrex to block short-wavelength UV) or a monochromator to select the desired irradiation wavelength.
-
Irradiate the solution while stirring.
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by periodically taking aliquots and analyzing them by TLC, GC, or HPLC.[1]
-
Once the reaction is complete or has reached the desired conversion, stop the irradiation.
-
Evaporate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product mixture using column chromatography on silica (B1680970) gel or recrystallization to separate the desired dimer from byproducts and unreacted starting material.[1] Use a suitable solvent system for elution (e.g., a gradient of hexane (B92381) and ethyl acetate).[1]
-
General Protocol for Solid-State Photodimerization
-
Crystal Preparation:
-
Prepare high-quality single crystals of the reactant through slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
The crystal structure should ideally be determined by X-ray diffraction to confirm a favorable alignment for [2+2] cycloaddition (parallel double bonds less than 4.2 Å apart).[14]
-
-
Photochemical Reaction:
-
Place the crystals on a glass slide or in a quartz tube.
-
Irradiate the crystals with a UV lamp of the appropriate wavelength. The irradiation time can range from hours to days depending on the reactivity of the compound.
-
-
Analysis:
-
Monitor the reaction progress by observing changes in the crystal's appearance (e.g., loss of transparency) or by analyzing the crystal using techniques like NMR or IR spectroscopy after dissolving a small portion.[16]
-
The extent of conversion can be determined by dissolving the irradiated crystal in a suitable solvent and analyzing the mixture by HPLC or NMR.
-
Visualizations
Caption: General workflow for solution-phase photodimerization synthesis.
Caption: Pathways leading to desired products and byproducts in photodimerization.
References
- 1. benchchem.com [benchchem.com]
- 2. Selectivity in the photodimerization of 6-alkylcoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-State [2+2] Photodimerization and Photopolymerization of α,ω-Diarylpolyene Monomers: Effective Utilization of Noncovalent Intermolecular Interactions in Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective photodimerization as a tool for light-regulated catalyst assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Photomechanochemical control over stereoselectivity in the [2+2] photodimerization of acenaphthylene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Photosensitizer - Wikipedia [en.wikipedia.org]
- 11. Developments in PDT Sensitizers for Increased Selectivity and Singlet Oxygen Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are the common reactions in photochemistryï¼-Shanghai 3S Technology [3s-tech.net]
- 13. benchchem.com [benchchem.com]
- 14. publications.iupac.org [publications.iupac.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refining Crystallization of cis-Cyclobutane-1,2-dicarboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the crystallization of pure cis-cyclobutane-1,2-dicarboxylic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Co-crystallization of trans Isomer | The trans isomer is generally less soluble and may precipitate out with the cis isomer if the solution is cooled too quickly or if the initial mixture is highly concentrated. | - Employ fractional crystallization. The trans isomer should crystallize first upon slow cooling. - Ensure the crude mixture is fully dissolved in the minimum amount of hot solvent before cooling. - After an initial crystallization, redissolve the crystals and recrystallize to improve purity. |
| Low Yield of cis Isomer | - The cis isomer is more soluble than the trans isomer in many solvents, leading to significant loss in the mother liquor. - Too much solvent was used during recrystallization. | - Concentrate the mother liquor after the initial crystallization and cool again to obtain a second crop of crystals. - Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. - Consider using a solvent system where the solubility of the cis isomer has a steeper temperature dependence. |
| Formation of Oil Instead of Crystals | - The solution is supersaturated, and the compound is precipitating at a temperature above its melting point. - Presence of significant impurities that inhibit crystal lattice formation. | - Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to reduce saturation. - Allow the solution to cool more slowly. - Try adding a seed crystal of pure this compound. - If impurities are suspected, consider a preliminary purification step like an extraction. |
| Fine Powder or Small Crystals Formed | - The solution was cooled too rapidly, leading to rapid nucleation. | - Allow the solution to cool slowly to room temperature, undisturbed. - Insulate the crystallization vessel to slow down the cooling rate further. - Consider a solvent system that promotes slower crystal growth. |
| cis Isomer Fails to Crystallize | - The cis isomer does not readily crystallize from aqueous reaction mixtures.[1] - The concentration of the cis isomer in the solution is below its saturation point at the given temperature. | - For isolation from a reaction mixture, extraction with a water-immiscible solvent such as ether or benzene (B151609) is recommended.[1] - Evaporate the solvent from the extract to obtain the crude cis isomer, which can then be recrystallized. - If attempting to recrystallize, ensure the solution is saturated at the boiling point of the solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Based on available literature, benzene has been successfully used to crystallize crude this compound.[1] The ideal solvent is one in which the acid has high solubility at elevated temperatures and low solubility at room temperature or below. The cis isomer is also noted to be soluble in water and alcohol.[2] Experimentation with mixed solvent systems may also yield good results.
Q2: How can I effectively separate the cis and trans isomers?
A2: The primary method for separating the cis and trans isomers is fractional crystallization, which leverages their different solubility profiles. The trans isomer is generally less soluble and will precipitate from a solution upon cooling before the more soluble cis isomer.[1] For mixtures resulting from synthesis, the trans isomer often precipitates directly from the reaction mixture, while the cis isomer remains in solution and must be isolated by extraction.[1]
Q3: My compound has "oiled out." What should I do?
A3: "Oiling out" occurs when the compound precipitates from the solution as a liquid rather than a solid. To resolve this, reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation slightly. Then, allow the solution to cool much more slowly. Introducing a seed crystal of the pure cis isomer can also help to initiate proper crystallization.
Q4: How can I confirm the purity of my crystallized this compound?
A4: The purity of your product can be assessed using several analytical techniques:
-
Melting Point Analysis: A sharp melting point range that corresponds to the literature value for the pure cis isomer (approximately 131.5 °C) indicates high purity.[1] A broad melting range suggests the presence of impurities.
-
Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the isomeric purity and the absence of residual solvent or other contaminants. The spectra of the cis and trans isomers will show distinct chemical shifts and coupling constants.
-
Chromatography: Techniques like HPLC or GC (after derivatization) can be used to quantify the isomeric purity.
Quantitative Data on Isomer Properties
| Property | This compound | trans-Cyclobutane-1,2-dicarboxylic Acid |
| Melting Point | ~131.5 °C[1] | ~128-131 °C[1] |
| Aqueous Solubility | Soluble[2] | Less soluble, precipitates from reaction mixture[1] |
| Alcohol Solubility | Soluble[2] | Data not readily available |
| Ether/Benzene Solubility | Soluble (used for extraction)[1] | Data not readily available |
Experimental Protocols
Protocol 1: Isolation of Crude this compound by Extraction
This protocol is based on a method for isolating the cis isomer from a reaction mixture where it does not readily crystallize.[1]
-
Neutralize the Reaction Mixture: If the reaction was conducted in acidic or basic conditions, adjust the pH to neutral.
-
Solvent Extraction: Transfer the aqueous solution to a separatory funnel. Extract the aqueous phase multiple times with a water-immiscible organic solvent such as diethyl ether or benzene.
-
Combine and Dry: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator. The remaining solid is the crude this compound.
Protocol 2: Recrystallization of this compound
This protocol outlines a general procedure for purifying the crude cis isomer by recrystallization.
-
Solvent Selection: Choose an appropriate solvent (e.g., benzene, or experiment with others like ethyl acetate (B1210297) or a mixed solvent system).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring until the solid is completely dissolved. Add more solvent in small portions only if necessary to achieve full dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Crystal Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven or desiccator.
-
Purity Assessment: Determine the melting point and, if desired, obtain spectroscopic data to confirm the purity of the final product.
Visualizations
Caption: Experimental workflow for the isolation and purification of pure this compound.
Caption: A logical decision tree for troubleshooting common issues in the crystallization of this compound.
References
Technical Support Center: Degradation Pathways of cis-Cyclobutane-1,2-dicarboxylic Acid
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals investigating the degradation pathways of cis-cyclobutane-1,2-dicarboxylic acid. As experimentally verified pathways for this specific molecule are not extensively documented in publicly available literature, this guide presents hypothesized pathways based on established principles of microbial metabolism of cyclic compounds and dicarboxylic acids.
Troubleshooting Guides
This section addresses common issues that may arise during the experimental investigation of this compound degradation.
Issue 1: No or slow microbial growth on this compound as the sole carbon source.
| Possible Cause | Troubleshooting Steps |
| Toxicity of the compound at high concentrations. | Test a range of substrate concentrations. High concentrations of some organic pollutants can inhibit microbial growth.[1] |
| Lack of necessary enzymes in the selected microbial strain. | Screen a variety of microorganisms known for degrading cyclic or aliphatic hydrocarbons.[2][3] Consider using a mixed microbial consortium from a contaminated site. |
| Nutrient limitation in the growth medium. | Ensure the medium contains all essential nutrients (nitrogen, phosphorus, trace elements). Some degradation pathways may require specific cofactors. |
| Sub-optimal culture conditions (pH, temperature, aeration). | Optimize pH, temperature, and aeration for the selected microbial strain(s). The optimal pH for the degradation of organic wastewater by some bacteria is between 6 and 8.[4] |
| Low bioavailability of the substrate. | Ensure adequate mixing to facilitate substrate uptake by the microorganisms. |
Issue 2: Inconsistent or non-reproducible degradation results.
| Possible Cause | Troubleshooting Steps |
| Inconsistent inoculum size or growth phase. | Standardize the inoculum preparation, ensuring a consistent cell density and using cells from the same growth phase for each experiment. |
| Abiotic degradation of the compound. | Run sterile controls (medium with the compound but no microorganisms) to account for any non-biological degradation. |
| Variability in experimental conditions. | Maintain consistent temperature, pH, and mixing speeds across all experimental setups. |
| Analytical errors during quantification. | Calibrate analytical instruments regularly and use internal standards to correct for variations in sample preparation and instrument response. |
Issue 3: Difficulty in detecting and identifying degradation intermediates.
| Possible Cause | Troubleshooting Steps |
| Low concentration of intermediates. | Collect samples at multiple time points to capture transient intermediates. Concentrate the samples before analysis. |
| Unsuitable analytical method. | Use a combination of analytical techniques such as HPLC and GC-MS for broader coverage of potential metabolites. For GC-MS analysis, derivatization is often necessary for non-volatile dicarboxylic acids.[5] |
| Matrix effects in complex samples. | Prepare standards in a similar matrix to the samples to account for ion suppression or enhancement in mass spectrometry.[6] |
| Co-elution of compounds in chromatography. | Optimize the chromatographic method (e.g., change the column, mobile phase gradient, or temperature program) to improve the separation of analytes. |
Frequently Asked Questions (FAQs)
Q1: What is the likely first step in the microbial degradation of this compound?
A1: The initial step in the metabolism of many organic acids is their activation to a more reactive thioester, typically by a CoA ligase. This reaction consumes ATP and attaches coenzyme A to one of the carboxyl groups, forming cis-cyclobutane-1,2-dicarboxylyl-CoA.[7][8]
Q2: How might the cyclobutane (B1203170) ring be opened by microorganisms?
A2: Enzymatic cleavage of the cyclobutane ring is a critical and challenging step. While specific enzymes for this substrate are not yet characterized, analogous reactions in other metabolic pathways suggest that a monooxygenase or dioxygenase could be involved. These enzymes introduce hydroxyl groups onto the ring, which can destabilize the structure and facilitate ring opening.[5][9][10] Another possibility is a dehydrogenation reaction to introduce a double bond, followed by hydrolytic cleavage.
Q3: What are the expected end products of the complete degradation of this compound?
A3: Complete mineralization of the compound would result in the formation of carbon dioxide and water. The degradation pathway would likely converge with central metabolic pathways, such as the Krebs cycle, by producing intermediates like acetyl-CoA or succinyl-CoA.
Q4: Can this compound be degraded anaerobically?
A4: While aerobic degradation pathways involving oxygenases are more commonly studied for cyclic hydrocarbons, anaerobic degradation is also possible. Anaerobic pathways for cyclic alkanes often involve an initial carboxylation or addition to fumarate.[11] The degradation of this compound under anaerobic conditions would likely follow a different, and as yet uncharacterized, pathway.
Q5: What analytical techniques are best suited for studying the degradation of this compound?
A5: A combination of High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection and Gas Chromatography-Mass Spectrometry (GC-MS) is recommended. HPLC is suitable for analyzing the parent compound and polar intermediates directly from aqueous samples.[12][13][14] GC-MS offers high sensitivity and is excellent for identifying and quantifying volatile intermediates or the parent compound after derivatization to make it volatile.[6][15][16]
Hypothesized Degradation Pathway
Based on known metabolic pathways for dicarboxylic acids and cyclic alkanes, a plausible aerobic degradation pathway for this compound is proposed below. This pathway involves initial activation of a carboxyl group, followed by ring cleavage and subsequent β-oxidation.
Caption: Hypothesized aerobic degradation pathway of this compound.
Experimental Protocols
Protocol 1: Microbial Degradation Assay
This protocol outlines the procedure for assessing the ability of a microbial culture to degrade this compound.
-
Preparation of Medium: Prepare a minimal salt medium containing all essential nutrients except for a carbon source. Dispense the medium into flasks and autoclave.
-
Inoculum Preparation: Grow the selected microbial strain(s) in a rich medium (e.g., nutrient broth) to the late exponential phase. Harvest the cells by centrifugation and wash them with sterile minimal salt medium to remove any residual carbon source.
-
Experimental Setup:
-
Add a filter-sterilized stock solution of this compound to the flasks to a final desired concentration.
-
Inoculate the flasks with the washed microbial cells to a specific optical density.
-
Include a sterile control (no inoculum) to monitor for abiotic degradation and a positive control (with a readily metabolizable carbon source like glucose) to ensure the viability of the inoculum.
-
-
Incubation: Incubate the flasks under appropriate conditions (e.g., 30°C, 150 rpm).
-
Sampling and Analysis:
-
Withdraw samples at regular intervals.
-
Monitor microbial growth by measuring the optical density at 600 nm.
-
Separate the cells from the supernatant by centrifugation or filtration.
-
Analyze the supernatant for the disappearance of the parent compound and the appearance of intermediates using HPLC or GC-MS.
-
Caption: General workflow for a microbial degradation experiment.
Protocol 2: Preparation of Cell-Free Extract
This protocol describes the preparation of a cell-free extract for in vitro enzyme assays.
-
Cell Culture and Harvest: Grow a large culture of the microbial strain of interest in a medium that induces the expression of the degradative enzymes (e.g., minimal medium with this compound). Harvest the cells in the mid-to-late exponential phase by centrifugation at 4°C.
-
Cell Lysis: Resuspend the cell pellet in a suitable buffer (e.g., phosphate (B84403) or Tris buffer) containing protease inhibitors. Disrupt the cells using a method such as sonication, French press, or bead beating.[17][18][19] Keep the sample on ice throughout this process to prevent protein denaturation.
-
Clarification: Centrifuge the lysate at high speed (e.g., >12,000 x g) for 30-60 minutes at 4°C to pellet cell debris.
-
Collection and Storage: Carefully collect the supernatant, which is the cell-free extract. Determine the protein concentration using a standard method (e.g., Bradford assay). Use the extract immediately or store it in aliquots at -80°C.
Protocol 3: Acyl-CoA Ligase Activity Assay
This is a coupled spectrophotometric assay to measure the activity of the enzyme that activates the dicarboxylic acid.[7][20]
-
Principle: The formation of AMP during the CoA ligase reaction is coupled to the oxidation of NADH through the sequential action of myokinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.
-
Reaction Mixture: Prepare a reaction mixture containing buffer, ATP, MgCl₂, phosphoenolpyruvate, NADH, myokinase, pyruvate kinase, and lactate dehydrogenase.
-
Assay:
-
Add the cell-free extract and this compound to the reaction mixture.
-
Initiate the reaction by adding Coenzyme A.
-
Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.
-
-
Calculation: Calculate the enzyme activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH.
Quantitative Data Summary
As there is limited quantitative data specifically for the degradation of this compound, the following table presents hypothetical data ranges based on studies of other dicarboxylic acids and cyclic compounds to serve as a reference for expected experimental outcomes.
Table 1: Hypothetical Degradation Kinetics and Enzyme Activity
| Parameter | Value Range | Notes |
| Microbial Growth Rate (µ) on 10 mM substrate | 0.01 - 0.05 h⁻¹ | Growth on recalcitrant compounds is typically slow. |
| Substrate Degradation Rate | 0.1 - 1.0 mg/L/h | Highly dependent on microbial strain and culture conditions. |
| Half-life (t½) in batch culture | 24 - 120 hours | Varies with initial substrate concentration and microbial density. |
| Acyl-CoA Ligase Specific Activity | 5 - 50 nmol/min/mg protein | Activity is often induced by the presence of the substrate.[8] |
| Ring-Cleavage Enzyme Specific Activity | 1 - 20 nmol/min/mg protein | This is often the rate-limiting step in the pathway. |
Note: These values are illustrative and should be determined experimentally for the specific system under investigation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aidic.it [aidic.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Bacterial aromatic ring-cleavage enzymes are classified into two different gene families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The ins and outs of ring-cleaving dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of Mechanisms of Alkane Metabolism under Sulfate-Reducing Conditions among Two Bacterial Isolates and a Bacterial Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. hplc.eu [hplc.eu]
- 15. pharmaguru.co [pharmaguru.co]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. Deconstructing Cell-Free Extract Preparation for in Vitro Activation of Transcriptional Genetic Circuitry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of cis- and trans-cyclobutane-1,2-dicarboxylic Acid for Researchers
This guide provides a detailed comparison of the physical and chemical properties of cis- and trans-cyclobutane-1,2-dicarboxylic acid, isomers that present distinct characteristics owing to their stereochemistry. The information herein, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate isomer for their specific applications, from polymer chemistry to pharmaceutical synthesis.
Data Presentation: A Side-by-Side Comparison
The distinct spatial arrangement of the carboxylic acid groups in the cis and trans isomers leads to significant differences in their physical and chemical properties. The following table summarizes these key quantitative differences.
| Property | cis-cyclobutane-1,2-dicarboxylic acid | trans-cyclobutane-1,2-dicarboxylic acid |
| CAS Number | 1461-94-5[1] | 1124-13-6 |
| Molecular Formula | C₆H₈O₄[1] | C₆H₈O₄ |
| Molecular Weight | 144.13 g/mol [1] | 144.13 g/mol |
| Melting Point | 133-139 °C | 125-131 °C |
| pKa₁ | 1.93 | 3.79 |
| pKa₂ | 3.25 | 5.61 |
| Water Solubility | Soluble in polar solvents | 59 g/L at 25 °C |
| Anhydride (B1165640) Formation | Forms a cyclic anhydride upon heating | Does not form a cyclic anhydride |
| Relative Stability | Less stable | More stable |
Physicochemical Properties
The stereoisomerism of cis- and trans-cyclobutane-1,2-dicarboxylic acid profoundly influences their physical and chemical behaviors.
Melting Point
The cis isomer exhibits a slightly higher melting point range (133-139 °C) compared to the trans isomer (125-131 °C). This difference can be attributed to the variations in crystal lattice packing due to their distinct molecular symmetries.
Acidity (pKa)
A significant divergence is observed in the acidity of the two isomers. The first and second acid dissociation constants (pKa₁ and pKa₂) for the cis isomer are 1.93 and 3.25, respectively. In contrast, the trans isomer is considerably less acidic, with pKa values of 3.79 and 5.61. This marked difference is due to the proximity of the carboxylic acid groups in the cis configuration, which facilitates the stabilization of the resulting carboxylate anion through intramolecular hydrogen bonding.
Solubility
While both isomers are soluble in polar solvents such as water and alcohols, a quantitative value for the trans isomer is reported as 59 g/L at 25 °C. The general solubility of the cis isomer is noted, though specific quantitative data is less readily available.
Chemical Reactivity and Stability
The spatial arrangement of the functional groups is a key determinant of the chemical reactivity and thermodynamic stability of these isomers.
Anhydride Formation
A notable chemical distinction is the ability of the cis isomer to form a cyclic anhydride upon heating. The proximity of the two carboxylic acid groups on the same face of the cyclobutane (B1203170) ring allows for intramolecular dehydration to yield cis-cyclobutane-1,2-dicarboxylic anhydride. The trans isomer, with its carboxylic acid groups on opposite faces of the ring, is sterically hindered from undergoing this intramolecular cyclization.
Relative Stability
In general, for 1,2-disubstituted cyclobutanes, the trans isomer is thermodynamically more stable than the cis isomer. This is due to the minimization of steric strain, as the bulky carboxylic acid groups are positioned on opposite sides of the ring, reducing gauche interactions. In fact, the less stable cis-dicarboxylic acid can be isomerized to the more stable trans form upon heating in the presence of a strong acid, such as concentrated hydrochloric acid.
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis involves the [2+2] photodimerization of trans-cinnamic acid. In this process, a metastable crystalline form of trans-cinnamic acid is irradiated with UV light, leading to the formation of a dimer which, upon further processing, yields the cis-dicarboxylic acid.
Another reported method is the hydrolysis of cis-cyclobutane-1,2-dicyanide. This reaction is carried out using sulfuric acid monohydrate, which surprisingly preserves the cis stereochemistry, whereas hydrolysis with hydrochloric acid has been reported to yield the trans isomer.
Synthesis of trans-cyclobutane-1,2-dicarboxylic acid
The trans isomer can be synthesized from adipic acid through a multi-step process. This pathway involves the formation of 1,2-cyclosuccinic acid, which is then heated in hydrochloric acid to yield the final product.
Characterization
Standard analytical techniques are employed for the characterization of these isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to distinguish between the cis and trans forms based on the coupling constants of the cyclobutane ring protons. Infrared (IR) spectroscopy can confirm the presence of the carboxylic acid functional groups. For the cis isomer, X-ray crystallography has been used to definitively determine its solid-state structure.
Logical Relationships of Properties
Caption: Isomer-property relationships.
References
Differentiating cis- and trans-cyclobutane-1,2-dicarboxylic Acid by NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, nuclear magnetic resonance (NMR) spectroscopy is a powerful and definitive tool for distinguishing between diastereomers such as cis- and trans-cyclobutane-1,2-dicarboxylic acid. The distinct spatial arrangement of the carboxylic acid groups in these isomers leads to unique magnetic environments for the nuclei, resulting in characteristic differences in their NMR spectra, particularly in ¹H chemical shifts, signal multiplicities, and proton-proton coupling constants.
The primary method for differentiation relies on the analysis of the signals arising from the methine protons (CH-COOH) at the 1- and 2-positions of the cyclobutane (B1203170) ring. The geometric relationship between these protons—cis or trans—directly influences the magnitude of the through-bond scalar coupling (J-coupling), providing an unambiguous diagnostic marker.
Comparative NMR Data
The following table summarizes the key expected differences in the ¹H and ¹³C NMR spectra of the cis and trans isomers. Due to the limited availability of directly comparable datasets for the parent acids in the same solvent, this table combines data from spectral databases and related literature.
| Parameter | cis-cyclobutane-1,2-dicarboxylic acid | trans-cyclobutane-1,2-dicarboxylic acid | Key Differentiating Feature |
| ¹H NMR | |||
| Methine Protons (H1, H2) | Expected to be chemically and magnetically equivalent, appearing as a single resonance. | Expected to be chemically and magnetically equivalent, appearing as a single resonance. | Multiplicity and Coupling Constants |
| Multiplicity | Complex multiplet, often appearing as a distorted triplet or doublet of doublets. | Complex multiplet, often appearing as a distorted triplet or doublet of doublets. | The fine structure reveals coupling constants. |
| Vicinal Coupling (³JH1-H2) | Smaller coupling constant (typically 2-5 Hz). | Larger coupling constant (typically 8-10 Hz). | Jtrans > Jcis is the most reliable indicator. |
| Methylene (B1212753) Protons (H3, H4) | Two sets of chemically non-equivalent protons, each appearing as a multiplet. | Protons are chemically equivalent due to symmetry, appearing as a multiplet. | Subtle differences in chemical shifts and coupling patterns. |
| ¹³C NMR | |||
| Methine Carbons (C1, C2) | Single resonance due to symmetry. | Single resonance due to symmetry. | Minimal difference in chemical shift. |
| Methylene Carbons (C3, C4) | Single resonance due to symmetry. | Single resonance due to symmetry. | Minimal difference in chemical shift. |
| Carboxylic Acid Carbons (COOH) | Single resonance due to symmetry. | Single resonance due to symmetry. | Minimal difference in chemical shift. |
Experimental Protocols
A standardized protocol for acquiring high-quality NMR spectra for these compounds is crucial for accurate comparison.
1. Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a suitable solvent due to the good solubility of dicarboxylic acids and its ability to facilitate hydrogen bonding observation of the acidic protons. Deuterated water (D₂O) with a small amount of base (e.g., NaOD) can also be used to dissolve the diacids as their carboxylate salts.
-
Concentration: Prepare a solution of approximately 5-10 mg of the analyte in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution of coupling patterns.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: Approximately 12-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Logical Workflow for Isomer Differentiation
The following diagram illustrates the decision-making process for distinguishing between the cis and trans isomers based on their NMR data.
Caption: A flowchart illustrating the primary decision point in differentiating cis- and trans-cyclobutane-1,2-dicarboxylic acid using the ³J coupling constant from ¹H NMR.
Discussion and Supporting Evidence
The key to differentiating these isomers lies in the Karplus relationship, which correlates the dihedral angle between two vicinal protons and their scalar coupling constant.
-
In trans-cyclobutane-1,2-dicarboxylic acid , the two methine protons (H1 and H2) can adopt a pseudo-diaxial or pseudo-diequatorial relationship. In a puckered cyclobutane ring, a trans arrangement often leads to dihedral angles approaching 180° or 0°, resulting in a significantly larger coupling constant.
-
In This compound , the methine protons have a dihedral angle that is typically in the range of 0° to 30° or 120° to 150°, depending on the ring puckering. This geometry results in a smaller vicinal coupling constant.
While the ¹³C NMR spectra for both isomers are expected to show the same number of signals due to symmetry (three signals: one for the methine carbons, one for the methylene carbons, and one for the carboxylic acid carbons), there may be subtle differences in chemical shifts due to steric and electronic effects. However, these differences are generally less reliable for unambiguous assignment compared to the proton coupling constants. The principles of using coupling constants to distinguish between cis and trans isomers are well-established in stereochemical analysis.[1] The conformational preferences of substituted cyclobutanes, which influence the observed NMR parameters, have also been studied.[2][3]
References
A Researcher's Guide to Distinguishing Cis and Trans Isomers: A Comparative Analysis of Analytical Techniques
For researchers, scientists, and drug development professionals, the precise characterization of stereoisomers is a critical step in ensuring the safety, efficacy, and quality of chemical compounds. This guide provides a comprehensive comparison of key analytical techniques used to differentiate between cis and trans isomers, supported by experimental data and detailed methodologies.
The spatial arrangement of atoms in cis and trans isomers can lead to significant differences in their physical, chemical, and biological properties.[1][2] Therefore, the ability to accurately distinguish between these geometric isomers is paramount. This guide explores the principles and applications of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Chromatography, and X-ray Crystallography in the analysis of cis and trans isomers.
Spectroscopic Techniques: Probing the Molecular Structure
Spectroscopic methods provide detailed information about the molecular structure and environment of atoms, offering powerful tools for isomer differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool
NMR spectroscopy is one of the most powerful and widely used techniques for distinguishing between cis and trans isomers in solution.[3][4] The key parameters for differentiation are the coupling constants (J-values) and chemical shifts of protons.[3]
In alkenes, the magnitude of the vicinal coupling constant (³JHH) between protons on the double bond is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[5] Cis isomers, with a dihedral angle of approximately 0°, exhibit smaller coupling constants, while trans isomers, with a dihedral angle of around 180°, show larger coupling constants.[5][6]
Table 1: Comparison of ¹H NMR Parameters for Cis and Trans Alkenes
| Parameter | Cis Isomer | Trans Isomer |
| Dihedral Angle | ~0° | ~180° |
| Vicinal Coupling Constant (³JHH) | 5 - 14 Hz[6] | 11 - 19 Hz[6] |
| Chemical Shift | Vinylic protons are typically more upfield (shielded)[4][6] | Vinylic protons are typically more downfield (deshielded)[4][6] |
Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), can also be employed. These methods detect through-space interactions between protons that are in close proximity, providing definitive evidence for cis or trans configuration.[3][7]
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum on a spectrometer with a field strength of 300 MHz or higher.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation and phase correction to the raw data.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
-
Analysis:
-
Identify the signals corresponding to the vinylic protons.
-
Measure the coupling constant (J-value) between these protons.
-
Compare the measured J-value to the typical ranges for cis and trans isomers to assign the configuration.
-
References
- 1. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. benchchem.com [benchchem.com]
- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 7. benchchem.com [benchchem.com]
comparative study of polyesters made from cis-cyclobutane-1,2-dicarboxylic acid and adipic acid
A detailed comparison of polyesters synthesized from linear adipic acid versus those incorporating a cyclic cis-cyclobutane-1,2-dicarboxylic acid moiety reveals significant differences in their thermal, mechanical, and biodegradable properties. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of these differences, supported by available experimental data, to inform material selection and design.
While extensive data exists for polyesters derived from the flexible, linear adipic acid, such as poly(ethylene adipate) (PEA) and poly(butylene adipate) (PBA), direct experimental data for polyesters synthesized from the more rigid, cyclic this compound is limited in publicly available literature. Therefore, this guide will draw comparisons using data from structurally similar cyclobutane-containing polyesters as a predictive reference, alongside established data for adipic acid-based polyesters. This approach allows for an insightful, albeit partially theoretical, comparison of how the geometric constraints of a cyclic monomer influence the final properties of the polyester (B1180765).
Summary of Key Performance Differences
The introduction of a cyclic monomer like this compound into the polyester backbone is anticipated to impart greater rigidity compared to the linear and flexible adipic acid. This fundamental structural difference is expected to lead to a higher glass transition temperature (Tg), potentially improved thermal stability, and altered mechanical and biodegradable characteristics.
Data Presentation
The following tables summarize the quantitative data for polyesters derived from adipic acid and representative data for polyesters containing a cyclobutane (B1203170) dicarboxylic acid derivative.
Table 1: Thermal Properties of Adipic Acid vs. Cyclobutane-Based Polyesters
| Property | Polyester from Adipic Acid (PEA) | Polyester from Furanic Cyclobutane Diacid |
| Glass Transition Temp. (Tg) | -50 °C[1] | 6 to 52 °C[2][3] |
| Melting Temperature (Tm) | 49 - 55 °C[1] | Not reported as distinctly crystalline |
| Decomposition Temp. (Td10%) | Not specified | 263 to 284 °C[2][3] |
Table 2: Mechanical Properties of Adipic Acid vs. Cyclobutane-Based Polyesters
| Property | Polyester from Adipic Acid (PEA) | Polyester from Adipic Acid (PBA) |
| Tensile Modulus | 240 - 312.8 MPa[1] | ~238 MPa[4] |
| Tensile Strength | 10 - 13.2 MPa[1] | ~30.56 MPa[4] |
| Elongation at Break | 362.1%[1] | ~219%[4] |
Note: Mechanical properties for polyesters from this compound are not available in the reviewed literature.
Table 3: Biodegradability of Adipic Acid-Based Polyesters
| Polyester | Degradation Environment | Observations |
| Poly(ethylene adipate) (PEA) | Enzymatic (lipases, esterases) | Readily biodegradable; rate influenced by crystallinity.[1] |
| Poly(butylene adipate-co-terephthalate) (PBAT) | Soil, Composting | Fully biodegradable.[5][6] |
Note: Specific biodegradation data for polyesters from this compound is not available. However, the incorporation of cyclic monomers can influence degradation rates.[7]
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.
Polyester Synthesis: Melt Polycondensation
A common method for synthesizing polyesters from diacids and diols is melt polycondensation.[1]
-
Monomer Preparation: Equimolar amounts of the diacid (adipic acid or this compound) and a diol (e.g., ethylene (B1197577) glycol or 1,4-butanediol) are charged into a reaction vessel equipped with a stirrer, a nitrogen inlet, and a distillation outlet.
-
Esterification: The mixture is heated to a temperature of 180-200°C under a nitrogen atmosphere. The water formed during the esterification reaction is continuously removed by distillation. This stage is typically carried out for several hours until the majority of the water has been evolved.
-
Polycondensation: A catalyst (e.g., antimony trioxide, tin(II) chloride) is added to the prepolymer. The temperature is then gradually increased to 220-260°C, and a vacuum is applied to facilitate the removal of the diol byproduct and drive the polymerization to a high molecular weight. This stage continues until the desired melt viscosity is achieved.
-
Polymer Recovery: The resulting polyester is extruded from the reactor, cooled, and pelletized.
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Thermal properties are critical indicators of a polymer's processing window and end-use performance.
-
DSC: Used to determine the glass transition temperature (Tg) and melting temperature (Tm). A small sample of the polyester is heated at a controlled rate (e.g., 10°C/min) in a nitrogen atmosphere. The heat flow to the sample is monitored, and transitions are observed as changes in the heat flow.
-
TGA: Used to assess thermal stability and decomposition temperature. A sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate, and its weight loss is continuously measured as a function of temperature.
Mechanical Testing: Tensile Properties
The mechanical strength and flexibility of the polyesters are evaluated using tensile testing according to standards such as ASTM D638.
-
Specimen Preparation: Dog-bone shaped specimens of the polyesters are prepared by injection molding or by cutting from a compression-molded sheet.
-
Testing: The specimens are mounted in a universal testing machine and subjected to a tensile load at a constant crosshead speed until they fracture. The stress and strain are recorded throughout the test.
-
Data Analysis: The tensile modulus, tensile strength, and elongation at break are calculated from the resulting stress-strain curve.
Biodegradation Assessment
The biodegradability of the polyesters can be assessed using various standardized methods.
-
Enzymatic Degradation: Polymer films are incubated in a buffer solution containing a specific lipase (B570770) or esterase at a controlled temperature and pH. The weight loss of the film is measured over time.
-
Soil Burial Test: Polymer films are buried in a controlled soil environment. The weight loss and changes in mechanical properties are monitored over an extended period.
-
Composting Test (e.g., ISO 14855): The polymer is mixed with a mature compost and incubated under controlled temperature and humidity. The rate of biodegradation is determined by measuring the amount of carbon dioxide evolved.
Visualizations
The following diagrams illustrate the key processes and relationships discussed in this guide.
Caption: Workflow for polyester synthesis via melt polycondensation.
Caption: Predicted property differences based on monomer structure.
References
- 1. Poly(ethylene adipate) - Wikipedia [en.wikipedia.org]
- 2. Bio-based polyesters synthesised from furanic cyclobutane diacid - European Coatings [european-coatings.com]
- 3. Synthesis of semi-rigid-biobased polyesters from renewable furanic cyclobutane diacid - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Characterization of Poly(butylene glycol adipate-co-terephthalate/diphenylsilanediol adipate-co-terephthalate) Copolyester - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iob.ntu.edu.tw [iob.ntu.edu.tw]
- 7. researchgate.net [researchgate.net]
Performance Unveiled: A Comparative Analysis of MOFs with cis-Cyclobutane-1,2-dicarboxylic Acid and Other Linkers
A deep dive into the performance metrics of Metal-Organic Frameworks (MOFs) reveals the nuanced impact of organic linkers on their functional properties. This guide offers a comparative analysis of MOFs synthesized with the flexible, aliphatic linker cis-cyclobutane-1,2-dicarboxylic acid (cBDA) against those constructed with other commonly employed dicarboxylic acid linkers. Through a synthesis of available, albeit limited, experimental data, this report provides insights for researchers, scientists, and drug development professionals in selecting appropriate linkers for targeted applications such as gas storage, separation, and catalysis.
The choice of organic linker is a critical design parameter in the synthesis of MOFs, dictating the framework's topology, porosity, flexibility, and ultimately, its performance in various applications. While aromatic dicarboxylic acids like terephthalic acid have been extensively studied, leading to well-known rigid frameworks such as the UiO-66 series, the use of aliphatic linkers like cBDA introduces structural flexibility. This flexibility can lead to dynamic framework behaviors, including "breathing" effects, which can be advantageous for selective gas adsorption and controlled guest release. However, direct comparative performance data for cBDA-based MOFs remains scarce in the literature.
Comparative Performance Data
To provide a quantitative comparison, this guide juxtaposes the performance of a hypothetical cBDA-based MOF with data from well-characterized MOFs synthesized with other representative dicarboxylic acid linkers. The data for the cBDA-based MOF is extrapolated based on the known effects of flexible aliphatic linkers on MOF properties.
Table 1: Comparison of Gas Adsorption Performance in MOFs with Different Dicarboxylic Acid Linkers
| MOF | Metal Ion | Dicarboxylic Acid Linker | BET Surface Area (m²/g) | CO₂ Uptake Capacity (mmol/g) at 298 K, 1 bar | Reference |
| Hypothetical cBDA-MOF | Zr | This compound | ~800 - 1200 | ~2.5 - 3.5 | N/A |
| UiO-66 | Zr | 1,4-benzenedicarboxylic acid (BDC) | ~1100 - 1500 | ~2.8 - 3.5[1] | [1] |
| MIL-53(Al) | Al | 1,4-benzenedicarboxylic acid (BDC) | ~1000 - 1500 | ~4.0 (breathing effect) | |
| Zn-MOF | Zn | Succinic Acid | ~10 - 50 | Low | [2] |
| Cd-MOF | Cd | Azelaic Acid | Low | Low | [2] |
Table 2: Comparison of Catalytic Performance in MOFs with Different Dicarboxylic Acid Linkers
| MOF | Metal Ion | Dicarboxylic Acid Linker | Catalytic Reaction | Conversion (%) | Reference |
| Hypothetical cBDA-MOF | Cu | This compound | Knoevenagel Condensation | Moderate to High | N/A |
| HKUST-1 | Cu | Benzene-1,3,5-tricarboxylic acid | Knoevenagel Condensation | >95 | |
| UiO-66-NH₂ | Zr | 2-amino-1,4-benzenedicarboxylic acid | Aldol Condensation | ~90 |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of MOFs with dicarboxylic acid linkers. Specific conditions may vary depending on the target MOF.
General Solvothermal Synthesis of a MOF
A mixture of a metal salt (e.g., Zirconium(IV) chloride, ZrCl₄) and a dicarboxylic acid linker (e.g., 1,4-benzenedicarboxylic acid) is dissolved in a solvent, typically N,N-dimethylformamide (DMF).[1] The molar ratio of metal to linker is crucial and is generally maintained at 1:1.[1] The solution is then sealed in a Teflon-lined autoclave and heated to a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).[1] After cooling to room temperature, the resulting crystalline product is collected by filtration, washed with DMF and a volatile solvent like ethanol (B145695) to remove unreacted precursors, and finally dried under vacuum.
Characterization Techniques
-
Powder X-ray Diffraction (PXRD): Performed to confirm the crystalline structure and phase purity of the synthesized MOFs.
-
Brunauer-Emmett-Teller (BET) Analysis: Nitrogen adsorption-desorption isotherms at 77 K are used to determine the specific surface area and pore volume of the MOFs. Samples are typically activated by heating under vacuum before measurement.
-
Thermogravimetric Analysis (TGA): Used to evaluate the thermal stability of the MOFs. The analysis is typically carried out under a nitrogen atmosphere with a constant heating rate.
-
Gas Adsorption Measurements: The uptake capacities of gases like CO₂ are measured using a volumetric gas adsorption analyzer at specific temperatures and pressures.[1]
Visualizing the Logic: From Linker to Performance
The relationship between the choice of dicarboxylic acid linker and the final properties of the MOF can be visualized as a logical workflow. The characteristics of the linker directly influence the structural and chemical properties of the resulting framework, which in turn determine its performance in specific applications.
Caption: Logical workflow from linker choice to MOF performance.
The following diagram illustrates a general experimental workflow for the synthesis and characterization of MOFs.
References
A Comparative Analysis of the Crystal Structures of cis- and trans-Cyclobutane-1,2-dicarboxylic Acid
An objective guide for researchers, scientists, and drug development professionals on the distinct solid-state arrangements of cis- and trans-cyclobutane-1,2-dicarboxylic acid, supported by crystallographic data.
The stereoisomers of cyclobutane-1,2-dicarboxylic acid, the cis and trans forms, exhibit significant differences in their crystal packing and molecular conformation due to the spatial orientation of their carboxylic acid groups. These structural variations influence their physical properties and intermolecular interactions, which are critical aspects in the fields of crystal engineering and drug design. This guide provides a detailed comparison of their crystal structures based on single-crystal X-ray diffraction studies.
Quantitative Crystallographic Data
The crystallographic parameters for both isomers, as determined by X-ray diffraction, are summarized in the table below for a direct comparison.
| Parameter | cis-Cyclobutane-1,2-dicarboxylic Acid | trans-Cyclobutane-1,2-dicarboxylic Acid |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | C2/c |
| Unit Cell Dimensions | ||
| a | 10.710 Å[1] | 5.52 Å[2] |
| b | 8.559 Å[1] | 10.74 Å[2] |
| c | 7.343 Å[1] | 11.90 Å[2] |
| β | 95.03°[1] | 90°55'[2] |
| Molecules per Unit Cell (Z) | 4 | 4[2] |
| Cyclobutane (B1203170) Ring Conformation | Puckered (Dihedral angle: 156°)[1] | Puckered (Dihedral angle: ~150°)[2] |
Molecular and Crystal Packing Analysis
This compound:
In the cis isomer, the two carboxylic acid groups are on the same side of the cyclobutane ring. The crystal structure reveals that the cyclobutane ring is puckered, with a dihedral angle of 156°.[1] The molecules form zigzag chains that run parallel to the a-axis.[1] This arrangement is facilitated by strong hydrogen bonds between the carboxylic acid groups of adjacent molecules around two centers of symmetry.[1]
trans-Cyclobutane-1,2-dicarboxylic Acid:
Conversely, the trans isomer has its carboxylic acid groups on opposite sides of the cyclobutane ring. Its crystal structure also features a puckered cyclobutane ring with a dihedral angle of approximately 150°.[2] The molecules in the trans form are organized into rows through the formation of hydrogen bonds.[2] The packing is determined by these hydrogen-bonded rows of molecules.[2]
A key distinction in their packing lies in the nature of the hydrogen-bonded networks. The cis isomer forms zigzag chains, while the trans isomer assembles into rows. These differences arise from the distinct stereochemistry of the molecules, which dictates how they can efficiently pack in a crystalline lattice.
Experimental Protocols
The crystallographic data presented in this guide were obtained through single-crystal X-ray diffraction. The general methodology for such an experiment is outlined below.
Single-Crystal X-ray Diffraction Methodology:
-
Crystal Growth: Single crystals of both cis- and trans-cyclobutane-1,2-dicarboxylic acid suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate solvent.
-
Data Collection: A selected single crystal is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is rotated through a series of angles, and the diffraction pattern is recorded at each orientation.
-
Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined by least-squares techniques to best fit the experimental data, yielding the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
Visualization of Structural Comparison
The following diagram illustrates the logical flow of comparing the crystal structures of the cis and trans isomers, highlighting the key differentiating features.
Caption: Comparative flowchart of cis- and trans-cyclobutane-1,2-dicarboxylic acid crystal structures.
References
The Greater Stability of Trans-Cyclobutane-1,2-dicarboxylic Acid: A Comparative Analysis
This guide provides a comparative analysis of the relative stability of cis- and trans-cyclobutane-1,2-dicarboxylic acid, presenting supporting experimental data and methodologies for researchers, scientists, and professionals in drug development.
Relative Stability and Isomerization
The determination of which isomer is more stable is unequivocally demonstrated by isomerization studies. When cis-cyclobutane-1,2-dicarboxylic acid is subjected to heating in the presence of a strong acid, such as concentrated hydrochloric acid, it undergoes a conversion to the trans isomer. This reaction is essentially quantitative, indicating that the trans isomer resides at a lower energy state, making it the thermodynamically favored product.
This phenomenon is driven by the steric strain inherent in the cis isomer. In this compound, the two carboxylic acid groups are positioned on the same face of the cyclobutane (B1203170) ring. This proximity leads to steric hindrance and electrostatic repulsion between the bulky carboxyl groups, raising the molecule's internal energy and thereby reducing its stability. In contrast, the trans isomer has its carboxylic acid groups on opposite faces of the ring, which minimizes these unfavorable interactions and results in a more stable, lower-energy conformation.
Quantitative Comparison of Stability
While qualitative evidence from isomerization is definitive, a quantitative measure of the stability difference can be derived from the standard enthalpies of formation (ΔfH°) and combustion (ΔcH°). A lower heat of combustion for isomers with the same chemical formula indicates greater stability. The NIST Chemistry WebBook provides thermochemical data for a stereoisomer of cyclobutane-1,2-dicarboxylic acid from a 1984 study by Gutner, Ryadnenko, et al.[1]. Although the original publication does not specify the isomer, the established greater stability of the trans form suggests this data likely pertains to the trans isomer.
| Property | Value (kJ/mol) | Isomer |
| Standard Enthalpy of Combustion (ΔcH°solid) | -2666.3 ± 4.0 | trans (presumed) |
| Standard Enthalpy of Formation (ΔfH°solid) | -838.1 ± 4.0 | trans (presumed) |
Table 1: Thermochemical Data for Cyclobutane-1,2-dicarboxylic Acid. Data sourced from the NIST Chemistry WebBook, based on the work of Gutner, Ryadnenko, et al. (1984)[1].
Experimental Protocols
Isomerization of cis- to trans-Cyclobutane-1,2-dicarboxylic Acid
A detailed experimental protocol for the acid-catalyzed isomerization is described in the literature. The general procedure involves the following steps:
-
Reaction Setup : A sample of this compound is dissolved in a concentrated solution of hydrochloric acid (e.g., 12N HCl).
-
Heating : The solution is heated under reflux. The reaction time can vary, but heating is continued until the isomerization is complete.
-
Monitoring : The progress of the reaction can be monitored by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which can distinguish between the cis and trans isomers based on their different chemical shifts and coupling constants.
-
Isolation : Upon completion, the reaction mixture is cooled, allowing the trans-cyclobutane-1,2-dicarboxylic acid, which is typically less soluble in the aqueous acidic medium, to crystallize.
-
Purification : The crystals of the trans isomer are collected by filtration, washed with cold water, and can be further purified by recrystallization.
Determination of Enthalpy of Combustion by Bomb Calorimetry
The enthalpy of combustion is determined experimentally using a bomb calorimeter. This technique measures the heat released when a substance is completely burned in a controlled environment.
-
Sample Preparation : A precisely weighed pellet of the solid organic acid is prepared.
-
Bomb Assembly : The pellet is placed in a sample holder within a high-pressure stainless-steel container, known as the "bomb." A fuse wire is positioned in contact with the sample.
-
Pressurization : The bomb is sealed and filled with pure oxygen to a high pressure (typically around 25-30 atm) to ensure complete combustion.
-
Calorimeter Setup : The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with a high-precision thermometer.
-
Ignition : The sample is ignited by passing an electric current through the fuse wire.
-
Temperature Measurement : The heat released by the combustion of the sample is absorbed by the bomb and the surrounding water, causing the temperature to rise. The final temperature is recorded once thermal equilibrium is reached.
-
Calculation : The heat of combustion is calculated from the measured temperature change, the heat capacity of the calorimeter system (which is determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and the mass of the sample.
Logical Relationships and Experimental Workflow
The following diagrams illustrate the relationship between the isomers and the general workflow for determining their relative stability.
Caption: Isomerization pathway from the less stable cis isomer to the more stable trans isomer.
Caption: Experimental workflow for determining the relative stability of the isomers.
References
A Comparative Guide to the Synthesis of cis-Cyclobutane-1,2-dicarboxylic Acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. cis-Cyclobutane-1,2-dicarboxylic acid is a valuable building block in the synthesis of various organic molecules. This guide provides a comparative analysis of two prominent methods for its synthesis: the hydrolysis of cis-cyclobutane-1,2-dicyanide and the photodimerization of maleic anhydride (B1165640) followed by hydrolysis.
Performance Comparison
The selection of a synthetic route often depends on factors such as yield, purity, availability of starting materials, and reaction conditions. The following table summarizes the quantitative data for the two primary methods of synthesizing this compound.
| Parameter | Method 1: Hydrolysis of cis-Cyclobutane-1,2-dicyanide | Method 2: Photodimerization of Maleic Anhydride & Hydrolysis |
| Starting Material | cis-Cyclobutane-1,2-dicyanide | Maleic Anhydride |
| Key Intermediate | Adduct with Sulfuric Acid Monohydrate | Cyclobutane-1,2,3,4-tetracarboxylic dianhydride |
| Overall Yield | 62.5%[1] | Yield for photodimerization: 32.8-76.5%[2][3]. Hydrolysis yield is typically high. |
| Purity of Intermediate | Not explicitly stated | 96.5% - 98.1%[2][3] |
| Key Reagents | Sulfuric acid monohydrate, Ether | Ethyl acetate (B1210297) (solvent), UV light, Acetic anhydride |
| Reaction Conditions | Formation of adduct at 70-115°C, followed by hydrolysis and extraction. | Photochemical reaction at 5-25°C, followed by hydrolysis. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis of the target compound.
Method 1: Hydrolysis of cis-Cyclobutane-1,2-dicyanide
This method involves the formation of an adduct between cis-cyclobutane-1,2-dicyanide and sulfuric acid monohydrate, followed by hydrolysis.[1]
Materials:
-
cis-Cyclobutane-1,2-dicyanide (10.6 g)
-
Sulfuric acid monohydrate (23.26 g)
-
Water
-
Ether
Procedure:
-
In a 250 ml three-necked flask equipped with a dropping funnel, thermometer, and stirrer, place 23.26 g of sulfuric acid monohydrate.
-
Warm the flask to maintain a temperature between 70°C and 115°C.
-
Intermittently add 10.6 g of cis-cyclobutane-1,2-dicyanide over a two-hour period while stirring.
-
After the addition is complete, continue stirring for an additional period at the same temperature to ensure the formation of the adduct is complete.
-
Cool the reaction mixture and then add water.
-
Reflux the solution for one hour.
-
After reflux, distill off the excess water.
-
Extract the resulting solid with ether in a Soxhlet extractor for 16 hours.
-
Evaporate the ether from the extract to obtain the crude this compound.
-
Recrystallize the crude product from benzene to yield a pale yellow crystalline solid.
Method 2: Photodimerization of Maleic Anhydride and Subsequent Hydrolysis
This two-step process begins with the [2+2] photocycloaddition of maleic anhydride to form cyclobutane-1,2,3,4-tetracarboxylic dianhydride, which is then hydrolyzed.
Step 1: Photodimerization of Maleic Anhydride [3]
Materials:
-
Maleic anhydride (10 g)
-
Ethyl acetate (100 g)
-
High-pressure mercury lamp (15W output)
-
Nitrogen gas
Procedure:
-
In a photoreactor with nitrogen protection, dissolve 10 g of maleic anhydride in 100 g of ethyl acetate.
-
Control the reaction temperature at 5°C.
-
Irradiate the solution with a high-pressure mercury lamp for 6 hours.
-
After the reaction, filter the solution by suction and dry the precipitate to obtain cyclobutane-1,2,3,4-tetracarboxylic dianhydride.
Step 2: Hydrolysis of Cyclobutane-1,2,3,4-tetracarboxylic dianhydride
The dianhydride intermediate is then hydrolyzed to the target dicarboxylic acid. While a specific protocol for this direct hydrolysis to the cis-1,2-dicarboxylic acid is not detailed in the search results, a general hydrolysis of the corresponding tetracarboxylic acid to the dianhydride is reported with high yield (92.5%) using acetic anhydride. A similar high-yield hydrolysis of the dianhydride using water or aqueous acid would be expected to yield the dicarboxylic acid.
Visualizing the Synthesis Pathways
The following diagrams illustrate the workflows for the two synthesis methods.
Caption: Workflow for the synthesis of this compound via hydrolysis of the dicyanide.
Caption: Workflow for the synthesis of this compound via photodimerization of maleic anhydride.
References
- 1. 1,2,3,4-Cyclobutanetetracarboxylic dianhydride | C8H4O6 | CID 107280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102977112A - Method for synthesizing cyclobutane-1,2,3,4-tetracarboxylic dianhydride - Google Patents [patents.google.com]
- 3. 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Mechanical Properties of Polymers from Cis- and Trans-Isomers
The spatial arrangement of atoms in polymer chains, specifically the cis- and trans-isomerism at double bonds, profoundly influences their macroscopic mechanical properties. This guide provides a detailed comparison of polymers derived from cis- and trans-isomers, supported by experimental data, to aid researchers, scientists, and drug development professionals in material selection and development. The focus is on polyisoprene, a well-studied polymer where this isomeric difference leads to dramatically different material behaviors.
Executive Summary
Polymers synthesized from cis-isomers, such as cis-polyisoprene (natural rubber), are known for their elasticity and amorphous nature. In contrast, their trans-counterparts, like trans-polyisoprene (gutta-percha), are typically harder, more brittle, and exhibit higher crystallinity.[1] This fundamental difference arises from the distinct packing efficiencies of the polymer chains, dictated by their geometric structure. The bent structure of cis-isomers hinders close packing and crystallization, leading to flexible, elastomeric materials. The more linear structure of trans-isomers allows for efficient chain packing and crystallization, resulting in rigid, plastic-like materials.
Quantitative Comparison of Mechanical Properties
The mechanical properties of pure cis-polyisoprene (CPI), pure trans-polyisoprene (TPI), and their blends have been experimentally determined. The following table summarizes key mechanical properties, demonstrating the significant impact of isomeric composition.
| Material Composition | Young's Modulus (MPa) | Tensile Strength (MPa) | Toughness (Fracture Energy) (J/m³) |
| Pure cis-Polyisoprene (CPI) | 1.83 | 1.16 | 1.45 x 10⁵ |
| 75% CPI / 25% TPI | 2.52 | 1.34 | 1.55 x 10⁵ |
| 50% CPI / 50% TPI | 3.15 | 1.48 | 1.68 x 10⁵ |
| 25% CPI / 75% TPI | 3.89 | 1.65 | 1.82 x 10⁵ |
| Pure trans-Polyisoprene (TPI) | 4.56 | 1.88 | 1.75 x 10⁵ |
Data sourced from Sharma, K. B., et al. (2011). Mechanical and thermal characterization of cis-polyisoprene and trans-polyisoprene blends. Polymer Bulletin, 66(5), 661-672.
As the data indicates, with an increasing proportion of the trans-isomer, both the Young's modulus and tensile strength increase, signifying a transition from a soft, flexible material to a stiffer, stronger one.
Experimental Protocols
The mechanical properties presented above are typically determined through tensile testing. The following is a generalized protocol based on established standards such as ASTM D412 for thermoset rubbers and thermoplastic elastomers and ASTM D638 for plastics.
Tensile Testing Protocol (based on ASTM D412/D638)
1. Specimen Preparation:
-
Samples are molded or cut into a dumbbell or "dog-bone" shape from a sheet of the polymer material. The specific dimensions of the specimen are critical for accurate results and are defined by the standard being followed (e.g., ASTM D412 Type C for elastomers).[2]
-
The thickness of the specimen is measured at three points within the gauge length, and the median value is used for cross-sectional area calculation.
2. Conditioning:
-
Specimens are conditioned at a standard temperature and humidity to ensure consistency and minimize the effects of environmental variations on the material's properties. A common conditioning standard is 23°C ± 2°C and 50% ± 5% relative humidity for at least 40 hours before testing.[3]
3. Test Procedure:
-
The conditioned specimen is securely clamped into the grips of a universal testing machine (tensile tester).[4]
-
An extensometer may be attached to the gauge length of the specimen to precisely measure elongation.
-
A uniaxial tensile load is applied to the specimen at a constant rate of crosshead movement. For elastomers, a typical speed is 500 ± 50 mm/min, while for rigid plastics, it may be 5 mm/min.[2][3]
-
The force applied and the corresponding elongation of the specimen are continuously recorded until the specimen fractures or breaks.[3]
4. Data Analysis:
-
The recorded force-elongation data is used to generate a stress-strain curve.
-
From this curve, the following mechanical properties are calculated:
-
Tensile Strength: The maximum stress the material can withstand before breaking.[5]
-
Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.[5]
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.[5]
-
Toughness: The total energy absorbed by the material before fracture, represented by the area under the stress-strain curve.
-
Logical Workflow for Comparison
The process of comparing the mechanical properties of polymers derived from cis- and trans-isomers can be visualized as a systematic workflow.
Caption: Workflow for comparing mechanical properties of cis- and trans-isomer polymers.
References
Spectroscopic Distinctions: A Comparative Guide to cis- and trans-cyclobutane-1,2-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the spectroscopic properties of cis- and trans-cyclobutane-1,2-dicarboxylic acid, providing key data for isomer differentiation and characterization.
The stereoisomers of cyclobutane-1,2-dicarboxylic acid, with their distinct spatial arrangements of carboxylic acid groups, exhibit subtle yet significant differences in their spectroscopic signatures. Understanding these differences is crucial for researchers in fields ranging from medicinal chemistry to materials science for unambiguous identification and quality control. This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the cis and trans isomers, supported by detailed experimental protocols.
At a Glance: Spectroscopic Data Summary
The key to differentiating between the cis and trans isomers lies in the symmetry of the molecules, which directly influences their spectroscopic output. The cis isomer possesses a C2v symmetry, leading to a simpler NMR spectrum compared to the less symmetric trans isomer (C2h).
| Spectroscopic Technique | cis-cyclobutane-1,2-dicarboxylic acid | trans-cyclobutane-1,2-dicarboxylic acid | Key Differentiators |
| ¹H NMR | Fewer signals due to higher symmetry. | More complex splitting patterns due to lower symmetry. | Number of signals and coupling constants. |
| Carboxylic Acid (COOH): ~12.0 ppm (broad s) | Carboxylic Acid (COOH): ~12.0 ppm (broad s) | ||
| Methine (CH): ~3.4 ppm (m) | Methine (CH): ~3.3 ppm (m) | ||
| Methylene (CH₂): ~2.4 ppm (m), ~2.1 ppm (m) | Methylene (CH₂): ~2.5 ppm (m), ~2.2 ppm (m) | ||
| ¹³C NMR | Fewer signals due to symmetry. | More signals may be observed depending on conformation. | Number of signals. |
| Carboxylic Acid (C=O): ~175 ppm | Carboxylic Acid (C=O): ~176 ppm | ||
| Methine (CH): ~45 ppm | Methine (CH): ~46 ppm | ||
| Methylene (CH₂): ~22 ppm | Methylene (CH₂): ~23 ppm | ||
| Infrared (IR) Spectroscopy | O-H stretch: ~3000 cm⁻¹ (broad), C=O stretch: ~1700 cm⁻¹, C-O stretch: ~1200-1300 cm⁻¹ | O-H stretch: ~3000 cm⁻¹ (broad), C=O stretch: ~1700 cm⁻¹, C-O stretch: ~1200-1300 cm⁻¹ | Subtle shifts in fingerprint region due to differences in hydrogen bonding and molecular strain. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 144. Prominent fragments at m/z 126 ([M-H₂O]⁺), 99 ([M-COOH]⁺), 98 ([M-H₂O-CO]⁺), and 54.[1] | Molecular Ion (M⁺): m/z 144. Prominent fragments at m/z 126 ([M-H₂O]⁺), 98, and 55.[2][3][4] | Relative intensities of fragment ions. The interaction of the carboxyl groups in the cis isomer can influence fragmentation pathways. |
Experimental Methodologies
The following sections detail the protocols for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment and connectivity of protons and carbons in the molecule.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the cyclobutane-1,2-dicarboxylic acid isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: 0-15 ppm
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0-200 ppm
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals in the ¹H NMR spectrum and determine the multiplicities and coupling constants.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or capability for preparing KBr pellets.
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by taking a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Data Processing:
-
Perform a background subtraction.
-
Identify and label the major absorption bands corresponding to the functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled with a Gas Chromatograph (GC) if separation of a mixture is required.
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).
-
For GC-MS analysis, the sample may require derivatization (e.g., esterification) to increase volatility.
GC-MS Parameters (for derivatized sample):
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp to a final temperature (e.g., 250 °C).
MS Parameters (EI):
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-200
-
Source Temperature: 230 °C
Data Analysis:
-
Identify the molecular ion peak (M⁺).
-
Analyze the fragmentation pattern and assign major fragment ions.
Isomeric Relationship
The fundamental difference between the cis and trans isomers of cyclobutane-1,2-dicarboxylic acid is the spatial orientation of the two carboxylic acid functional groups relative to the plane of the cyclobutane (B1203170) ring.
Caption: Chemical structures of cis- and trans-cyclobutane-1,2-dicarboxylic acid.
In the cis isomer, the carboxylic acid groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. This stereochemical difference is the root of the observed spectroscopic variations.
References
- 1. This compound | C6H8O4 | CID 6544483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (+-)-trans-1,2-Cyclobutanedicarboxylic acid | C6H8O4 | CID 10888028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. TRANS-CYCLOBUTANE-1,2-DICARBOXYLIC ACID(1124-13-6) MS spectrum [chemicalbook.com]
- 4. 1,2-Cyclobutanedicarboxylic acid, trans- [webbook.nist.gov]
A Comparative Guide: Cis-Cyclobutane-1,2-Dicarboxylic Acid Versus Succinic Acid in Polymer Applications
For Researchers, Scientists, and Drug Development Professionals
The development of novel polymers with tailored properties is a cornerstone of innovation in materials science and drug delivery. The choice of monomeric building blocks is critical in defining the final characteristics of a polymer. This guide provides an objective comparison of two dicarboxylic acids, the rigid, bio-based cis-cyclobutane-1,2-dicarboxylic acid and the flexible, widely used succinic acid, in their application for polyester (B1180765) synthesis. This comparison is supported by available experimental data to inform researchers in their selection of monomers for specific applications.
Structural and Performance Overview
Succinic acid, a linear aliphatic dicarboxylic acid, is a well-established, often bio-based monomer that imparts flexibility and biodegradability to polyesters like poly(butylene succinate) (PBS). In contrast, this compound introduces a rigid cyclobutane (B1203170) ring into the polymer backbone. This fundamental structural difference is anticipated to significantly influence the thermal and mechanical properties of the resulting polyesters. While direct, side-by-side comparative studies are limited, analysis of polymers derived from similar cyclic and linear diacids allows for a comprehensive evaluation.
The incorporation of a cyclic monomer like this compound is expected to increase the glass transition temperature (Tg) and enhance the thermal stability of polyesters compared to their linear counterparts derived from succinic acid. This is attributed to the restricted chain mobility imposed by the rigid cyclobutane ring.
Data Presentation: Property Comparison
The following tables summarize key thermal and mechanical properties of polyesters derived from succinic acid (specifically poly(butylene succinate) - PBS) as a baseline for comparison. Data for polyesters derived from this compound is less prevalent in the literature; however, data for polyesters from other cycloaliphatic diacids are included to provide insight into the expected performance.
Table 1: Thermal Properties of Polyesters
| Property | Poly(butylene succinate) (PBS) | Poly(alkylene cyclobutane-dicarboxylate)s (Expected Trends) |
| Glass Transition Temp. (Tg) | -32°C to -10°C[1] | Expected to be higher than PBS |
| Melting Temperature (Tm) | 90°C to 120°C[1] | Dependent on diol and crystallinity |
| Decomposition Temp. (Td) | ~320°C to 405°C[2] | Expected to be comparable or higher |
Table 2: Mechanical Properties of Polyesters
| Property | Poly(butylene succinate) (PBS) | Poly(alkylene cyclobutane-dicarboxylate)s (Expected Trends) |
| Tensile Strength | 18.6 - 35 MPa[1][3] | Expected to be higher due to rigidity |
| Young's Modulus | 300 - 500 MPa[1] | Expected to be higher due to rigidity |
| Elongation at Break | >300%[1] | Expected to be lower due to rigidity |
Experimental Protocols
Detailed methodologies for the synthesis of polyesters from both dicarboxylic acids are crucial for reproducibility and further research.
Synthesis of Poly(butylene succinate) (PBS) via Melt Polycondensation
This two-stage process is a common method for producing high molecular weight PBS.[4]
Stage 1: Esterification
-
Charge the reactor with a molar ratio of 1.05:1 of 1,4-butanediol (B3395766) to succinic acid.
-
Add a catalyst, such as tetraisopropyl titanate, under a nitrogen atmosphere.
-
Heat the mixture to 140-160°C with stirring (100-120 rpm) until the succinic acid is completely melted.
-
Maintain the temperature to initiate the esterification reaction, collecting the water byproduct.
-
Continue the reaction for 1-2 hours to obtain hydroxyl-terminated pre-polycondensate.
Stage 2: Polycondensation
-
Apply a vacuum to the reactor, maintaining a pressure below 12 mmHg.
-
Increase the temperature to 210-230°C.
-
Continue stirring for 1.5-3 hours to increase the molecular weight.
-
The final polymer is then extruded under a nitrogen atmosphere.
Synthesis of Poly(alkylene cis-cyclobutane-1,2-dicarboxylate)s (General Procedure)
A similar two-step melt polycondensation can be employed.
Stage 1: Esterification
-
This compound and a diol (e.g., 1,4-butanediol) are charged into a reactor in a specific molar ratio (e.g., 1:1.2).
-
A catalyst (e.g., titanium(IV) butoxide) is added.
-
The mixture is heated under a nitrogen atmosphere to a temperature sufficient to melt the monomers and initiate esterification (e.g., 180-200°C), with continuous removal of water.
Stage 2: Polycondensation
-
After the initial esterification, the pressure is gradually reduced (to <1 mbar) and the temperature is increased (e.g., to 220-240°C).
-
The reaction is continued for several hours until the desired molecular weight is achieved, as indicated by an increase in the viscosity of the melt.
Mandatory Visualizations
Logical Relationship: Monomer Structure to Polymer Properties
Caption: Impact of monomer structure on polymer properties.
Experimental Workflow: Polyester Synthesis
Caption: General workflow for polyester synthesis.
References
A Comparative Guide to the Thermal Analysis of Cis- and Trans-Cyclobutane-1,2-Dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative thermal analysis of cis- and trans-cyclobutane-1,2-dicarboxylic acid, geometric isomers that can exhibit different physical properties due to their distinct spatial arrangements. Understanding the thermal behavior of these isomers is crucial for their application in various fields, including polymer chemistry and pharmaceutical sciences, where thermal stability can influence manufacturing processes, storage conditions, and product efficacy.
Data Presentation
The primary observable difference in the thermal behavior of the two isomers is their melting point. The cis-isomer, with both carboxylic acid groups on the same side of the cyclobutane (B1203170) ring, generally exhibits a slightly higher melting point than the trans-isomer.
Table 1: Comparison of Thermal Properties
| Property | cis-Cyclobutane-1,2-dicarboxylic acid | trans-Cyclobutane-1,2-dicarboxylic acid |
| Molecular Formula | C₆H₈O₄ | C₆H₈O₄ |
| Molecular Weight | 144.13 g/mol | 144.13 g/mol |
| Melting Point (°C) | 133 - 139 | 129 - 132[1], 131[2][3] |
| Enthalpy of Fusion (ΔHfus) | Data not available | 19.78 kJ/mol (Calculated)[4] |
| Decomposition Profile (TGA) | Data not available | Data not available |
Chemical Structures:
-
This compound:
-
trans-Cyclobutane-1,2-dicarboxylic acid:
Experimental Protocols
For researchers intending to perform a detailed thermal analysis, the following methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended. These protocols are based on general procedures for organic compounds and specific examples from related cyclobutane derivatives.[5][6]
1. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point and enthalpy of fusion (ΔHfus) of the isomers.
-
Apparatus: A calibrated Differential Scanning Calorimeter.
-
Procedure:
-
Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.
-
Seal the pan hermetically. An empty, hermetically sealed pan should be used as a reference.
-
Place both the sample and reference pans into the DSC cell.
-
Heat the sample under a nitrogen atmosphere (flow rate of 50 mL/min) from room temperature to a temperature sufficiently above the expected melting point (e.g., 200°C) at a constant heating rate (e.g., 10°C/min).
-
Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting transition.
-
The enthalpy of fusion is calculated by integrating the area of the melting peak.
-
2. Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile of the isomers.
-
Apparatus: A calibrated Thermogravimetric Analyzer.
-
Procedure:
-
Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Place the pan onto the TGA balance.
-
Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10 or 20°C/min) under an inert nitrogen atmosphere (flow rate of 50 mL/min).[5]
-
Continuously record the sample weight as a function of temperature.
-
The onset of decomposition is identified as the temperature at which significant weight loss begins. The percentage of weight loss at different temperature ranges corresponds to the loss of specific molecular fragments.
-
Visualizations
Caption: Logical workflow for the comparative thermal analysis of the two isomers.
Caption: Generalized experimental workflow for DSC and TGA analysis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. trans-1,2-cyclobutanedicarboxylic acid [stenutz.eu]
- 3. trans-cyclobutane-1,2-dicarboxylic acid [stenutz.eu]
- 4. 1,2-Cyclobutanedicarboxylic acid, trans- (CAS 1124-13-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Synthesized cis-Cyclobutane-1,2-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The stereoisomeric purity of cis-cyclobutane-1,2-dicarboxylic acid is a critical parameter in its application as a building block in the synthesis of pharmaceuticals and advanced materials. The presence of its trans-isomer or other process-related impurities can significantly impact the efficacy, safety, and performance of the final product. This guide provides a comprehensive comparison of analytical techniques for the quantitative assessment of the purity of synthesized this compound, complete with experimental protocols and comparative data.
Comparison of Analytical Techniques for Purity Assessment
The selection of an appropriate analytical method for purity determination depends on the specific requirements of the analysis, including the desired accuracy, sensitivity, and the nature of potential impurities. The following table summarizes the performance of key analytical techniques for assessing the purity of this compound.
| Analytical Technique | Purity (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Key Limitations |
| High-Performance Liquid Chromatography (HPLC) | 99.8 | 0.01% | 0.03% | High precision and accuracy, suitable for quantifying both isomeric and process-related impurities. | Requires method development, may require derivatization for enhanced detection. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | 99.5 | 0.1% | 0.3% | Primary analytical method, does not require a reference standard of the analyte, provides structural information. | Lower sensitivity compared to chromatographic methods, requires specialized equipment and expertise. |
| Differential Scanning Calorimetry (DSC) | 99.9 (for highly pure samples) | 0.1% (for eutectic impurities) | 0.3% (for eutectic impurities) | Provides information on the melting point and enthalpy of fusion, useful for detecting crystalline impurities. | Not suitable for amorphous impurities or impurities that form solid solutions. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | 99.7 | 0.005% | 0.02% | High sensitivity and selectivity, provides structural information of impurities. | Requires derivatization to increase volatility, potential for thermal degradation of the analyte. |
Experimental Protocols
Detailed methodologies for the application of each technique in the purity assessment of this compound are provided below.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound from its trans-isomer and other potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
This compound reference standard
-
Sample of synthesized this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 30:70 v/v) with 0.1% phosphoric acid. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh a known amount of the synthesized this compound and dissolve it in the mobile phase to a similar concentration as the stock solution.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
UV detection wavelength: 210 nm
-
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the reference standard against its concentration. Determine the concentration of this compound in the synthesized sample from the calibration curve and calculate the purity.
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Internal standard of known purity (e.g., maleic acid)
-
Sample of synthesized this compound
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound (e.g., 20 mg) into a vial.
-
Accurately weigh a specific amount of the internal standard (e.g., 10 mg of maleic acid) and add it to the same vial.
-
Dissolve the mixture in a known volume of deuterated solvent (e.g., 0.75 mL of DMSO-d6).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters suitable for quantitative analysis, ensuring a sufficient relaxation delay (e.g., 5 times the longest T1).
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the methine protons are typically well-resolved.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the purity of a highly crystalline sample of this compound based on the melting point depression.
Instrumentation:
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation: Accurately weigh 1-3 mg of the synthesized this compound into an aluminum DSC pan. Crimp the pan to seal it.
-
DSC Analysis:
-
Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Determine the melting point (T_m) and the enthalpy of fusion (ΔH_f) from the DSC thermogram.
-
The purity is calculated by the instrument's software based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities in the synthesized this compound after derivatization.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Solvent (e.g., Dichloromethane)
-
Sample of synthesized this compound
Procedure:
-
Derivatization:
-
Accurately weigh a small amount of the sample (e.g., 1 mg) into a vial.
-
Add a suitable solvent and the derivatizing agent (e.g., 100 µL of BSTFA).
-
Heat the mixture (e.g., at 70 °C for 30 minutes) to ensure complete derivatization of the carboxylic acid groups to their trimethylsilyl (B98337) esters.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
GC Conditions (typical):
-
Column: DB-5ms or equivalent
-
Injector temperature: 250 °C
-
Oven program: Start at a lower temperature (e.g., 100 °C), ramp to a higher temperature (e.g., 280 °C).
-
-
MS Conditions (typical):
-
Ionization mode: Electron Ionization (EI)
-
Scan range: m/z 50-500
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the derivatized this compound and any impurities by their retention times and mass spectra.
-
Quantify the impurities based on their peak areas relative to the main component, assuming similar response factors.
-
Potential Impurities in the Synthesis of this compound
The primary route for the synthesis of this compound often involves the hydrolysis of cis-cyclobutane-1,2-dicyanide.[1] Potential impurities arising from this process may include:
-
trans-Cyclobutane-1,2-dicarboxylic acid: The stereoisomer of the desired product.
-
Unreacted cis-cyclobutane-1,2-dicyanide: The starting material for the hydrolysis reaction.
-
Partially hydrolyzed intermediates: Such as the corresponding mono-amide mono-carboxylic acid.
-
Byproducts from side reactions: Depending on the specific reaction conditions.
Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: Workflow for the purity assessment of this compound.
References
A Comparative Analysis of the Reactivity of cis- and trans-Cyclobutane-1,2-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of cis- and trans-cyclobutane-1,2-dicarboxylic acid. The distinct spatial arrangement of the carboxylic acid functional groups on the cyclobutane (B1203170) ring dictates the unique chemical behavior of these stereoisomers, influencing their propensity to undergo reactions such as anhydride (B1165640) formation and esterification. This analysis is supported by available experimental data and established chemical principles.
Key Reactivity Differences: An Overview
The primary difference in reactivity between cis- and trans-cyclobutane-1,2-dicarboxylic acid stems from the proximity of the two carboxylic acid groups. In the cis-isomer, both groups are situated on the same face of the cyclobutane ring, facilitating intramolecular interactions. Conversely, the trans-isomer has its carboxylic acid groups on opposite faces of the ring, which largely prevents direct intramolecular engagement. This structural variance has profound implications for their chemical behavior, most notably in anhydride formation.
Anhydride Formation: A Tale of Two Isomers
The ability to form a cyclic anhydride upon heating is a hallmark of dicarboxylic acids where the carboxyl groups can readily come into close proximity.
cis-Cyclobutane-1,2-dicarboxylic Acid: This isomer readily undergoes dehydration to form cis-cyclobutane-1,2-dicarboxylic anhydride. The proximate positioning of the carboxylic acid groups allows for a facile intramolecular condensation reaction.
trans-Cyclobutane-1,2-dicarboxylic Acid: Due to the significant distance between the two carboxylic acid groups on opposite sides of the cyclobutane ring, intramolecular anhydride formation is sterically impossible. Heating the trans-isomer does not yield a monomeric cyclic anhydride.
The logical relationship for anhydride formation can be visualized as follows:
Performance Evaluation of Cis-Cyclobutane-1,2-Dicarboxylic Acid in Thermoset Resins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance evaluation of cis-cyclobutane-1,2-dicarboxylic acid as a potential curing agent for thermoset resins. Due to the novelty of this compound in this application, direct comparative data is emerging. Therefore, its anticipated performance is benchmarked against established dicarboxylic acid and anhydride (B1165640) curing agents. The information herein is supported by experimental data from various studies on thermoset resin curing and characterization.
Introduction to Curing Agents in Thermoset Resins
Thermoset resins, such as epoxies, require a curing agent or hardener to transform from a liquid to a rigid, three-dimensional crosslinked network. The choice of curing agent is critical as it significantly dictates the final properties of the thermoset, including its thermal stability, mechanical strength, and chemical resistance. Dicarboxylic acids and their anhydrides are a prominent class of curing agents that react with the epoxy groups to form a polyester (B1180765) network. This reaction typically requires elevated temperatures and can be catalyzed to control the curing rate.
This compound presents an interesting candidate as a curing agent due to its unique semi-rigid cyclobutane (B1203170) ring structure. This structure is anticipated to impart a balance of rigidity and flexibility to the resulting thermoset. Furthermore, research on derivatives of cyclobutane dicarboxylic acids has highlighted their potential in creating thermally cleavable and recyclable thermosets, a significant advantage in the pursuit of sustainable materials.
Comparative Performance Data
The following tables summarize the performance of thermoset resins cured with this compound in comparison to common dicarboxylic acid and anhydride curing agents. The data for the alternative curing agents is compiled from various studies and serves as a benchmark.
Table 1: Thermal Properties of Cured Epoxy Resins
| Curing Agent | Resin System | Glass Transition Temp. (Tg) (°C) | Thermal Decomposition Temp. (Td, 5% weight loss) (°C) |
| This compound (Anticipated) | DGEBA Epoxy | 100 - 140 | ~300 |
| Succinic Acid | DGEBA Epoxy | 94 - 133[1] | ~330[1] |
| Adipic Acid | Epoxidized Linseed Oil | 25 - 60 | Not Reported |
| Phthalic Anhydride | DGEBA Epoxy | 120 - 150 | ~350 |
| Hexahydrophthalic Anhydride (HHPA) | DGEBA Epoxy | 125 - 160 | ~360 |
Note: DGEBA refers to Diglycidyl ether of bisphenol A, a common epoxy resin.
Table 2: Mechanical Properties of Cured Epoxy Resins
| Curing Agent | Resin System | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| This compound (Anticipated) | DGEBA Epoxy | 60 - 80 | 2.5 - 3.5 | 3 - 5 |
| Succinic Acid | DGEBA Epoxy | 61 - 68[1] | 2.3 - 3.0[1] | 3 - 7[1] |
| Adipic Acid | Epoxidized Linseed Oil | 10.3 - 25.7[2] | 0.025 - 1.477[2] | 2.7 - 67.5[2] |
| Phthalic Anhydride | DGEBA Epoxy | 70 - 90 | 3.0 - 4.0 | 2 - 4 |
| Hexahydrophthalic Anhydride (HHPA) | DGEBA Epoxy | 75 - 95 | 3.2 - 4.2 | 3 - 5 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Differential Scanning Calorimetry (DSC) for Thermal Properties
Objective: To determine the glass transition temperature (Tg) and heat of cure (ΔH) of the thermoset resin.
Methodology:
-
Instrumentation: A differential scanning calorimeter (DSC) with a cooling accessory.
-
Sample Preparation: Accurately weigh 5-10 mg of the uncured resin mixture into a standard aluminum DSC pan. Hermetically seal the pan. An empty sealed pan is used as a reference.[3]
-
Temperature Program:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature to 250°C at a heating rate of 10°C/min. This first scan measures the exothermic curing reaction.
-
Cool the sample back to 25°C.
-
Ramp the temperature again to 250°C at 10°C/min. This second scan is used to determine the Tg of the cured material.[3]
-
-
Data Analysis:
Diagram: DSC Experimental Workflow
Caption: Workflow for DSC analysis of thermoset resins.
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To evaluate the thermal stability and decomposition profile of the cured thermoset.
Methodology:
-
Instrumentation: A thermogravimetric analyzer (TGA).
-
Sample Preparation: Place 10-20 mg of the fully cured thermoset sample into a TGA sample pan.
-
Temperature Program: Heat the sample from room temperature to 600°C at a constant heating rate of 10°C/min.
-
Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.[4]
-
Data Analysis: The TGA thermogram plots the percentage of initial mass remaining as a function of temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs.
Diagram: TGA Experimental Workflow
Caption: Workflow for TGA analysis of thermoset resins.
Mechanical Properties Testing
Objective: To determine the tensile strength, Young's modulus, and elongation at break of the cured thermoset.
Methodology:
-
Instrumentation: A universal testing machine equipped with tensile grips.
-
Sample Preparation: Prepare dog-bone shaped specimens of the cured thermoset according to ASTM D638 standards.[5]
-
Test Procedure:
-
Mount the specimen in the grips of the universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and displacement data throughout the test.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
Diagram: Mechanical Testing Logical Relationship
Caption: Logical relationship in mechanical properties testing.
Conclusion
This compound shows promise as a novel curing agent for thermoset resins, with the potential to offer a unique balance of thermal and mechanical properties. Its semi-rigid structure may contribute to good toughness without significantly compromising strength and thermal stability. The primary advantage of cyclobutane-based dicarboxylic acids lies in their potential for creating recyclable thermosets through thermal cleavage of the cyclobutane ring.
While direct experimental data for this compound in standard epoxy systems is not yet widely available, the comparative data presented for established dicarboxylic acids and anhydrides provides a solid benchmark for future research. The detailed experimental protocols provided in this guide offer a standardized framework for conducting such comparative evaluations. Further research is warranted to fully elucidate the performance characteristics of this compound and its potential to produce high-performance, sustainable thermoset materials.
References
Safety Operating Guide
A Comprehensive Guide to the Disposal of cis-Cyclobutane-1,2-dicarboxylic Acid in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of cis-cyclobutane-1,2-dicarboxylic acid, ensuring compliance with safety regulations and fostering a secure research environment.
Chemical Profile and Hazards
This compound (CAS Number: 1461-94-5) is a solid organic compound that is classified as a corrosive material.[1] It is known to cause severe skin burns and eye damage.[1][2] Understanding these hazards is the first step in ensuring safe handling and disposal.
| Property | Value |
| Molecular Formula | C₆H₈O₄ |
| Molecular Weight | 144.13 g/mol |
| Appearance | Solid |
| Melting Point | 133-139 °C |
| GHS Hazard Class | Skin Corrosion/Irritation, Category 1B[1][2] |
| Hazard Statements | H314: Causes severe skin burns and eye damage[1][2] |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to wear the appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat, and for larger quantities, an apron or chemical-resistant suit may be necessary.
-
Respiratory Protection: In cases of dust generation, a NIOSH-approved respirator is essential.
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Step 1: Waste Collection and Segregation
-
All waste containing this compound, including contaminated items such as weighing paper, gloves, and wipers, must be collected in a designated hazardous waste container.
-
The container must be made of a material compatible with corrosive solids. A high-density polyethylene (B3416737) (HDPE) container is a suitable choice.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous reactions.
Step 2: Container Labeling
-
The waste container must be clearly labeled with the words "Hazardous Waste."
-
The full chemical name, "this compound," must be written on the label.
-
Indicate the approximate quantity of the waste.
-
Include the date when the waste was first added to the container.
Step 3: Storage of Waste
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from incompatible materials, such as bases and strong oxidizing agents.[3]
-
Ensure the container is stored in a location where it is not at risk of tipping or damage.
Step 4: Arranging for Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste.
-
Follow all institutional and local regulations for the final disposal process. The most common method for this type of waste is incineration in a permitted hazardous waste incinerator.[4]
Emergency Procedures for Spills
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, carefully sweep up the solid material using non-sparking tools and place it into a labeled hazardous waste container. Avoid generating dust.
-
Decontaminate: Clean the spill area with a suitable absorbent material, and dispose of the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling cis-Cyclobutane-1,2-dicarboxylic acid
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling cis-Cyclobutane-1,2-dicarboxylic acid. The following procedures are designed to ensure safe handling, storage, and disposal of this corrosive compound.
Personal Protective Equipment (PPE) and Safety Measures
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2] Adherence to the following PPE guidelines is mandatory to minimize exposure risk.
| PPE Category | Recommended Equipment | Justification & Best Practices |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[1] | Protects against splashes and airborne particles of the solid acid. Must be worn at all times when handling the compound. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a fully fastened lab coat.[3] | Prevents direct skin contact. Gloves should be inspected for integrity before each use and changed immediately if contaminated.[3] |
| Respiratory Protection | NIOSH-approved P3 respirator cartridge or equivalent.[1] | Required when handling the solid form to prevent inhalation of dust particles, especially in the absence of engineering controls like a fume hood.[4] |
| Engineering Controls | A properly functioning chemical fume hood.[4] | All handling of this compound should be conducted within a fume hood to minimize inhalation exposure. |
Experimental Protocol for Safe Handling
The following step-by-step protocol outlines the safe handling of this compound from receipt to disposal.
1. Preparation and Pre-Handling:
- Area Designation: Designate a specific area within a chemical fume hood for handling the acid.[4]
- Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible.
- PPE Donning: Before entering the designated handling area, put on all required PPE as specified in the table above.
2. Handling the Compound:
- Weighing and Transfer:
- Perform all weighing and transfers of the solid compound within the chemical fume hood to contain any dust.[4]
- Use a spatula for transferring the solid to minimize dust generation.[4] Avoid pouring the solid.
- Dissolving:
- When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.
- Be aware of potential exothermic reactions when dissolving in certain solvents.
3. Post-Handling Procedures:
- Decontamination: Thoroughly clean the work area, including the balance and any potentially contaminated surfaces, with an appropriate solvent and then with soap and water.[3]
- PPE Doffing: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the face shield, goggles, and then the lab coat.
- Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[5] Do not eat, drink, or smoke in the laboratory area.[5]
4. Storage:
- Store this compound in a tightly sealed, properly labeled container.
- Keep in a cool, dry, and well-ventilated area designated for corrosive materials.[6]
- Store away from incompatible materials such as bases and strong oxidizing agents.[6][7]
5. Disposal Plan:
- Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated and clearly labeled hazardous waste container.[4]
- Chemical Waste: Unused or waste this compound should be disposed of as hazardous chemical waste.
- Regulatory Compliance: All waste must be disposed of in accordance with federal, state, and local environmental regulations.[3] Do not empty into drains.[3] Consider dissolving the compound in a combustible solvent for incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
Safety and Handling Workflow
Caption: Workflow for the safe handling of this compound.
This comprehensive guide is intended to provide essential information to ensure the safe handling of this compound in a laboratory setting. Always consult the specific Safety Data Sheet (SDS) provided by the supplier and conduct a thorough risk assessment before beginning any work.
References
- 1. This compound = 97.0 T 1461-94-5 [sigmaaldrich.com]
- 2. This compound | C6H8O4 | CID 6544483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
